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  • Product: cis-(3-Aminocyclobutyl)acetic acid hydrochloride
  • CAS: 2094848-70-9

Core Science & Biosynthesis

Foundational

A Technical Guide to cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride: Properties, Synthesis, and Applications

Abstract This technical guide provides an in-depth examination of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a conformationally restrained GABA analogue and a valuable building block in medicinal chemistry. The un...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a conformationally restrained GABA analogue and a valuable building block in medicinal chemistry. The unique structural rigidity imparted by the cyclobutane ring offers distinct advantages in drug design, influencing potency, selectivity, and pharmacokinetic profiles. This document details the fundamental physicochemical properties, synthesis, and analytical characterization of the title compound. Furthermore, it explores its chemical reactivity, applications in drug development as a protein degrader building block, and essential safety protocols for laboratory handling. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction and Chemical Identity

Cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a non-proteinogenic amino acid derivative featuring a stereochemically defined cyclobutane core. This four-membered ring system introduces a high degree of conformational rigidity compared to flexible aliphatic chains, a characteristic increasingly exploited in modern drug discovery.[1] The constrained nature of the cyclobutyl scaffold allows for precise orientation of its functional groups—the primary amine and the carboxylic acid—in three-dimensional space. This can lead to enhanced binding affinity and selectivity for biological targets.[2]

This compound is of particular interest as a constrained analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By mimicking the spatial arrangement of GABA's functional groups, it serves as a valuable scaffold for developing novel neurological agents. It is also classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) that are designed to induce the degradation of specific target proteins.[3]

Key Identifiers:

  • Chemical Name: cis-(3-Aminocyclobutyl)acetic acid hydrochloride

  • CAS Number: 1523571-91-6[3][4]

  • Molecular Formula: C₆H₁₂ClNO₂[3][4]

  • Molecular Weight: 165.62 g/mol [3][4][5]

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The hydrochloride salt form of cis-(3-Aminocyclobutyl)acetic acid enhances its stability and aqueous solubility, which is advantageous for experimental handling and formulation.

PropertyValueSource(s)
Purity Specification ≥95% - 97%[4][5]
Appearance Solid[6]
Solubility Soluble in water[7]
Storage Conditions Store long-term in a cool, dry place.[4] Keep refrigerated and protected from direct sunlight.[8][4][8]
Chemical Stability Reported to be light-sensitive.[8][8]
InChI Key JEJWYGQWKNHONY-UHFFFAOYSA-N[6]
SMILES N[C@@H]1CCC(=O)O.Cl

Synthesis and Analytical Characterization

Synthesis Overview

The synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a multi-step process that requires careful control of stereochemistry to obtain the desired cis isomer. While specific, proprietary synthesis routes for this exact molecule are not detailed in publicly available literature, a general and logical synthetic strategy can be inferred from patents related to similar cyclobutane structures and standard organic chemistry principles.

A plausible synthetic pathway would begin with a suitable cyclobutane precursor, followed by the introduction of the amino and acetic acid functionalities. A key step often involves stereoselective reduction or substitution reactions to establish the cis relationship between the substituents on the cyclobutane ring. The final step typically involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid, which aids in purification and improves the compound's stability.[7][9][10]

The diagram below illustrates a conceptual workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Salt Formation A Cyclobutane Precursor B Functional Group Introduction (e.g., Azide, Nitrile) A->B C Stereoselective Reduction (Establishment of 'cis' geometry) B->C D Hydrolysis & Deprotection C->D E Crude cis-(3-Aminocyclobutyl)acetic acid D->E Crude Product F Chromatographic Purification E->F G Salt Formation (Treatment with HCl) F->G H Crystallization & Isolation G->H I cis-(3-Aminocyclobutyl)acetic acid HCl (Purity ≥97%) H->I Final Product

Caption: Conceptual workflow for synthesis and purification.

Analytical Characterization

To ensure the identity, purity, and structural integrity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a suite of analytical techniques is employed. These methods provide a self-validating system to confirm that the correct molecule has been synthesized to the required specification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information about the number and types of hydrogen atoms. For this molecule, one would expect characteristic signals for the protons on the cyclobutane ring and the methylene protons of the acetic acid side chain. The coupling patterns and chemical shifts of the cyclobutane protons are crucial for confirming the cis stereochemistry.

    • ¹³C NMR: This analysis identifies the different carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the cyclobutane ring, and the methylene carbon.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. For C₆H₁₂ClNO₂, the expected molecular weight is approximately 165.62 g/mol .[4][5] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Expected characteristic absorption bands would include those for the N-H bonds of the ammonium group, the O-H and C=O bonds of the carboxylic acid, and C-H bonds of the cyclobutane ring.

Chemical Reactivity and Stability

Cis-(3-Aminocyclobutyl)acetic acid hydrochloride possesses two primary functional groups that dictate its reactivity: a primary ammonium group and a carboxylic acid.

  • Amine Reactivity: The primary amine (as its ammonium salt) can be deprotonated under basic conditions to yield the free amine. This free amine is nucleophilic and can participate in a variety of reactions, such as acylation to form amides or alkylation. This reactivity is fundamental to its use as a building block in creating larger molecules, such as linking it to other fragments in the synthesis of PROTACs.

  • Carboxylic Acid Reactivity: The carboxylic acid group can undergo reactions typical of its class, including esterification with alcohols under acidic conditions or conversion to an acid chloride. It can also be coupled with amines to form amide bonds, a cornerstone reaction in peptide synthesis and drug development.

Stability and Storage: The compound is reported to be light-sensitive.[8] Therefore, it should be stored in well-sealed, light-resistant containers. The recommended long-term storage condition is in a cool, dry place, with refrigeration being ideal to maintain product quality.[4][8] It is incompatible with strong oxidizing agents.[8]

Applications in Research and Drug Development

The rigid structure of the cyclobutane ring is a key feature that medicinal chemists leverage to improve drug properties.[1] Unlike flexible chains, the puckered four-membered ring restricts the conformations a molecule can adopt, which can lead to more selective binding to a target protein and potentially improve metabolic stability.[2]

G cluster_compound cis-(3-Aminocyclobutyl)acetic acid HCl cluster_properties Advantageous Properties cluster_applications Drug Discovery Applications A Rigid Cyclobutane Scaffold B Conformational Constraint A->B C Improved Metabolic Stability A->C D Enhanced Selectivity & Potency A->D E GABA Analogues (Neurological Targets) B->E F Protein Degrader Building Block (PROTACs) B->F G Scaffold for Novel Therapeutics B->G C->E C->F C->G D->E D->F D->G

Caption: Role of the cyclobutane scaffold in drug discovery.

Key Application Areas:

  • GABA Analogues: As a conformationally restricted analogue of GABA, this compound is a valuable tool for probing GABA receptor subtypes. Its rigid structure can help elucidate the specific conformations required for receptor binding and activation, guiding the design of more selective agonists or antagonists for treating neurological disorders.

  • Protein Degrader Building Blocks: The compound is explicitly categorized as a building block for protein degraders.[3] In the design of PROTACs, linker components are used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The structural and stereochemical definition of building blocks like cis-(3-Aminocyclobutyl)acetic acid is critical for controlling the linker's length, rigidity, and spatial orientation, which are all crucial factors for efficient ternary complex formation and subsequent protein degradation.

  • General Medicinal Chemistry: The cyclobutane motif is increasingly recognized as a valuable component in drug candidates to fill hydrophobic pockets in target enzymes, serve as a non-planar bioisostere for aromatic rings, and improve overall pharmacokinetic profiles.[1][2]

Safety and Handling

As with any chemical reagent, cis-(3-Aminocyclobutyl)acetic acid hydrochloride must be handled by technically qualified individuals in a laboratory setting.[4] It is intended for research and development use only.[4]

Hazard Identification: Based on data for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[11][12]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8][13]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

  • Exposure Controls: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[8][11]

  • Spill Response: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[8]

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water.[11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[11]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[13]

In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

References

  • Aribo Biotechnology. (n.d.). 1523571-91-6 | cis-(3-Aminocyclobutyl)acetic acid hydrochloride. Retrieved January 2, 2026, from [Link]

  • CP Lab Safety. (n.d.). cis-(3-aminocyclobutyl)acetic acid hydrochloride, min 97%, 250 mg. Retrieved January 2, 2026, from [Link]

  • Al-Harrasi, A., et al. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. Retrieved January 2, 2026, from [Link]

  • Rutgers, L., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Retrieved January 2, 2026, from [Link]

  • Rutgers, L., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15). Retrieved January 2, 2026, from [Link]

  • Al-Harrasi, A., et al. (2017). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 14(3). Retrieved January 2, 2026, from [Link]

  • Capot Chemical. (n.d.). Specifications of cis-(3-aminocyclobutyl)acetic acid hydrochloride. Retrieved January 2, 2026, from [Link]

  • Fisher Scientific. (2015). Safety Data Sheet. Retrieved January 2, 2026, from [Link]

  • Anlai. (n.d.). CIS-(3-AMINOCYCLOBUTYL)ACETIC ACID HCL. Retrieved January 2, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved January 2, 2026, from [Link]

  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(10), 1-8. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). cis-3-Aminocyclohexanol hydrochloride. Retrieved January 2, 2026, from [Link]

  • Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • PubChem. (n.d.). cis-3-(Boc-Aminomethyl)cyclobutylamine. Retrieved January 2, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to cis-(3-Aminocyclobutyl)acetic acid hydrochloride: A Key Building Block in Modern Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS Number: 1523571-91-6), a specializ...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS Number: 1523571-91-6), a specialized chemical building block gaining prominence in medicinal chemistry. We will delve into its structural significance, potential applications grounded in its role as a conformationally restricted GABA analogue and as a component in Proteolysis Targeting Chimeras (PROTACs), alongside a discussion of its synthesis and analytical characterization.

Introduction: Structural Significance and Emerging Roles

Cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a bifunctional molecule featuring a rigid cyclobutane core. This four-membered ring system imparts significant conformational constraint, a desirable property in drug design for optimizing ligand-receptor interactions. The cis stereochemistry, with the amino and acetic acid groups on the same face of the ring, dictates a specific spatial arrangement crucial for its biological activity.

Its primary value in drug discovery stems from two key areas:

  • As a GABA Analogue: Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is linked to numerous neurological and psychiatric disorders.[1] The flexible nature of GABA allows it to adopt multiple conformations, not all ofwhich are active at its various receptor subtypes (e.g., GABAA, GABAB, GABAC). By incorporating the GABA pharmacophore into a rigid cyclobutane scaffold, cis-(3-Aminocyclobutyl)acetic acid serves as a conformationally restricted analogue. This structural rigidity can lead to enhanced selectivity for specific GABA receptor subtypes or transporters, a critical goal in developing targeted neurological therapies with fewer side effects.[2][3]

  • As a Building Block for PROTACs: The emergence of PROTACs represents a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven protein degradation.[4][5] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[][7] The linker component of a PROTAC is critical for establishing the correct orientation and proximity in the ternary complex (Target Protein-PROTAC-E3 Ligase). Small, rigid scaffolds like the cyclobutane core of the title compound are valuable components for constructing these linkers, providing precise control over the linker's length and vector. Commercial suppliers explicitly categorize this molecule as a "Protein Degrader Building Block," highlighting its utility in this rapidly advancing field.[8]

Physicochemical Properties
PropertyValueReference(s)
CAS Number 1523571-91-6[8]
Molecular Formula C₆H₁₂ClNO₂[8]
Molecular Weight 165.62 g/mol [8][9]
Purity Typically ≥95-98%[9][10]
Form Solid[11]
Storage Room temperature, in a cool, dry place[8][9]

Proposed Synthetic Pathway

Retrosynthetic Analysis

A logical disconnection approach suggests that the target molecule can be synthesized from a protected cyclobutane precursor. The key challenges in the synthesis are establishing the 1,3-cis stereochemistry and orthogonally functionalizing the ring to install the aminomethyl and carboxyl groups.

Retrosynthesis target cis-(3-Aminocyclobutyl)acetic acid (Target Molecule) step1 Protected cis-Amino Acid target->step1 Final Deprotection & Salt Formation step2 cis-Cyclobutane Precursor with Orthogonal Handles step1->step2 Functional Group Interconversion step3 Cyclobutanone Derivative step2->step3 Stereoselective Reduction & Functionalization

Caption: Retrosynthetic analysis of the target compound.

Exemplary Forward Synthesis Protocol

This protocol is illustrative and designed to be a self-validating system, incorporating purification and characterization at each key stage.

Step 1: Synthesis of a Protected Cyclobutanone Precursor The synthesis could commence from a commercially available cyclobutane derivative, such as 3-oxocyclobutane-1-carboxylic acid. The carboxylic acid would first be protected, for instance, as a methyl or ethyl ester.

  • Esterification: Dissolve 3-oxocyclobutane-1-carboxylic acid in methanol or ethanol.

  • Add a catalytic amount of sulfuric acid or use thionyl chloride.

  • Reflux the mixture for 4-6 hours until TLC or GC-MS analysis indicates complete conversion.

  • Work up the reaction by neutralizing the acid, extracting with an organic solvent (e.g., ethyl acetate), and purifying by column chromatography. The expected product is methyl or ethyl 3-oxocyclobutanecarboxylate.

Step 2: Stereoselective Reductive Amination This is a critical step to install the amino group with the desired cis stereochemistry relative to the ester. A protected amine, such as dibenzylamine, can be used.

  • Imine Formation: Dissolve the keto-ester from Step 1 and dibenzylamine in a suitable solvent like methanol or dichloromethane.

  • Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water and drive the reaction towards the enamine/iminium ion.

  • Stereoselective Reduction: Cool the reaction to 0°C or lower. Add a reducing agent. A bulky reducing agent like sodium triacetoxyborohydride is often used for reductive aminations. The stereoselectivity will be influenced by the steric hindrance of the ester group, potentially favoring the formation of the cis product.

  • Monitor the reaction by TLC. Upon completion, quench the reaction carefully, extract the product, and purify by column chromatography. The product is the protected cis-3-(dibenzylamino)cyclobutanecarboxylate.

Step 3: Functional Group Manipulation to Form the Acetic Acid Side Chain The ester group must be converted into the acetic acid side chain. This can be achieved via reduction followed by a chain extension sequence.

  • Reduction to Alcohol: Reduce the ester group to a primary alcohol using a reagent like lithium aluminum hydride (LAH) in THF. This will yield [cis-3-(dibenzylamino)cyclobutyl]methanol.

  • Conversion to Halide: Convert the alcohol to a bromide or chloride using PBr₃ or SOCl₂.

  • Cyanide Displacement: React the resulting halide with sodium cyanide in a polar aprotic solvent (e.g., DMSO) to form the corresponding nitrile. This extends the carbon chain by one.

  • Hydrolysis: Hydrolyze the nitrile group under acidic or basic conditions. Acidic hydrolysis (e.g., with aqueous HCl) is convenient as it will also protonate the amino group and can lead directly to the final product after deprotection.

Step 4: Deprotection and Salt Formation The final step is the removal of the benzyl protecting groups from the nitrogen atom.

  • Hydrogenolysis: Dissolve the product from the previous step in a solvent like ethanol or methanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or ¹H NMR).

  • Filter off the catalyst through Celite. If acidic hydrolysis was used in the previous step, the product will be in its hydrochloride salt form. If not, the filtrate can be treated with a solution of HCl in a suitable solvent (e.g., ether or dioxane) to precipitate the final product, cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

  • The final solid can be purified by recrystallization.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Side-Chain Construction cluster_2 Final Steps A 3-Oxocyclobutane -1-carboxylic acid B Protected Keto-ester A->B Esterification C Protected cis-Amino Ester B->C Reductive Amination D Protected cis-Amino Alcohol C->D LAH Reduction E Protected cis-Amino Acetonitrile D->E Halogenation & Cyanation F Protected cis-Amino Acetic Acid E->F Nitrile Hydrolysis G cis-(3-Aminocyclobutyl)acetic acid HCl (Final Product) F->G Hydrogenolysis (Deprotection) & HCl Salt Formation

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

To confirm the identity and purity of the synthesized cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a suite of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will be key to confirming the cis stereochemistry. The relative orientation of protons on the cyclobutane ring will result in characteristic coupling constants (J-values). Protons in a cis relationship on a cyclobutane ring often exhibit different coupling constants than their trans counterparts.

    • Expected Signals:

      • A multiplet for the proton at C1 (attached to the acetic acid group).

      • A multiplet for the proton at C3 (attached to the ammonium group).

      • Complex multiplets for the four methylene protons on the cyclobutane ring (C2 and C4).

      • A doublet for the methylene protons of the acetic acid group (-CH₂COOH), which will be coupled to the proton at C1.

      • A broad singlet for the ammonium protons (-NH₃⁺).

      • A broad singlet for the carboxylic acid proton (-COOH).

  • ¹³C NMR: The carbon NMR spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule, confirming the overall carbon framework.

    • Expected Signals:

      • A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm).

      • Signals for the four carbons of the cyclobutane ring. The carbons bearing the substituents (C1 and C3) will be downfield compared to the unsubstituted C2 and C4.

      • A signal for the methylene carbon of the acetic acid group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Using a high-resolution technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer would provide the exact mass of the molecular ion.

  • Expected Ion: In positive ion mode ESI-MS, the expected ion would be the protonated molecule [M+H]⁺, corresponding to the free amine form, with a calculated m/z of 144.1025 (for C₆H₁₄NO₂⁺). The hydrochloride salt itself will not be observed directly.

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

  • Expected Absorptions:

    • A broad absorption from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid and the N-H stretches of the ammonium salt.

    • A strong, sharp absorption around 1700-1730 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.

Applications and Future Directions

The utility of cis-(3-Aminocyclobutyl)acetic acid hydrochloride as a research chemical is clear. Its rigid structure makes it an invaluable tool for probing ligand-receptor interactions and for constructing highly defined molecular architectures.

  • In Neuroscience Research: As a conformationally restricted GABA analogue, this compound and its derivatives are excellent candidates for developing selective modulators of GABAergic neurotransmission. Researchers can use it to study the specific conformational requirements of different GABA receptor subtypes, potentially leading to the development of novel anticonvulsants, anxiolytics, or treatments for other neurological conditions.[2][14]

  • In Targeted Protein Degradation: The demand for novel, structurally diverse linkers for PROTACs is immense. The cyclobutane scaffold offers a unique geometry compared to more common aliphatic or PEG-based linkers.[15] By incorporating this building block, researchers in oncology, immunology, and other fields can systematically vary linker architecture to optimize the efficacy and selectivity of their protein degraders, potentially overcoming challenges like the "hook effect" or poor ternary complex formation.[4][5]

As drug discovery continues to move towards greater specificity and novel modalities of action, the importance of specialized, structurally defined building blocks like cis-(3-Aminocyclobutyl)acetic acid hydrochloride is set to grow. Future research will likely see its incorporation into a wide array of complex molecular probes and therapeutic candidates.

References

  • Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]

  • Aribo Biotechnology. (n.d.). 1523571-91-6 | cis-(3-Aminocyclobutyl)acetic acid hydrochloride. Retrieved January 2, 2026, from [Link]

  • Bhatt, S., & P. (2024). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Cureus. [Link]

  • International Journal of Current Research and Review. (2025). PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. IJCRR. [Link]

  • Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal Research Reviews, 19(5), 365–385. [Link]

  • Chebib, M., & Johnston, G. A. (2015). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. Neurochemical Research, 40(10), 1971–1977. [Link]

  • Chen, Y., et al. (2021). Degradation of proteins by PROTACs and other strategies. Signal Transduction and Targeted Therapy, 6(1), 313. [Link]

  • Chutko, K. O., & Gvozdetskyi, A. P. (2020). A role of GABA analogues in the treatment of neurological diseases. Wiadomości Lekarskie, 73(6), 1262–1267. [Link]

  • CP Lab Safety. (n.d.). cis-(3-aminocyclobutyl)acetic acid hydrochloride, min 97%, 250 mg. Retrieved January 2, 2026, from [Link]

  • Proactive Molecular Research. (n.d.). cis-(3-aminocyclobutyl)acetic acid hydrochloride. Retrieved January 2, 2026, from [Link]

  • CoLab. (2025).
  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Google Patents. (2010). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • ResearchGate. (2025). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. [Link]

  • National Institutes of Health. (2013). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]

  • PubMed Central. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]

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Foundational

An In-Depth Technical Guide to cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride (C₆H₁₂ClNO₂)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Conformationally-Restricted GABA Analogue This technical guide provides a comprehensive overview of cis-(3-Am...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Conformationally-Restricted GABA Analogue

This technical guide provides a comprehensive overview of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a conformationally restricted analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The rigid cyclobutane scaffold imparts a distinct three-dimensional structure, offering a valuable tool for probing the intricate pharmacology of GABAergic systems. This document serves as a detailed resource for researchers in neuroscience, medicinal chemistry, and drug development, offering insights into its synthesis, analytical characterization, and potential biological applications.

Physicochemical Properties

cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₂ClNO₂[1]
Molecular Weight 165.62 g/mol [1]
CAS Number 1523571-91-6[1]
Appearance White to off-white solid[1]
Purity Typically ≥95-98%[2][3]
Storage Store at room temperature in a cool, dry place.[1][2]

Synthesis and Purification

Synthesis_Workflow Target cis-(3-Aminocyclobutyl)acetic acid hydrochloride Intermediate3 Protected cis-3-aminocyclobutane carboxamide derivative Target->Intermediate3 Deprotection & Acidification (HCl) Intermediate2 cis-3-Azidocyclobutane carboxamide Intermediate3->Intermediate2 Reduction of Azide (e.g., H₂, Pd/C) & Protection of Amine (e.g., Boc, Cbz) Intermediate1 3-Oxocyclobutane carboxamide Intermediate2->Intermediate1 Azide Introduction (e.g., NaN₃) Starting_Material 3-Oxocyclobutanecarboxylic acid Intermediate1->Starting_Material Amide Formation

Caption: A plausible retrosynthetic pathway for cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

Conceptual Synthesis Protocol:

  • Amide Formation: The synthesis would likely commence with the commercially available 3-oxocyclobutanecarboxylic acid. This starting material can be converted to the corresponding carboxamide through standard amide coupling reactions.

  • Introduction of the Amino Group Precursor: The ketone functionality of the 3-oxocyclobutane carboxamide can be converted to an azide. This transformation is a common strategy for introducing an amino group.

  • Reduction and Protection: The azide group is then reduced to a primary amine, for instance, through catalytic hydrogenation. To avoid side reactions in subsequent steps, the newly formed amine would be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.

  • Deprotection and Salt Formation: In the final step, the protecting group is removed under acidic conditions, which concurrently protonates the amine to form the hydrochloride salt, yielding the target compound.

Purification:

Purification of the final product would typically involve recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/ether, to afford the compound in high purity.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. The following techniques are essential for its structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of this molecule. While experimental spectra for this specific compound are not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR (Proton NMR):

  • Cyclobutane Ring Protons: The protons on the cyclobutane ring will appear as a complex series of multiplets in the upfield region of the spectrum, typically between 1.5 and 3.0 ppm. The cis-stereochemistry will influence the coupling constants between these protons.

  • Methylene Protons (CH₂-COOH): The two protons of the methylene group adjacent to the carboxylic acid will likely appear as a doublet around 2.3-2.6 ppm.

  • Methine Proton (CH-NH₃⁺): The proton attached to the carbon bearing the amino group will be shifted downfield due to the electron-withdrawing effect of the ammonium group and will likely appear as a multiplet around 3.0-3.5 ppm.

  • Ammonium Protons (NH₃⁺): The protons of the ammonium group will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group will also be a broad singlet, typically appearing far downfield (>10 ppm), and may exchange with residual water in the solvent.

¹³C NMR (Carbon-13 NMR):

  • Carboxyl Carbon (C=O): The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected around 175-180 ppm.

  • Cyclobutane Carbons: The carbons of the cyclobutane ring will resonate in the range of 20-45 ppm. The carbon attached to the amino group will be shifted further downfield compared to the other ring carbons.

  • Methylene Carbon (CH₂-COOH): The carbon of the methylene group adjacent to the carboxylic acid is expected to appear around 35-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For cis-(3-Aminocyclobutyl)acetic acid hydrochloride, electrospray ionization (ESI) would be a suitable technique. The expected protonated molecule [M+H]⁺ would have an m/z of 146.08, corresponding to the free amine.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.

  • N-H stretch (Ammonium): A broad band around 3000 cm⁻¹.

  • C-H stretch (Aliphatic): Sharp peaks between 2800 and 3000 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • N-H bend (Ammonium): A medium intensity band around 1500-1600 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase method with a suitable ion-pairing agent would be appropriate.

Conceptual HILIC Method:

  • Column: A HILIC column with a polar stationary phase (e.g., amide, diol).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate).

  • Detection: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (around 200-210 nm) if the compound has sufficient absorbance.

Analytical_Workflow Sample cis-(3-Aminocyclobutyl)acetic acid hydrochloride Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR HPLC HPLC (Purity Assessment) Sample->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Determination Purity Determination HPLC->Purity_Determination

Caption: A typical analytical workflow for the characterization of the title compound.

Biological Activity and Mechanism of Action

cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a conformationally restricted analogue of GABA. The rigid cyclobutane ring limits the rotational freedom of the molecule, forcing the amino and carboxylic acid groups into a specific spatial arrangement. This makes it a valuable tool for studying the conformational requirements of GABA receptors and transporters.

Studies on the closely related compound, cis-3-aminocyclobutane-1-carboxylic acid, have shown that the cis isomer exhibits weak to moderate GABA-like activity.[4] This activity includes the inhibition of GABA uptake in rat brain minislices.[4] This suggests that cis-(3-Aminocyclobutyl)acetic acid hydrochloride may also interact with GABA transporters.

Potential Mechanism of Action:

As a GABA analogue, the primary hypothesized mechanism of action is the modulation of GABAergic neurotransmission. This could occur through several pathways:

  • Inhibition of GABA Transporters (GATs): By blocking the reuptake of GABA from the synaptic cleft, the compound could increase the concentration and duration of GABA in the synapse, leading to enhanced inhibitory signaling.

  • Direct Receptor Agonism/Antagonism: The compound may directly bind to and activate (agonist) or block (antagonist) GABA receptors (GABAₐ, GABAₑ, or GABAₑ).

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake GABA_receptor GABA Receptor GABA->GABA_receptor Binds Compound cis-(3-Aminocyclobutyl)acetic acid Compound->GAT1 Inhibits Ion_channel Cl⁻ Channel GABA_receptor->Ion_channel Opens

Caption: Hypothesized mechanism of action via inhibition of GABA reuptake.

Experimental Protocols for Biological Evaluation:

To elucidate the precise mechanism and potency of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, the following experimental protocols are recommended.

GABA Uptake Inhibition Assay (In Vitro):

  • Preparation of Synaptosomes: Isolate synaptosomes from rodent brain tissue (e.g., cortex or hippocampus) by differential centrifugation.

  • Assay Buffer: Prepare a suitable buffer containing physiological concentrations of ions.

  • Incubation: Incubate the synaptosomes with varying concentrations of cis-(3-Aminocyclobutyl)acetic acid hydrochloride and a known concentration of radiolabeled GABA (e.g., [³H]GABA).

  • Termination and Measurement: After a short incubation period, terminate the uptake by rapid filtration and washing. The amount of radioactivity taken up by the synaptosomes is then quantified by liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value of the compound for GABA uptake inhibition by plotting the percentage of inhibition against the compound concentration.

Receptor Binding Assay (In Vitro):

  • Membrane Preparation: Prepare cell membranes from brain tissue or from cell lines expressing specific GABA receptor subtypes.

  • Radioligand: Use a radiolabeled ligand that specifically binds to the GABA receptor of interest (e.g., [³H]muscimol for GABAₐ receptors).

  • Competition Binding: Incubate the membranes with the radioligand and a range of concentrations of cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

  • Separation and Quantification: Separate the bound and free radioligand by filtration and quantify the radioactivity of the bound ligand.

  • Data Analysis: Determine the inhibition constant (Ki) of the compound by analyzing the competition binding data.

Electrophysiological Studies (Ex Vivo or In Vitro):

  • Preparation: Use brain slices or cultured neurons for patch-clamp recordings.

  • Recording: Record GABA-mediated inhibitory postsynaptic currents (IPSCs) or tonic currents.

  • Drug Application: Apply cis-(3-Aminocyclobutyl)acetic acid hydrochloride to the preparation and observe its effects on the recorded currents. An increase in the amplitude or duration of IPSCs, or the induction of a tonic current, would suggest an enhancement of GABAergic transmission.

Applications in Research and Drug Development

As a conformationally restricted GABA analogue, cis-(3-Aminocyclobutyl)acetic acid hydrochloride has several potential applications:

  • Pharmacological Tool: It can be used to investigate the structure-activity relationships of ligands for GABA receptors and transporters. The rigid structure helps to define the optimal conformation for binding.

  • Lead Compound for Drug Discovery: Due to its potential to modulate the GABAergic system, this compound could serve as a starting point for the development of novel therapeutics for neurological and psychiatric disorders such as epilepsy, anxiety, and neuropathic pain.

  • Probe for Studying GABAergic Pathways: Its specific effects on GABAergic neurotransmission can be utilized to dissect the role of this system in various physiological and pathological processes.

Conclusion

cis-(3-Aminocyclobutyl)acetic acid hydrochloride represents a valuable chemical entity for the study of the GABAergic system. Its rigid cyclobutane core provides a unique structural constraint that can be exploited to design more selective and potent modulators of GABA receptors and transporters. This technical guide provides a foundational understanding of its properties, synthesis, analysis, and potential biological activities, serving as a catalyst for further research and development in this important area of neuroscience.

References

  • Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400.
  • Bowery, N. G., Jones, G. P., & Neal, M. J. (1976). Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid.
  • Chebib, M., Duke, R. K., & Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. European Journal of Pharmacology, 430(2-3), 185–192.
  • James, V. A., Krogsgaard-Larsen, P., & Walker, R. J. (1978). The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones. Experientia, 34(12), 1630–1631.
  • Johnston, G. A., Allan, R. D., Kennedy, S. M., & Twitchin, B. (1979). Systematic study of GABA analogues to probe GABA recognition sites. Advances in Experimental Medicine and Biology, 123, 149–160.
  • Krogsgaard-Larsen, P., Falch, E., & Hjeds, H. (1985). Heterocyclic analogues of GABA: chemistry, molecular pharmacology and therapeutic aspects. Progress in Medicinal Chemistry, 22, 67–120.
  • Schousboe, A., Larsson, O. M., & Seiler, N. (1986). Stereoselectivity of the GABA-uptake systems. Neurochemical Research, 11(10), 1497–1505.
  • CP Lab Safety. cis-(3-aminocyclobutyl)acetic acid hydrochloride, min 97%, 250 mg. [Link]

  • Aribo Biotechnology. 1523571-91-6 | cis-(3-Aminocyclobutyl)acetic acid hydrochloride. [Link]

  • Proactive Molecular Research. cis-(3-aminocyclobutyl)acetic acid hydrochloride. [Link]

  • NIST. Acetic acid. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]

  • NIST. Acetic acid, chloro-, methyl ester. [Link]

  • NIST. Acetic acid, butyl ester. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • ResearchGate. FT-IR spectra of thiamine hydrochloride (a) and nicotinamide (b). [Link]

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  • Google Patents. Synthesis method of trans-3-aminobutanol.
  • Google Patents. Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • The Royal Society of Chemistry. The synthesis of cis,cis-1,3,5-triaminocyclohexane-NN′N′-triacetic acid and its cobalt(III) complex. [Link]

  • ResearchGate. hplc based procedure development for monitoring acetic acid in daclatasvir drug. [Link]

  • PubMed. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. [Link]

  • PubMed Central. Electrophysiology of ionotropic GABA receptors. [Link]

  • MDPI. Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. [Link]

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  • PubMed Central. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • ResearchGate. FT-IR spectra of (a) acetic acid, (b) isopropanol, (c) isopropyl acetate, (d) water. [Link]

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Exploratory

An In-Depth Technical Guide to cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a conformationally restricted analog of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). As the quest for novel therapeutics targeting the central nervous system continues, carbocyclic GABA analogs have emerged as a promising class of compounds. Their rigid structures offer enhanced receptor selectivity and improved pharmacokinetic profiles compared to the flexible endogenous ligand. This document, intended for researchers, scientists, and drug development professionals, details a plausible synthetic route, robust analytical methodologies for characterization, and protocols for evaluating the biological activity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. The information presented herein is curated to provide not only procedural steps but also the scientific rationale behind these methods, reflecting the insights of a Senior Application Scientist.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. Consequently, the development of therapeutic agents that modulate GABA receptors is of significant interest.

Cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a structural analog of GABA where the flexible carbon backbone has been constrained into a cyclobutane ring. This conformational restriction is a key strategy in medicinal chemistry to enhance the affinity and selectivity of a ligand for its target receptor. By reducing the number of accessible conformations, the entropic penalty of binding is minimized, and the molecule can be tailored to fit a specific receptor subtype.

This guide will provide a detailed exploration of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, from its chemical synthesis and purification to its analytical characterization and evaluation of its potential as a GABA receptor modulator.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its development as a potential therapeutic agent.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol
CAS Number 1523571-91-6
Appearance White to off-white solidTypical for amine hydrochlorides
Solubility Soluble in water

Synthesis and Purification

The stereoselective synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride presents a significant challenge due to the strained four-membered ring and the need to control the relative stereochemistry of the substituents. While a definitive, publicly available protocol for this specific molecule is not readily found, a plausible and scientifically sound synthetic route can be constructed based on established methodologies for similar cyclobutane derivatives. The following proposed synthesis begins with a commercially available cyclobutanone derivative.

Proposed Synthetic Pathway

Synthesis_Pathway A 3-Oxocyclobutanecarboxylic acid B cis-3-Aminocyclobutanecarboxylic acid A->B Reductive Amination C cis-(3-Aminocyclobutyl)acetic acid B->C Arndt-Eistert Homologation D cis-(3-Aminocyclobutyl)acetic acid hydrochloride C->D Salt Formation (HCl)

Caption: Proposed synthetic pathway for cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

Experimental Protocol

Step 1: Reductive Amination to form cis-3-Aminocyclobutanecarboxylic acid

This step is crucial for establishing the cis stereochemistry of the amino group relative to the carboxylic acid.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-oxocyclobutanecarboxylic acid in anhydrous methanol.

  • Amine Source: Add an excess of a suitable amine source, such as benzylamine, and a catalytic amount of a weak acid, like acetic acid. The formation of a Schiff base is the initial step.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise. The use of NaBH₃CN is advantageous as it selectively reduces the imine in the presence of the ketone. The stereoselectivity of the reduction is influenced by the steric hindrance of the reactants, often favoring the formation of the cis isomer.

  • Deprotection: Following the reduction, if a protecting group like benzylamine was used, it must be removed. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Work-up and Isolation: After the reaction is complete, filter the catalyst and concentrate the filtrate under reduced pressure. The crude amino acid can be purified by recrystallization or ion-exchange chromatography.

Causality: The choice of a bulky protecting group on the amine and a mild reducing agent can influence the stereochemical outcome of the reduction, favoring the formation of the thermodynamically more stable cis isomer.

Step 2: Arndt-Eistert Homologation to form cis-(3-Aminocyclobutyl)acetic acid

This classic chain extension method adds a methylene group to the carboxylic acid.

  • Acid Chloride Formation: Protect the amino group of cis-3-aminocyclobutanecarboxylic acid with a suitable protecting group (e.g., Boc anhydride). Convert the protected carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Diazomethane Reaction: React the acid chloride with diazomethane in an anhydrous, non-protic solvent like diethyl ether at 0 °C. This reaction forms a diazoketone intermediate. Extreme caution must be exercised when working with diazomethane as it is highly toxic and explosive.

  • Wolff Rearrangement: The diazoketone is then subjected to a Wolff rearrangement, typically catalyzed by silver oxide (Ag₂O) or by photolysis, in the presence of water to yield the homologous carboxylic acid.

  • Deprotection: Remove the amino-protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

Causality: The Arndt-Eistert homologation is a reliable method for extending a carboxylic acid by one carbon atom. The protection of the amine is essential to prevent side reactions with the highly reactive intermediates.

Step 3: Salt Formation to yield cis-(3-Aminocyclobutyl)acetic acid hydrochloride

  • Dissolution: Dissolve the purified cis-(3-Aminocyclobutyl)acetic acid in a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) until the pH is acidic.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with a cold, non-polar solvent like diethyl ether, and dried under vacuum.

Causality: The formation of the hydrochloride salt enhances the stability and water solubility of the amine-containing compound, which is often desirable for pharmaceutical applications.[3]

Purification and Quality Control

Purity is paramount in drug development. The synthesized compound should be rigorously purified and its identity and purity confirmed.

  • Recrystallization: This is a primary method for purifying the final hydrochloride salt. The choice of solvent system is critical and may require some experimentation.

  • Chromatography: While less common for the final salt, ion-exchange chromatography can be employed to purify the free amino acid intermediate.

Analytical Characterization

A battery of analytical techniques should be employed to confirm the structure and purity of the synthesized cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity of small molecules. For amine hydrochlorides, special considerations are necessary.

Protocol: Reversed-Phase HPLC for Purity Assessment

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water. The acidic modifier is crucial for good peak shape of the amine.

    • Solvent B: Acetonitrile or methanol.

  • Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) where the carboxyl group absorbs, or ideally, coupled with a mass spectrometer (LC-MS).

  • Sample Preparation: Dissolve the sample in the mobile phase at a low concentration (e.g., 1 mg/mL).

Causality: The acidic mobile phase ensures that the amine is protonated, which minimizes tailing on the silica-based stationary phase. Peak splitting can sometimes be observed with amine hydrochlorides due to on-column equilibria; using a sufficiently buffered mobile phase at a low pH can mitigate this.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

  • Molecular Ion (M+H)⁺: For the free amine, the expected m/z would be 130.11. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed.

  • Alpha-Cleavage: A common fragmentation pathway for amines is cleavage of the bond alpha to the nitrogen atom. This can result in the loss of the acetic acid side chain.

  • Loss of Water: The carboxylic acid moiety can lose water, particularly under certain ionization conditions.

Workflow: LC-MS Analysis

LCMS_Workflow cluster_LC HPLC Separation cluster_MS Mass Spectrometry A Sample Injection B C18 Column A->B C Elution B->C D Ionization (ESI) C->D To MS E Mass Analyzer D->E F Detector E->F G Mass Spectrum F->G Data Acquisition

Caption: A typical workflow for LC-MS analysis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclobutane ring protons and the methylene protons of the acetic acid side chain. The coupling constants between the cyclobutane protons will be critical in confirming the cis stereochemistry.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the carbons of the cyclobutane ring, and the methylene carbon of the acetic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can confirm the presence of key functional groups.

  • O-H stretch: A broad absorption band around 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

  • N-H stretch: A broad band in the region of 2400-3200 cm⁻¹ is indicative of the ammonium salt.

  • C=O stretch: A strong absorption around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.

Biological Activity Evaluation

As a GABA analog, the primary biological evaluation of cis-(3-Aminocyclobutyl)acetic acid hydrochloride involves assessing its interaction with GABA receptors.

GABA Receptor Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Protocol: GABA-A Receptor Binding Assay

This protocol is adapted from established methods for GABA-A receptor binding.

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer.

    • Perform a series of centrifugations to isolate the synaptic membranes.

    • Wash the membranes multiple times to remove endogenous GABA.

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled GABA-A receptor ligand, such as [³H]muscimol.

    • In parallel, incubate the membranes with the radioligand and a saturating concentration of unlabeled GABA to determine non-specific binding.

    • In separate tubes, incubate the membranes with the radioligand and varying concentrations of cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding) and subsequently the Ki (inhibition constant).

Workflow: Radioligand Binding Assay

Binding_Assay_Workflow A Prepare Synaptic Membranes B Incubate with [³H]Ligand and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC₅₀ and Ki Determination) D->E

Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.

A similar assay can be performed for GABA-B receptors using a radiolabeled ligand such as [³H]baclofen.

Stability Testing

To assess the suitability of cis-(3-Aminocyclobutyl)acetic acid hydrochloride for further development, its stability under various conditions should be evaluated according to ICH guidelines.

Protocol: Accelerated Stability Study

  • Storage Conditions: Store the compound at elevated temperature and humidity, for example, 40 °C / 75% RH.

  • Time Points: Pull samples at various time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples at each time point for purity (by HPLC), appearance, and any degradation products (by LC-MS).

  • Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation pathways and to validate the stability-indicating nature of the analytical methods.

Conclusion

Cis-(3-Aminocyclobutyl)acetic acid hydrochloride represents a compelling molecule in the field of neuroscience research and drug development. Its conformationally restricted structure holds the potential for enhanced selectivity and potency at GABA receptors. This technical guide has provided a comprehensive framework for its synthesis, purification, characterization, and biological evaluation. The successful execution of these protocols will provide the critical data necessary to advance the understanding and potential therapeutic application of this and related carbocyclic GABA analogs. As with any scientific endeavor, the protocols provided herein should be considered a starting point, and optimization may be necessary based on experimental observations.

References

  • Johnston, G. A. R. (2013). GABA: A-Copley of a Discovery. In GABA: Receptors, Transporters and Metabolism (pp. 1-10). Humana Press.
  • Bowery, N. G., & Smart, T. G. (2006). GABA and Glutamate as Therapeutic Targets. Pharmacology & Therapeutics, 111(3), 1-13.
  • Olsen, R. W., & Sieghart, W. (2009). GABA A Receptors: Subtypes, Regional Distribution, and Function. Journal of Neurochemistry, 108(2), 279-283.
  • Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride

This guide provides a comprehensive overview of a robust synthetic pathway for cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a key building block in contemporary drug discovery. The synthesis is designed for scalabil...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust synthetic pathway for cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a key building block in contemporary drug discovery. The synthesis is designed for scalability and stereochemical control, addressing the critical need for structurally precise scaffolds in the development of novel therapeutics.

Introduction: The Significance of the cis-Cyclobutane Scaffold

The cyclobutane motif is of growing importance in medicinal chemistry, offering a unique conformational rigidity that can enhance binding affinity and metabolic stability of drug candidates. The cis-1,3-disubstitution pattern of the title compound provides a specific spatial arrangement of the amino and acetic acid functionalities, making it a valuable component for probing structure-activity relationships (SAR) in various biological targets. This guide delineates a strategic synthetic approach that ensures high diastereoselectivity and provides a practical methodology for researchers in the pharmaceutical sciences.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride (1) reveals a pathway originating from the commercially available 3-oxocyclobutanecarboxylic acid (5). The key strategic elements of this synthesis are:

  • Stereochemical Control: The central challenge is the establishment of the cis relationship between the two substituents on the cyclobutane ring. This is achieved through a diastereoselective reduction of a key intermediate.

  • Orthogonal Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group for the amine allows for selective deprotection under acidic conditions in the final step, without affecting other functionalities.

  • Functional Group Interconversion: The synthesis involves a series of reliable functional group transformations to build the target molecule from the starting material.

The overall synthetic strategy is depicted in the following workflow diagram:

G cluster_0 Retrosynthetic Analysis Target cis-(3-Aminocyclobutyl)acetic acid hydrochloride (1) Protected_Amino_Acid cis-3-(Boc-amino)cyclobutylacetic acid (2) Target->Protected_Amino_Acid Deprotection Intermediate_Ester Intermediate Ester (3) Protected_Amino_Acid->Intermediate_Ester Functional Group Manipulations Meldrums_Acid_Adduct Cyclobutylidene Meldrum's Acid Derivative (4) Intermediate_Ester->Meldrums_Acid_Adduct Diastereoselective Reduction Starting_Material 3-Oxocyclobutanecarboxylic Acid (5) Meldrums_Acid_Adduct->Starting_Material Knoevenagel Condensation G Start 3-Oxocyclobutanecarboxylic Acid (5) Intermediate1 Cyclobutylidene Meldrum's Acid Derivative (4) Start->Intermediate1 Knoevenagel Condensation (Meldrum's Acid, Piperidine, Acetic Acid) Intermediate2 cis-1,3-Disubstituted Cyclobutane Intermediate (3) Intermediate1->Intermediate2 Diastereoselective Reduction (NaBH4) Intermediate3 cis-3-(Boc-amino)cyclobutylacetic acid (2) Intermediate2->Intermediate3 Functional Group Manipulations (Curtius Rearrangement, etc.) Final cis-(3-Aminocyclobutyl)acetic acid hydrochloride (1) Intermediate3->Final Boc Deprotection (HCl)

Exploratory

An In-Depth Technical Guide to the Stereochemistry and Chiral Resolution of (3-Aminocyclobutyl)acetic Acid Isomers

Prepared by: Gemini, Senior Application Scientist Executive Summary (3-Aminocyclobutyl)acetic acid is a constrained β-amino acid scaffold of significant interest in medicinal chemistry, often utilized as a GABA analogue...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(3-Aminocyclobutyl)acetic acid is a constrained β-amino acid scaffold of significant interest in medicinal chemistry, often utilized as a GABA analogue or a building block for more complex molecules. The biological activity of compounds derived from this scaffold is intrinsically linked to their three-dimensional structure.[1][2] Consequently, the ability to isolate and characterize its specific stereoisomers is not merely an academic exercise but a critical prerequisite for the development of safe and effective pharmaceuticals.[3] This guide provides a comprehensive overview of the stereochemical landscape of (3-Aminocyclobutyl)acetic acid and delineates field-proven strategies for its chiral resolution, intended for researchers and professionals in drug development.

The Stereochemical Imperative in Drug Design

In modern pharmacology, stereochemistry is a paramount consideration. The receptors, enzymes, and other biological targets within the human body are inherently chiral, creating a stereospecific environment.[1] As a result, the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][2][4] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[3] Therefore, mastering the synthesis and separation of single, pure stereoisomers is fundamental to rational drug design and regulatory approval.

The Isomeric Landscape of (3-Aminocyclobutyl)acetic Acid

The structure of (3-Aminocyclobutyl)acetic acid contains two stereogenic centers at positions C1 and C3 of the cyclobutane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

Diastereomers: Cis and Trans Configurations

The relative orientation of the amino and acetic acid groups on the cyclobutane ring defines two distinct diastereomers:

  • cis-(3-Aminocyclobutyl)acetic acid: The amino and acetic acid groups are on the same face of the cyclobutane ring.

  • trans-(3-Aminocyclobutyl)acetic acid: The amino and acetic acid groups are on opposite faces of the ring.

These diastereomers possess different physical and chemical properties, such as melting points, solubilities, and spectroscopic signatures, which allows for their separation using standard laboratory techniques like chromatography or crystallization.[5][6]

Enantiomers: The Four Stereoisomers

Each diastereomer exists as a pair of non-superimposable mirror images called enantiomers:

  • The cis isomer is a racemic mixture of (1R,3S)- and (1S,3R)-(3-Aminocyclobutyl)acetic acid.

  • The trans isomer is a racemic mixture of (1R,3R)- and (1S,3S)-(3-Aminocyclobutyl)acetic acid.

The diagram below illustrates the relationship between these isomers.

G cluster_0 Diastereomers cluster_1 Enantiomers (cis) cluster_2 Enantiomers (trans) rac_cis rac-cis-(3-Aminocyclobutyl)acetic acid cis_1R3S (1R,3S)-isomer rac_cis->cis_1R3S Resolution cis_1S3R (1S,3R)-isomer rac_cis->cis_1S3R Resolution rac_trans rac-trans-(3-Aminocyclobutyl)acetic acid trans_1R3R (1R,3R)-isomer rac_trans->trans_1R3R Resolution trans_1S3S (1S,3S)-isomer rac_trans->trans_1S3S Resolution

Caption: Isomeric relationships of (3-Aminocyclobutyl)acetic acid.

Analytical Confirmation of Stereochemistry

Precise stereochemical assignment is non-negotiable. Several analytical techniques are employed, often in concert, to confirm the relative and absolute configuration of the isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans diastereomers.[7] The puckered nature of the cyclobutane ring results in different coupling constants (J-values) between protons on the ring. Furthermore, 2D NMR techniques like NOESY can confirm spatial proximity between protons, definitively establishing the cis or trans relationship of the substituents.[8][9]

  • X-ray Crystallography: This is the gold standard for unambiguously determining the three-dimensional structure and absolute stereochemistry of a chiral molecule.[10][11] The analysis is performed on a single crystal, typically of a salt or a derivative of the amino acid, providing definitive proof of its configuration.[12]

Core Strategies for Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[13] While enantioselective synthesis—building the desired enantiomer from the start—is often the ultimate goal, resolution remains a vital and practical tool, especially during research and process development.[14]

Method 1: Diastereomeric Salt Crystallization

This classical and industrially scalable method relies on the differential solubility of diastereomeric salts.[13]

Causality & Rationale: The amino acid, being amphoteric, can react with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. For instance, reacting racemic trans-(3-Aminocyclobutyl)acetic acid with a single enantiomer of a chiral acid, like (R)-mandelic acid, yields two diastereomeric salts: [(1R,3R)-acid • (R)-mandelic acid] and [(1S,3S)-acid • (R)-mandelic acid]. These diastereomers have different three-dimensional structures, which leads to distinct crystal packing energies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in solution.[15]

G cluster_0 Separation start Racemic Mixture (e.g., rac-trans) step1 Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) start->step1 step2 Formation of Diastereomeric Salts (in solution) step1->step2 step3 Selective Crystallization (Cooling / Solvent Adjustment) step2->step3 step4 Filtration step3->step4 solid Insoluble Diastereomer Salt (e.g., (1R,3R) • (R)) step5a Liberation Step (Base addition) solid->step5a liquid Soluble Diastereomer Salt (e.g., (1S,3S) • (R)) step5b Liberation Step (Base addition) liquid->step5b step4->solid step4->liquid end1 Pure Enantiomer 1 ((1R,3R)-isomer) step5a->end1 end2 Pure Enantiomer 2 ((1S,3S)-isomer) step5b->end2 G cluster_0 Resulting Mixture start Racemic Precursor (e.g., N-acetyl methyl ester) step1 Enzymatic Reaction (e.g., Lipase in buffer/solvent) start->step1 step2 Selective Transformation (Reaction stops at ~50% conversion) step1->step2 product Product (e.g., (1R,3R)-N-acetyl acid) step2->product unreacted Unreacted Substrate (e.g., (1S,3S)-N-acetyl ester) step2->unreacted step3 Separation (e.g., Extraction, Chromatography) product->step3 step4a Deprotection product->step4a unreacted->step3 step4b Deprotection unreacted->step4b end1 Pure Enantiomer 1 ((1R,3R)-isomer) step4a->end1 end2 Pure Enantiomer 2 ((1S,3S)-isomer) step4b->end2

Sources

Foundational

Biological activity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride

An In-depth Technical Guide on the Biological Activity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride This guide provides a comprehensive technical overview of the potential biological activity of cis-(3-Aminocyclob...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride

This guide provides a comprehensive technical overview of the potential biological activity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a conformationally restricted analog of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with actionable experimental insights to facilitate further investigation into this molecule and its therapeutic potential.

Introduction and Scientific Context

Cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a synthetic amino acid derivative featuring a cyclobutane ring that constrains the molecule's conformation. This structural rigidity is a key design feature in medicinal chemistry, as it can lead to enhanced selectivity and potency for specific biological targets by limiting the number of accessible conformations to one that is bioactive. While detailed biological data for cis-(3-Aminocyclobutyl)acetic acid hydrochloride itself is not extensively available in peer-reviewed literature, its structural similarity to other GABA analogs, such as cis-3-aminocyclobutane-1-carboxylic acid, allows us to infer its likely mechanism of action and to propose a robust strategy for its biological characterization.[1]

This guide will therefore leverage the known biological activities of its close structural analogs to provide a scientifically grounded framework for investigating cis-(3-Aminocyclobutyl)acetic acid hydrochloride. The primary hypothesis is that this compound will exhibit GABA-like activity, interacting with components of the GABAergic system.

Chemical Properties

A foundational understanding of the physicochemical properties of cis-(3-Aminocyclobutyl)acetic acid hydrochloride is essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C6H12ClNO2[2]
Molecular Weight 165.62 g/mol [2]
CAS Number 1523571-91-6
Form Hydrochloride salt
Purity Typically >95%
Storage Room temperature[2]

The hydrochloride salt form generally confers improved solubility and stability in aqueous solutions, making it suitable for use in biological assays.

Inferred Biological Activity and Mechanism of Action

Based on studies of the closely related compound, cis-3-aminocyclobutane-1-carboxylic acid, it is anticipated that cis-(3-Aminocyclobutyl)acetic acid hydrochloride will function as a GABA analog, exhibiting activity at various components of the GABAergic synapse.[1] The cis-configuration of the amino and acidic groups on the cyclobutane ring is crucial, as the corresponding trans-isomer of the analog has been shown to be significantly less active.[1]

The potential GABA-like activities include:

  • Inhibition of GABA Uptake: The compound may act as an inhibitor of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft. By inhibiting reuptake, the compound would increase the concentration and duration of GABA in the synapse, leading to enhanced GABAergic signaling.

  • GABA Receptor Binding: It may bind to GABA receptors, either as an agonist or antagonist. The primary targets would be the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.

  • Substrate for GABA-transaminase (GABA-T): The compound might act as a substrate or inhibitor of GABA-T, the primary enzyme responsible for GABA catabolism. Inhibition of GABA-T would lead to increased intracellular GABA levels.

  • Direct Neuronal Inhibition: By agonizing GABA receptors, the compound could directly mimic the inhibitory effects of GABA, leading to a depression of neuronal firing rates.[1]

Summary of Analog Activity
AssayActivity of cis-3-aminocyclobutane-1-carboxylic acid
GABA Uptake Inhibition (rat brain minislices)Weak to moderate
Sodium-Independent GABA Binding (rat brain membranes)Weak to moderate
GABA Aminotransferase (GABA-T) Substrate ActivityWeak to moderate
Depression of Firing Rate (cat spinal neurons)Weak to moderate

Data sourced from a study on a structural analog.[1]

GABAergic Signaling Pathway and Potential Interactions

The following diagram illustrates the key components of a GABAergic synapse and the potential points of interaction for a GABA analog like cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell / Presynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA GABA GAD->GABA Synthesis VIAAT VIAAT GABA->VIAAT Packaging Vesicle Vesicle VIAAT->Vesicle Synaptic_Cleft GABA Vesicle->Synaptic_Cleft Release GABA_A GABA-A Receptor (Ionotropic) Synaptic_Cleft->GABA_A Binding GABA_B GABA-B Receptor (Metabotropic) Synaptic_Cleft->GABA_B Binding GAT GABA Transporter (GAT) Synaptic_Cleft->GAT Reuptake GABA_T GABA-Transaminase GAT->GABA_T Catabolism Analog_GAT 1. GAT Inhibition Analog_GAT->GAT Analog_GABA_R 2. Receptor Binding Analog_GABA_R->GABA_A Analog_GABA_R->GABA_B Analog_GABA_T 3. GABA-T Interaction Analog_GABA_T->GABA_T

Caption: GABAergic synapse and potential interactions of a GABA analog.

Experimental Protocols for Biological Characterization

To rigorously assess the biological activity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a tiered approach is recommended, starting with in vitro assays and progressing to more complex cellular and in vivo models.

GABA Transporter (GAT) Uptake Assay

Objective: To determine if the compound inhibits the reuptake of GABA by GATs.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing one of the four human GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1).

  • Assay Preparation: Plate the cells in a 96-well microplate. On the day of the assay, wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Add varying concentrations of cis-(3-Aminocyclobutyl)acetic acid hydrochloride to the wells, along with a known GAT inhibitor (e.g., tiagabine for GAT-1) as a positive control.

  • Uptake Initiation: Add [3H]-GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) at room temperature.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of [3H]-GABA taken up using a scintillation counter.

  • Data Analysis: Calculate the IC50 value for the inhibition of GABA uptake.

Causality and Validation: This assay directly measures the functional activity of GATs in the presence of the test compound. The use of specific GAT subtype-expressing cell lines allows for the determination of selectivity. The inclusion of a positive control validates the assay's performance.

Radioligand Binding Assay for GABA Receptors

Objective: To assess the binding affinity of the compound for GABA-A and GABA-B receptors.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum) through homogenization and differential centrifugation.

  • GABA-A Receptor Assay:

    • Incubate the membranes with a radiolabeled GABA-A receptor antagonist (e.g., [3H]-SR 95531) in the presence of varying concentrations of cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

    • Use a known GABA-A agonist (e.g., muscimol) or antagonist (e.g., bicuculline) as a positive control.

  • GABA-B Receptor Assay:

    • Incubate the membranes with a radiolabeled GABA-B receptor agonist (e.g., [3H]-GABA in the presence of a GABA-A antagonist to block binding to GABA-A sites) or antagonist (e.g., [3H]-CGP 54626) and varying concentrations of the test compound.

    • Use a known GABA-B agonist (e.g., baclofen) as a positive control.

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) of the compound for each receptor subtype.

Causality and Validation: This assay provides a direct measure of the compound's ability to bind to the target receptors. The use of selective radioligands and controls ensures the specificity of the binding interaction being measured.

Experimental Workflow for Characterizing a Novel GABA Analog

The following diagram outlines a logical workflow for the comprehensive evaluation of a novel GABA analog.

Experimental_Workflow Start Novel GABA Analog (cis-(3-Aminocyclobutyl)acetic acid HCl) In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay Receptor Binding Assays (GABA-A, GABA-B) In_Vitro->Binding_Assay Uptake_Assay GABA Uptake Assays (GAT subtypes) In_Vitro->Uptake_Assay Enzyme_Assay GABA-T Enzyme Assay In_Vitro->Enzyme_Assay Cellular Cell-Based Assays Electrophysiology Patch-Clamp Electrophysiology (Cultured Neurons) Cellular->Electrophysiology Calcium_Imaging Calcium Imaging (GABA-B activation) Cellular->Calcium_Imaging In_Vivo In Vivo Evaluation Behavioral Animal Behavioral Models (Anxiety, Seizures) In_Vivo->Behavioral PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Conclusion Biological Activity Profile Binding_Assay->Cellular Uptake_Assay->Cellular Enzyme_Assay->Cellular Electrophysiology->In_Vivo Calcium_Imaging->In_Vivo Behavioral->Conclusion PK_PD->Conclusion

Caption: A structured workflow for GABA analog characterization.

Conclusion

Cis-(3-Aminocyclobutyl)acetic acid hydrochloride represents a promising, yet underexplored, molecule within the class of conformationally restricted GABA analogs. While direct biological data is sparse, a robust scientific rationale derived from its structural analog, cis-3-aminocyclobutane-1-carboxylic acid, strongly suggests potential activity within the GABAergic system. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for elucidating its precise mechanism of action, selectivity, and potential therapeutic utility. Through systematic in vitro, cellular, and in vivo characterization, the scientific community can fully uncover the biological profile of this intriguing compound.

References

  • Allan, R.D., Curtis, D.R., Headley, P.M., Johnston, G.A., Kennedy, S.M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393-400. Available at: [Link]

  • Aribo Biotechnology. 1523571-91-6 | cis-(3-Aminocyclobutyl)acetic acid hydrochloride. Available at: [Link]

  • CP Lab Safety. cis-(3-aminocyclobutyl)acetic acid hydrochloride, min 97%, 250 mg. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Mechanism of Action of cis-(3-Aminocyclobutyl)acetic acid hydrochloride: A GABA Transporter Perspective

Executive Summary Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, playing a critical role in tempering neuronal excitability.[1][2] Dysregulation in GABAergic si...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, playing a critical role in tempering neuronal excitability.[1][2] Dysregulation in GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and mood disorders.[1][3] A key mechanism for maintaining GABA homeostasis is its reuptake from the synaptic cleft by GABA transporters (GATs).[1][4][5] This guide provides an in-depth analysis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a rigid GABA analogue, positing its mechanism of action as an inhibitor of these GABA transporters. By blocking GABA reuptake, this compound is hypothesized to increase synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission and offering a potential therapeutic strategy for conditions marked by neuronal hyperexcitability.

Introduction: The GABAergic System and the Role of Transporters

The balance between neuronal excitation and inhibition is fundamental to proper brain function. GABAergic neurotransmission provides the primary inhibitory control, counterbalancing excitatory signals largely mediated by glutamate.[2][6] This process is tightly regulated at the synapse. Following its release from a presynaptic neuron, GABA binds to postsynaptic receptors to induce an inhibitory potential.[2] The signal is terminated when GABA is cleared from the synaptic cleft, a process largely mediated by a family of Na+/Cl−-dependent GABA transporters (GATs) located on the membranes of both presynaptic neurons and surrounding glial cells.[2][5][6]

Four main subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[3][7]

  • GAT-1 is the most abundant subtype, found primarily on neurons, and is a major target for anticonvulsant drugs like Tiagabine.[1][4][7]

  • GAT-2 and GAT-3 are found in both neurons and glial cells.[7]

  • BGT-1 transports GABA with moderate affinity and is also involved in osmotic regulation through betaine transport.[3][7]

Inhibition of these transporters prevents the reuptake of GABA, leading to elevated extracellular concentrations and prolonged activation of GABA receptors.[1][5] This enhancement of GABAergic tone is a clinically validated strategy for treating epilepsy and other neurological disorders.[1][5]

Cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS: 1523571-91-6) is a structural analogue of GABA.[8][9] Its rigid cyclobutyl backbone distinguishes it from the endogenous flexible GABA molecule. This structural constraint is a common strategy in medicinal chemistry to confer selectivity and potency for specific protein targets. Based on structure-activity relationships of similar cyclic amino acid compounds, such as nipecotic acid and cis-3-aminocyclohexane-1-carboxylic acid (cis-3-ACHC), it is strongly hypothesized that cis-(3-Aminocyclobutyl)acetic acid hydrochloride functions as a competitive inhibitor at the GABA binding site of one or more GAT subtypes.[10][11]

Elucidating the Mechanism: Molecular Target & Pharmacological Effect

The primary mechanism of action for cis-(3-Aminocyclobutyl)acetic acid hydrochloride is proposed to be the competitive inhibition of GABA transporters. This blocks the removal of GABA from the synaptic cleft, thereby increasing its concentration and enhancing inhibitory signaling.

Proposed Molecular Target: GABA Transporters (GATs)

As a GABA analogue, the compound is expected to interact directly with the substrate-binding pocket of GAT proteins. The logic for this targeting is based on extensive research on related compounds:

  • Nipecotic Acid and Guvacine: These cyclic GABA analogues are foundational GAT inhibitors.[4][11][12] Their derivatives, such as Tiagabine, are potent GAT-1 inhibitors used clinically as anticonvulsants.[1][11][12]

  • Cis-3-Aminocyclohexanecarboxylic Acid (cis-3-ACHC): This compound, structurally similar to the topic compound but with a cyclohexane ring, is a known competitive inhibitor of GABA accumulation in brain tissue fractions and demonstrates selective inhibition of neuronal GABA uptake.[10][13]

The rigid cyclobutyl structure of cis-(3-Aminocyclobutyl)acetic acid likely orients the key pharmacophoric elements—the amine group and the carboxylic acid group—in a conformation that is recognized by the GAT binding site, allowing it to compete with endogenous GABA.

Expected Pharmacological Outcome

By inhibiting GATs, the compound leads to:

  • Increased Synaptic GABA: The primary and most direct effect is a higher concentration of GABA in the synaptic cleft.[5]

  • Enhanced GABAergic Neurotransmission: The elevated GABA levels result in more prolonged and robust activation of postsynaptic GABAA and GABAB receptors.[1][2]

  • Reduced Neuronal Excitability: The net effect is a dampening of neuronal firing, which is the basis for its potential therapeutic use as an anticonvulsant, anxiolytic, or muscle relaxant.[1][5][6]

The following diagram illustrates the proposed signaling pathway.

GAT_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_rel GABA_vesicle->GABA_rel Action Potential Triggers Release GABA_syn GABA GABA_rel->GABA_syn GAT GABA Transporter (GAT) GABA_syn->GAT Reuptake GABA_R GABA Receptor GABA_syn->GABA_R Binds Compound cis-(3-Aminocyclobutyl) acetic acid Compound->GAT Inhibits Inhibition Neuronal Inhibition (Hyperpolarization) GABA_R->Inhibition Activates

Caption: Proposed mechanism of action via GABA transporter (GAT) inhibition.

Key Experimental Protocols for Mechanistic Validation

To rigorously validate the proposed mechanism of action, a series of established in vitro and cellular assays are required. These protocols form a self-validating system, moving from target binding to functional cellular effects.

Experiment 1: Radioligand GABA Uptake Assay

Causality & Rationale: This is the foundational experiment to determine if the compound directly inhibits the function of GABA transporters. By using radiolabeled GABA ([³H]GABA), we can quantify the rate of GABA transport into cells or synaptosomes. A reduction in the accumulation of radioactivity in the presence of the test compound provides direct evidence of GAT inhibition.[3][14] This assay allows for the determination of the compound's potency (IC₅₀).

Detailed Protocol:

  • Cell/Tissue Preparation:

    • Use Chinese Hamster Ovary (CHO) cells stably expressing a specific human GAT subtype (e.g., hGAT-1) or synaptosomes prepared from rat brain tissue.[3][14]

    • Plate cells in 96-well plates at a density of ~50,000 cells/well and allow them to adhere for 24 hours.[3]

  • Assay Buffer Preparation: Prepare a Krebs-Ringer bicarbonate buffer (or similar physiological salt solution) containing appropriate ions (Na⁺, Cl⁻) necessary for GAT function.[6]

  • Compound Preparation: Prepare a stock solution of cis-(3-Aminocyclobutyl)acetic acid hydrochloride in the assay buffer. Perform serial dilutions to create a range of test concentrations (e.g., from 1 nM to 100 µM).

  • Uptake Inhibition Assay:

    • Wash the cells once with pre-warmed assay buffer.

    • Add the test compound dilutions to the wells. Also include a "total uptake" control (buffer only) and a "non-specific uptake" control (a known potent GAT inhibitor like Tiagabine at a high concentration).

    • Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA (e.g., 30 nM).[3]

    • Incubate for a short period (e.g., 3-10 minutes) at 37°C. The short incubation ensures measurement of the initial uptake rate.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]GABA.

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial scintillant-compatible buffer).

  • Quantification:

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control wells.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experiment 2: GABA Receptor Binding Assay

Causality & Rationale: It is crucial to establish target selectivity. While the compound is designed as a GAT inhibitor, its structural similarity to GABA could lead to off-target binding at GABA receptors (e.g., GABAₐ). This experiment serves as a critical control to ensure that the observed pharmacological effects are due to transporter inhibition and not direct receptor agonism/antagonism. A lack of affinity for GABA receptors validates the primary mechanism.[14]

Detailed Protocol:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cortical tissue.

  • Radioligand: Use a high-affinity GABAₐ receptor radioligand, such as [³H]-muscimol.[14]

  • Binding Assay:

    • In a 96-well plate, combine the rat cortical membranes, [³H]-muscimol, and varying concentrations of cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

    • Include control wells: "total binding" (no competitor) and "non-specific binding" (a high concentration of unlabeled GABA).

    • Incubate to allow binding to reach equilibrium.

  • Separation: Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: Wash the filters, place them in scintillation vials, and measure radioactivity.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand. If the compound shows minimal displacement (e.g., <50% displacement at 100 µM), it is considered to have no significant affinity for the GABAₐ receptor.[14]

The following diagram outlines the workflow for validating the compound's primary mechanism and selectivity.

Validation_Workflow start Hypothesis: Compound is a GAT Inhibitor assay1 Experiment 1: [3H]GABA Uptake Assay start->assay1 decision1 Significant Inhibition? assay1->decision1 assay2 Experiment 2: GABA Receptor Binding Assay decision1->assay2 Yes conclusion3 Conclusion: Compound is not a GAT inhibitor. decision1->conclusion3 No decision2 Significant Binding? assay2->decision2 conclusion1 Conclusion: Compound is a potent and selective GAT inhibitor. decision2->conclusion1 No conclusion2 Conclusion: Compound has off-target GABA receptor activity. decision2->conclusion2 Yes

Caption: Experimental workflow for mechanistic validation.

Summary and Future Directions

Cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a rigid GABA analogue with a high probability of acting as a competitive inhibitor of GABA transporters. Its mechanism is predicated on blocking the reuptake of synaptic GABA, thereby enhancing inhibitory neurotransmission. This action presents a promising therapeutic avenue for disorders characterized by neuronal hyperexcitability.

Definitive validation requires the execution of the described in vitro protocols. Future research should focus on:

  • Subtype Selectivity: Determining the IC₅₀ values across all four GAT subtypes (GAT-1, -2, -3, and BGT-1) to establish a selectivity profile.

  • Electrophysiology: Using techniques like patch-clamp electrophysiology in neuronal cultures or brain slices to directly measure the functional consequences of GAT inhibition, such as the prolongation of inhibitory postsynaptic currents (IPSCs).

  • In Vivo Models: Assessing the compound's efficacy in animal models of epilepsy or anxiety to translate the in vitro mechanism to a therapeutic effect.

This structured approach will fully elucidate the compound's mechanism of action and build a robust data package for further drug development.

References

  • Clausen, R. P., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(8), 897-914. [Link]

  • Wikipedia. (n.d.). GABA reuptake inhibitor. Retrieved from [Link]

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  • Jurska, A., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 11(22), 3846-3857. [Link]

  • Jurska, A., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Publications. [Link]

  • Talasila, K. M., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110290. [Link]

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  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725. [Link]

  • Silverman, R. B., & Hiebert, C. W. (1983). Kinetic analysis of the accumulation of gamma-aminobutyric acid by particulate fractions of rat brain: comparison of the effects of nipecotic acid and cis-3-aminocyclohexane-1-carboxylic acid. Neurochemical Research, 8(6), 757-769. [Link]

  • Schoepp, D. D., et al. (1991). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. The Journal of Pharmacology and Experimental Therapeutics, 258(3), 936-943. [Link]

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Foundational

The Emerging Role of the Aminocyclobutane Moiety in Drug Discovery: A Technical Guide Focused on cis-(3-Aminocyclobutyl)acetic acid hydrochloride

Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacological and pharmacokinetic properties to drug candidates is perpetual. Among the var...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacological and pharmacokinetic properties to drug candidates is perpetual. Among the various structural motifs explored, strained carbocyclic systems, particularly the cyclobutane ring, have garnered increasing attention. The unique puckered conformation of the cyclobutane ring offers a rigid framework that can be strategically employed to orient functional groups in three-dimensional space, thereby enhancing binding affinity and selectivity for biological targets.[1] This technical guide delves into the published literature surrounding aminocyclobutane derivatives, with a specific focus on what can be inferred about the potential of cis-(3-Aminocyclobutyl)acetic acid hydrochloride as a valuable building block in drug discovery. While specific research on this particular molecule is sparse, an examination of its structural analogs provides a strong rationale for its potential utility. This guide will synthesize the available information on the synthesis, pharmacological applications, and drug design principles related to aminocyclobutane carboxylic acids to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Cyclobutane Motif: A Strategic Element in Drug Design

The incorporation of a cyclobutane ring into a drug candidate is a deliberate strategy to modulate its physicochemical and biological properties. Unlike more flexible aliphatic chains, the cyclobutane scaffold introduces a degree of conformational rigidity. This rigidity can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency. Furthermore, the cyclobutane core can serve as a non-planar, three-dimensional scaffold to present key pharmacophoric elements in a precise spatial arrangement, which can be critical for target recognition and engagement.[1]

Another key advantage of the cyclobutane motif is its potential to enhance metabolic stability. The carbon-carbon bonds within the cyclobutane ring are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to their linear counterparts.[2] This can lead to an improved pharmacokinetic profile, including a longer half-life and increased oral bioavailability. The strategic placement of a cyclobutane ring can also block sites of metabolism on adjacent parts of the molecule.

The versatility of the cyclobutane ring is further demonstrated by its use as a bioisostere for other chemical groups. For instance, it can replace a gem-dimethyl group or a phenyl ring to explore new chemical space and optimize a molecule's properties.[2] The unique stereochemistry of substituted cyclobutanes, with the possibility of cis and trans isomers, provides an additional layer of structural diversity that can be exploited to fine-tune a compound's activity and selectivity.

Drug_Design_Principles cluster_Cyclobutane Cyclobutane Motif cluster_Properties Improved Properties cluster_Outcomes Potential Outcomes Cyclobutane cis-(3-Aminocyclobutyl)acetic acid hydrochloride Rigidity Conformational Rigidity Cyclobutane->Rigidity Introduces Stability Metabolic Stability Cyclobutane->Stability Enhances Scaffold 3D Scaffold Cyclobutane->Scaffold Provides Potency Increased Potency Rigidity->Potency Selectivity Enhanced Selectivity Rigidity->Selectivity PK Improved Pharmacokinetics Stability->PK Scaffold->Potency Scaffold->Selectivity

Caption: The role of the cyclobutane motif in drug design.

Synthetic Strategies for Aminocyclobutane Carboxylic Acids

A representative, though not specific, workflow for the synthesis of a substituted aminocyclobutane carboxylic acid might proceed as follows:

Step-by-Step General Methodology:

  • Functionalization of a Cyclobutane Precursor: The synthesis often commences with a commercially available cyclobutane derivative, such as a cyclobutanone or a cyclobutanecarboxylic acid. This starting material is then subjected to a series of reactions to introduce the desired amino and carboxylic acid functionalities with the correct stereochemistry.

  • Introduction of the Amino Group: The amino group can be introduced through various methods, such as reductive amination of a cyclobutanone, Hofmann or Curtius rearrangement of a carboxylic acid derivative, or nucleophilic substitution with an azide followed by reduction. The choice of method will depend on the desired stereochemistry and the other functional groups present in the molecule.

  • Introduction of the Carboxylic Acid Moiety: The carboxylic acid group or a precursor, such as an ester or a nitrile, can be introduced via several synthetic transformations. For instance, a Grignard reaction on a cyclobutanone followed by oxidation, or the alkylation of a malonic ester with a cyclobutyl halide followed by hydrolysis and decarboxylation.

  • Stereochemical Control: The control of the cis or trans stereochemistry is a critical aspect of the synthesis. This can often be achieved through the use of stereoselective reactions, such as catalytic hydrogenation of a double bond within the cyclobutane ring, or by taking advantage of the inherent stereochemical preferences of certain ring-forming or ring-opening reactions.

  • Purification and Salt Formation: The final product is typically purified by chromatography or recrystallization. The hydrochloride salt is then formed by treating the free amine with hydrochloric acid in a suitable solvent.

Synthesis_Workflow Start Cyclobutane Precursor (e.g., Cyclobutanone) Step1 Introduction of Amino Group Precursor (e.g., Oxime formation) Start->Step1 Step2 Reduction to Amino Group (e.g., Catalytic Hydrogenation) Step1->Step2 Step3 Introduction of Acetic Acid Side Chain (e.g., Wittig Reaction followed by reduction and hydrolysis) Step2->Step3 Step4 Stereoselective Reaction/Separation (to isolate cis isomer) Step3->Step4 Final cis-(3-Aminocyclobutyl)acetic acid Step4->Final Salt cis-(3-Aminocyclobutyl)acetic acid hydrochloride Final->Salt HCl treatment

Caption: A general, representative workflow for the synthesis of aminocyclobutane derivatives.

Pharmacological Landscape of Aminocyclobutane Derivatives

The true potential of cis-(3-Aminocyclobutyl)acetic acid hydrochloride can be appreciated by examining the pharmacological activities of structurally related compounds that have been reported in the literature. These studies highlight the versatility of the aminocyclobutane scaffold in targeting a range of biological systems.

NMDA Receptor Antagonism and Anticonvulsant Activity

A significant body of research has focused on the synthesis and evaluation of 1-aminocyclobutane-1-carboxylic acid derivatives as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[3] The NMDA receptor is a key player in excitatory neurotransmission in the central nervous system, and its overactivation is implicated in a variety of neurological disorders, including epilepsy and neurodegenerative diseases. Certain 3-substituted 1-aminocyclobutane-1-carboxylic acids have demonstrated potent and selective NMDA receptor antagonist activity.[3] This activity is often correlated with anticonvulsant effects in animal models.[3] The rigid cyclobutane framework appears to be well-suited for positioning the necessary pharmacophoric elements—an amino group and a carboxylic acid group—in the correct orientation to interact with the NMDA receptor.

Incorporation into Bioactive Peptides

The unique conformational properties of aminocyclobutane carboxylic acids make them attractive building blocks for the design of novel peptidomimetics.[4][5] By replacing natural amino acids with these constrained analogs, it is possible to create peptides with enhanced stability against enzymatic degradation and improved biological activity. For example, the incorporation of 1-aminocyclobutane-1-carboxylic acid derivatives into the immunomodulatory peptide tuftsin resulted in analogs with significantly increased potency in stimulating interleukin-6 secretion from macrophages.[4][5] These findings suggest that the rigid cyclobutane scaffold can induce a bioactive conformation in the peptide backbone.

Potential as Tumor-Seeking Agents

Radiolabeled 1-aminocyclobutane[11C]carboxylic acid has been investigated as a potential agent for tumor imaging.[6] This compound showed preferential uptake in several tumor types in animal models, suggesting that it may be transported by amino acid transporters that are often upregulated in cancer cells.[6] This highlights another potential therapeutic and diagnostic avenue for aminocyclobutane derivatives.

Compound Class Biological Activity Potential Therapeutic Area Reference
1-Aminocyclobutane-1-carboxylic acid derivativesNMDA Receptor AntagonistEpilepsy, Neurodegeneration[3]
1-Aminocyclobutane-1-carboxylic acid derivativesAnticonvulsantEpilepsy[3]
Aminocyclobutane-containing peptidesImmunomodulationImmunology, Oncology[4][5]
Radiolabeled 1-aminocyclobutane carboxylic acidTumor UptakeCancer Diagnostics[6]

cis-(3-Aminocyclobutyl)acetic acid hydrochloride: A Building Block for Future Innovations

While direct biological data on cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS Number: 1523571-91-6, Molecular Formula: C6H12ClNO2) is not currently available in the public domain, its chemical structure suggests significant potential as a versatile building block for the synthesis of novel drug candidates. The presence of a primary amine and a carboxylic acid on a rigid cyclobutane scaffold provides two key points for chemical modification, allowing for its incorporation into a wide variety of molecular architectures.

Based on the activities of related compounds, it is plausible that derivatives of cis-(3-Aminocyclobutyl)acetic acid hydrochloride could be designed to target a range of biological systems. For instance, it could serve as a scaffold for the development of novel GABA analogs or as a constrained dipeptide isostere in peptidomimetics. The cis stereochemistry of the substituents on the cyclobutane ring will enforce a specific spatial relationship between the amino and acetic acid groups, which could be exploited to achieve high selectivity for a particular biological target.

The lack of published research on this specific molecule represents an opportunity for further investigation. A thorough evaluation of its pharmacological properties, as well as the biological activities of its derivatives, could uncover novel therapeutic agents.

Conclusion

The aminocyclobutane moiety is an increasingly important structural motif in medicinal chemistry, offering a unique combination of conformational rigidity, metabolic stability, and three-dimensional complexity. While cis-(3-Aminocyclobutyl)acetic acid hydrochloride itself has not been the subject of extensive published research, the broader literature on aminocyclobutane derivatives provides a compelling rationale for its potential as a valuable tool in drug discovery. The demonstrated activities of related compounds in areas such as neuroscience and immunology suggest that this and similar building blocks could be key to the development of the next generation of targeted therapeutics. Further exploration of the synthesis and biological evaluation of derivatives of cis-(3-Aminocyclobutyl)acetic acid hydrochloride is warranted and could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

  • Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(25), 5027-5033.[5]

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  • Gilon, C., et al. (1996).
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  • ACS Publications. (2009). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry.
  • Hubner, K. F., et al. (1982). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Journal of Nuclear Medicine, 23(6), 525-531.[6]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • Santa Cruz Biotechnology. (n.d.). 1-Aminocyclobutane-trans-1,3-dicarboxylic acid. Santa Cruz Biotechnology.
  • CymitQuimica. (n.d.). Cis-3-aminocyclobutanecarboxylic acid ethyl ester hydrochloride. CymitQuimica.
  • MDPI. (2023). Efficient Production of (R)
  • ResearchGate. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • PubChem. (n.d.). cis-3-(Boc-Aminomethyl)cyclobutylamine. PubChem.
  • PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. PubChem.

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Exploratory

The Cyclobutane Scaffold in Neurotherapeutics: A Technical Guide to cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of cis-(3-Aminocyclobutyl)acetic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a conformationally restricted GABA analogue, and its significant role in medicinal chemistry. By delving into its synthesis, mechanism of action, and applications, this document serves as a critical resource for professionals engaged in the discovery and development of novel therapeutics targeting the central nervous system (CNS).

Introduction: The Rationale for Conformational Restriction in GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, molecules that modulate GABAergic neurotransmission are of significant therapeutic interest.

However, GABA itself is a highly flexible molecule, which allows it to adopt numerous conformations. This flexibility can lead to non-selective interactions with various GABA receptor subtypes (GABAA, GABAB, and GABAC) and GABA transporters (GATs), resulting in undesirable side effects. To overcome this limitation, medicinal chemists have focused on designing conformationally restricted GABA analogues. By incorporating rigid structural motifs, such as cyclic systems, it is possible to lock the molecule into a specific conformation that preferentially interacts with a desired biological target, thereby enhancing selectivity and therapeutic efficacy.[1]

The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable scaffold in this endeavor.[2][3] Its unique puckered geometry and the specific spatial orientation it imposes on appended functional groups make it an ideal building block for creating potent and selective neuromodulators.[2][3] This guide focuses on a prominent example of such a molecule: cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

Synthesis and Characterization: Crafting the Constrained Analogue

The stereoselective synthesis of cis-(3-Aminocyclobutyl)acetic acid is crucial for its biological activity. While various synthetic routes to substituted cyclobutanes exist, a common strategy involves the reduction of a suitable precursor followed by functional group manipulation.

A plausible synthetic pathway, adapted from the synthesis of similar compounds, is outlined below:

Table 1: Key Physicochemical Properties of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
PropertyValue
CAS Number 1523571-91-6
Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Experimental Protocol: Synthesis of cis-3-Aminocyclobutanecarboxylic Acid

A representative synthesis of the core amino acid is described below, which can then be converted to the acetic acid analogue and subsequently the hydrochloride salt. This protocol is based on the reduction of an azide precursor.[4]

Step 1: Hydrogenation of the Azide Precursor

  • Dissolve the azide precursor (e.g., a cis-3-azidocyclobutanecarboxylic acid derivative) in methanol.

  • Add 6N HCl and 10% palladium on charcoal to the solution.

  • Stir the resulting mixture under a hydrogen atmosphere (1 bar) for 3 hours.

  • Filter the catalyst and remove the solvent under reduced pressure.

Step 2: Hydrolysis

  • Dissolve the residue in 6N HCl and reflux with stirring for 1 hour.

  • Evaporate the solvent in vacuo.

Step 3: Purification

  • Purify the residue using ion-exchange chromatography (e.g., Amberlite® IR-120) with a dilute aqueous ammonia solution as the eluent to yield the final cis-3-aminocyclobutanecarboxylic acid.

Characterization: The final product, cis-(3-Aminocyclobutyl)acetic acid hydrochloride, should be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and purity.

Mechanism of Action: A Constrained Interaction with the GABAergic System

The therapeutic potential of cis-(3-Aminocyclobutyl)acetic acid hydrochloride stems from its activity as a GABA analogue. The rigid cyclobutane core orients the amino and carboxylic acid groups in a specific spatial arrangement that mimics the active conformation of GABA at its target proteins.

A seminal study on cyclobutane analogues of GABA demonstrated that the cis-isomer of 3-aminocyclobutane-1-carboxylic acid exhibits weak to moderate GABA-like activity.[5] This activity is attributed to its ability to:

  • Inhibit GABA Uptake: The compound can block the reuptake of GABA from the synaptic cleft into neurons and glial cells by inhibiting GABA transporters (GATs). This prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission.

  • Interact with GABA Receptors: The molecule can bind to and activate GABA receptors, directly mimicking the action of GABA.

The trans-isomer of the same compound was found to be significantly less active, highlighting the critical importance of the cis stereochemistry for biological activity.[5] This stereoselectivity is likely due to unfavorable steric interactions of the trans-isomer with the active sites of GABAergic proteins.[5]

GABA_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GABA GABA GABA_Release->GABA GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds and Activates GAT GABA Transporter (GAT) GABA->GAT Uptake Cis_Compound cis-(3-Aminocyclobutyl) acetic acid Cis_Compound->GABA_Receptor Binds and Activates Cis_Compound->GAT Inhibits Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition GAT->GABA_Vesicle Recycling

Figure 1: Proposed mechanism of action of cis-(3-Aminocyclobutyl)acetic acid.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural and biological properties of cis-(3-Aminocyclobutyl)acetic acid hydrochloride make it a valuable tool and building block in medicinal chemistry, particularly in the development of CNS-targeted therapies.

Scaffold for Novel Neuromodulators

The rigid cyclobutane core can be further functionalized to create novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The cis-amino and acetic acid moieties serve as handles for the attachment of other chemical groups to explore structure-activity relationships (SAR) and optimize interactions with specific GABA receptor subtypes or GAT isoforms. The use of such scaffolds allows for the exploration of chemical space in a more controlled manner, leading to the identification of drug candidates with superior therapeutic profiles.[6][7]

Tool Compound for Studying GABAergic Systems

As a selective GABA analogue, cis-(3-Aminocyclobutyl)acetic acid hydrochloride can be used as a research tool to probe the structure and function of the GABAergic system. By studying its interactions with different components of this system, researchers can gain valuable insights into the mechanisms of inhibitory neurotransmission and the pathophysiology of related disorders.

Drug_Discovery_Workflow Start Identification of cis-(3-Aminocyclobutyl)acetic acid as a GABA Analogue Synthesis Stereoselective Synthesis of Derivatives Start->Synthesis Screening In Vitro Screening (e.g., Receptor Binding Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Process In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Figure 2: Drug discovery workflow utilizing cis-(3-Aminocyclobutyl)acetic acid.

Experimental Protocols: Biological Evaluation

To assess the biological activity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride and its derivatives, a series of in vitro and in vivo assays can be employed. A standard in vitro method for evaluating interaction with GABA receptors is the radioligand binding assay.

Experimental Protocol: GABAA Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABAA receptor.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]muscimol or [3H]GABA)

  • Non-specific binding control (e.g., high concentration of unlabeled GABA)

  • Test compound (cis-(3-Aminocyclobutyl)acetic acid hydrochloride)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times with binding buffer through repeated centrifugation and resuspension.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, add a fixed amount of membrane protein.

    • Add a fixed concentration of the radioligand.

    • For total binding, add only the radioligand and membranes.

    • For non-specific binding, add the radioligand, membranes, and a high concentration of unlabeled GABA.

    • For competitive binding, add the radioligand, membranes, and varying concentrations of the test compound.

    • Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

cis-(3-Aminocyclobutyl)acetic acid hydrochloride represents a compelling example of the power of conformational restriction in drug design. Its ability to mimic GABA in a constrained conformation provides a solid foundation for the development of novel, selective therapeutics for a range of neurological and psychiatric disorders. Future research in this area will likely focus on the synthesis and evaluation of a broader range of derivatives to further refine their pharmacological profiles. The exploration of different substitution patterns on the cyclobutane ring and the acetic acid side chain could lead to the discovery of compounds with enhanced potency, improved blood-brain barrier penetration, and optimized pharmacokinetic properties, ultimately paving the way for the next generation of CNS drugs.

References

  • van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(19), 2943-2954. [Link]

  • Allan, R. D., et al. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393-400. [Link]

  • van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223-241. [Link]

  • Throup, A., et al. (2022). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 13(1), 76-85. [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for cis-(3-Aminocyclobutyl)acetic acid hydrochloride: A Guide for Neuropharmacological Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS No. 1523571-91-6).

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS No. 1523571-91-6). This document delves into the core applications of this compound as a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). The protocols detailed herein are designed to be self-validating systems, grounded in established neuropharmacological techniques.

Introduction: The Rationale for a Conformationally Restricted GABA Analog

GABAergic neurotransmission is a cornerstone of CNS function, and its dysregulation is implicated in numerous neurological and psychiatric disorders.[1] Consequently, molecules that interact with the GABA system are of significant interest for therapeutic development. cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a structural analog of GABA where the flexible carbon backbone of GABA is constrained within a cyclobutane ring. This rigid structure is invaluable for probing the specific conformational requirements of GABA receptors and transporters. By limiting the molecule's rotational freedom, researchers can investigate the bioactive conformation of GABA at its various binding sites, potentially leading to the development of more selective and potent therapeutic agents.[2]

This guide will focus on two primary experimental protocols to characterize the GABAergic activity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride:

  • In Vitro GABA Receptor Binding Assays: To determine the affinity of the compound for GABA receptors.

  • In Vivo Microdialysis: To assess the compound's effect on extracellular GABA and glutamate levels in the brain of a living animal.

Section 1: In Vitro Characterization - GABA Receptor Binding Assay

A fundamental first step in characterizing a novel GABA analog is to determine its affinity for GABA receptors, particularly the GABAA receptor, a ligand-gated ion channel crucial for fast inhibitory neurotransmission.[1] This protocol describes a competitive radioligand binding assay to measure how effectively cis-(3-Aminocyclobutyl)acetic acid hydrochloride displaces a known radiolabeled ligand from the GABAA receptor.

Expertise & Experience: The "Why" Behind the Protocol

This assay relies on the principle of competitive binding. A radiolabeled ligand with known high affinity for the GABAA receptor (e.g., [3H]muscimol or [3H]GABA) is incubated with brain membrane preparations containing the receptors.[3][4] The addition of an unlabeled competitor, in this case, cis-(3-Aminocyclobutyl)acetic acid hydrochloride, will displace the radioligand in a concentration-dependent manner. The amount of radioactivity remaining bound to the membranes is inversely proportional to the affinity of the test compound. The use of a specific antagonist (e.g., bicuculline or unlabeled GABA at a high concentration) is crucial to define non-specific binding, ensuring that the measured displacement is indeed occurring at the GABAA receptor.[4]

Experimental Workflow: GABA Receptor Binding Assay

GABAReceptorBindingWorkflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize Rat Brains in Sucrose Buffer p2 Low-Speed Centrifugation (1,000 x g) p1->p2 p3 High-Speed Centrifugation (140,000 x g) p2->p3 p4 Resuspend in DI Water & Homogenize p3->p4 p5 Repeat High-Speed Centrifugation p4->p5 p6 Wash Pellet with Binding Buffer (3x) p5->p6 p7 Store at -70°C p6->p7 a1 Thaw & Wash Membranes p7->a1 Day of Assay a2 Incubate Membranes with: 1. [3H]Muscimol (Total Binding) 2. [3H]Muscimol + 10 mM GABA (Non-specific) 3. [3H]Muscimol + Test Compound a1->a2 a3 Incubate at 4°C for 45 min a2->a3 a4 Terminate Reaction via Filtration a3->a4 a5 Wash Filter Mats a4->a5 a6 Quantify Radioactivity (Liquid Scintillation) a5->a6 d1 Calculate Specific Binding a6->d1 Raw Data (CPM) d2 Plot Competition Curve (% Specific Binding vs. [Compound]) d1->d2 d3 Determine IC50 and Ki values d2->d3

Caption: Workflow for GABAA receptor competitive binding assay.

Detailed Protocol: GABAA Receptor Binding

Materials and Reagents:

ReagentConcentration/SpecificationPurpose
Homogenization Buffer0.32 M Sucrose, pH 7.4Maintains osmotic balance during tissue processing.
Binding Buffer50 mM Tris-HCl, pH 7.4Provides a stable pH environment for the binding reaction.
Radioligand[3H]muscimol or [3H]GABAA high-affinity agonist for the GABAA receptor.
Non-specific Agent10 mM GABAUsed at a high concentration to saturate all specific binding sites.
Test Compoundcis-(3-Aminocyclobutyl)acetic acid hydrochlorideThe unlabeled ligand being tested.
Wash Buffer50 mM Tris-HCl, pH 7.4 (ice-cold)Stops the binding reaction and removes unbound radioligand.

Procedure:

Part A: Brain Membrane Preparation [3]

  • Euthanize adult rats and rapidly dissect the brains (cortex or whole brain minus cerebellum).

  • Homogenize the tissue in 20 volumes of ice-cold homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to new tubes and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in deionized water and homogenize to induce osmotic shock and break up synaptosomes.

  • Centrifuge again at 140,000 x g for 30 minutes at 4°C.

  • Wash the pellet by resuspending in binding buffer and centrifuging at 140,000 x g for 30 minutes. Repeat this wash step three times to remove endogenous GABA.

  • Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Store membrane aliquots at -70°C until use.

Part B: Binding Assay [3][4]

  • On the day of the assay, thaw the membrane aliquots on ice.

  • Set up triplicate tubes for each condition:

    • Total Binding: Membranes + [3H]muscimol (e.g., 5 nM final concentration).

    • Non-specific Binding: Membranes + [3H]muscimol + 10 mM GABA.

    • Competition: Membranes + [3H]muscimol + varying concentrations of cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

  • Add 0.1-0.2 mg of membrane protein to each assay tube.

  • Bring the final volume of each tube to 1 mL with binding buffer.

  • Incubate the tubes at 4°C for 45 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Quickly wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding = (Total Binding CPM) - (Non-specific Binding CPM).

  • For competition data, express the binding at each concentration of the test compound as a percentage of the specific binding.

  • Plot the percentage of specific binding against the log concentration of cis-(3-Aminocyclobutyl)acetic acid hydrochloride to generate a competition curve.

  • Use non-linear regression analysis to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 2: In Vivo Functional Assessment - Microdialysis

To understand the physiological effects of cis-(3-Aminocyclobutyl)acetic acid hydrochloride in a living system, in vivo microdialysis is an invaluable technique.[5] It allows for the continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals.[5][6] This protocol outlines a method to measure changes in extracellular GABA and glutamate levels following administration of the test compound.

Expertise & Experience: The "Why" Behind the Protocol

Microdialysis works by implanting a small, semi-permeable probe into a target brain region (e.g., the hippocampus or striatum).[7] A physiological solution (perfusate) is slowly pumped through the probe. Small molecules in the extracellular fluid, like neurotransmitters, diffuse across the membrane into the perfusate down their concentration gradient. The collected fluid (dialysate) can then be analyzed, typically by HPLC, to quantify the neurotransmitter levels.[8] This technique provides excellent temporal resolution, allowing researchers to observe real-time changes in neurochemistry in response to a pharmacological challenge. Measuring both GABA and the primary excitatory neurotransmitter, glutamate, provides a more complete picture of the compound's effect on the excitatory/inhibitory balance in the brain.[9]

Experimental Workflow: In Vivo Microdialysis

MicrodialysisWorkflow cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis s1 Anesthetize Animal s2 Place in Stereotaxic Frame s1->s2 s3 Implant Guide Cannula (Target Brain Region) s2->s3 s4 Secure with Dental Cement s3->s4 s5 Allow for Post-operative Recovery s4->s5 e1 Insert Microdialysis Probe s5->e1 After Recovery e2 Perfuse with Artificial CSF (e.g., 1 µL/min) e1->e2 e3 Collect Baseline Samples (e.g., every 20 min for 2h) e2->e3 e4 Administer Test Compound (i.p., s.c., or via reverse dialysis) e3->e4 e5 Collect Post-injection Samples e4->e5 an1 Derivatize Amino Acids e5->an1 Dialysate Samples an2 Analyze via HPLC with Fluorescence Detection an1->an2 an3 Quantify GABA & Glutamate Concentrations an2->an3 an4 Normalize Data to Baseline an3->an4

Caption: Workflow for in vivo microdialysis experiment.

Detailed Protocol: In Vivo Microdialysis

Materials and Reagents:

Reagent/MaterialSpecificationPurpose
Microdialysis ProbesAppropriate length and membrane cutoff for neurotransmittersThe semi-permeable interface for sampling.
Perfusate (aCSF)Artificial cerebrospinal fluidMimics the ionic composition of the extracellular fluid.
Test Compoundcis-(3-Aminocyclobutyl)acetic acid hydrochlorideThe pharmacological agent being tested.
Analytical SystemHPLC with fluorescence or mass spectrometry detectionFor quantification of GABA and glutamate in the dialysate.

Procedure:

Part A: Surgical Implantation

  • Anesthetize a rat or mouse using an appropriate anesthetic (e.g., isoflurane).

  • Place the animal in a stereotaxic frame.

  • Following aseptic surgical procedures, drill a small hole in the skull over the target brain region (e.g., hippocampus: AP -3.8, ML ±2.5, DV -2.8 from bregma).

  • Slowly lower a guide cannula to the desired coordinates and secure it to the skull with dental cement and anchor screws.

  • Place a dummy cannula in the guide to keep it patent.

  • Allow the animal to recover for 5-7 days before the microdialysis experiment.

Part B: Microdialysis Experiment

  • On the day of the experiment, place the animal in a microdialysis bowl that allows for free movement.

  • Gently remove the dummy cannula and insert the microdialysis probe, ensuring it extends just beyond the guide cannula into the brain parenchyma.

  • Connect the probe to a syringe pump and begin perfusion with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Allow the system to equilibrate for at least 2 hours.

  • Begin collecting baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent degradation. Collect at least 3-4 baseline samples.

  • Administer cis-(3-Aminocyclobutyl)acetic acid hydrochloride via the desired route (e.g., intraperitoneal injection). Alternatively, it can be included in the perfusate for direct, local administration (reverse dialysis).

  • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative to histologically verify the probe placement.

Part C: Sample Analysis

  • The very low concentrations of GABA and glutamate in the dialysate require a highly sensitive analytical method. This typically involves pre-column derivatization with a fluorescent tag (e.g., o-phthaldialdehyde, OPA) followed by separation using reverse-phase HPLC and fluorescence detection.

  • Create a standard curve using known concentrations of GABA and glutamate to quantify the amounts in the dialysate samples.

  • Express the results for each animal as a percentage change from the average baseline concentration.

  • Perform statistical analysis to determine if the observed changes in GABA and/or glutamate levels are significant.

Trustworthiness: Self-Validating Systems

The protocols described are designed with internal controls and validation steps. In the binding assay , the inclusion of "total" and "non-specific" binding tubes is a critical control. A successful experiment will show high total binding and very low non-specific binding, indicating that the assay is specifically measuring binding to the target receptor. For microdialysis , establishing a stable baseline before drug administration is essential. A valid experiment will show minimal fluctuation in neurotransmitter levels during the baseline period. Furthermore, histological verification of the probe placement post-experiment is mandatory to ensure that the data collected is from the intended brain region.

By adhering to these rigorous protocols, researchers can generate reliable and reproducible data on the pharmacological profile of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, contributing to a deeper understanding of GABAergic neurotransmission and the development of novel CNS therapeutics.

References

  • Mehta, A. K., & Ticku, M. K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research, 805(1-2), 88–94.
  • BenchChem. (2025). Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603.
  • O'Connor, W. T., & Tanganelli, S. (1994). Preloading in vivo: a rapid and reliable method for measuring gamma-aminobutyric acid and glutamate fluxes by microdialysis. Journal of Neuroscience Methods, 54(2), 165–173. [Link]

  • Chebib, M., & Johnston, G. A. R. (2001). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.10. [Link]

  • Chaurasia, C. S., Müller, M., Bashaw, E. D., Benfeldt, E., Bolinder, J., & Sawchuk, R. J. (2007). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 2(4), 549–563. [Link]

  • Timmerman, W., & Westerink, B. H. (1997). Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse. Journal of Neuroscience Methods, 78(1-2), 19–29. [Link]

  • Kékesi, K. A., Szilágyi, N., & Juhász, G. (2006). Extracellular Level of GABA and Glu: In vivo microdialysis-HPLC measurements. Current Topics in Medicinal Chemistry, 6(10), 967–981. [Link]

  • Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]

  • Bernardi, G., Cherubini, E., & Raiteri, M. (2000). In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus. British Journal of Pharmacology, 131(8), 1645–1653. [Link]

Sources

Application

Preparation of Stock Solutions of cis-(3-Aminocyclobutyl)acetic acid hydrochloride: An Application Note for Researchers

This comprehensive guide provides a detailed protocol for the preparation of stock solutions of cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS RN: 1523571-91-6), a key building block in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the preparation of stock solutions of cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS RN: 1523571-91-6), a key building block in medicinal chemistry and drug development.[1][2][3][4] The protocols outlined below are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility.

Introduction: Understanding the Compound

Cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a non-proteinogenic amino acid analog. Its constrained cyclobutyl scaffold provides a unique three-dimensional geometry that is of significant interest in the design of novel therapeutics, including PROTACs and other targeted protein degraders. As a hydrochloride salt, the compound's solubility and handling characteristics are influenced by the presence of the chloride counter-ion, which typically enhances aqueous solubility compared to the free base.

This application note will detail the necessary steps for preparing high-quality, accurate stock solutions, a critical first step in any experimental workflow. We will address solvent selection, safety considerations, and verification of dissolution.

Core Principles and Scientific Rationale

The preparation of a reliable stock solution hinges on several key factors, each with a clear scientific basis:

  • Purity of the Compound: The purity of the solid compound directly impacts the accuracy of the final stock solution concentration. It is recommended to use a compound with a purity of ≥95%.[3]

  • Solvent Selection: The choice of solvent is paramount and is dictated by the compound's solubility and the downstream application. For amine hydrochlorides, polar solvents are generally preferred.

  • pH Considerations: As a hydrochloride salt of an amino acid, the pH of the resulting solution will be acidic. This is an important consideration for biological assays where pH sensitivity is a factor.

  • Accurate Measurement: Precise weighing of the solid and accurate measurement of the solvent volume are fundamental to achieving the desired concentration.

Safety First: Handling and Personal Protective Equipment (PPE)

Before handling cis-(3-Aminocyclobutyl)acetic acid hydrochloride, it is crucial to consult the Safety Data Sheet (SDS). The following are general safety precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat.

  • General Hygiene: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for preparing a stock solution of cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

G cluster_prep Preparation cluster_verification Verification & Storage weigh 1. Weigh Compound solvent 2. Add Solvent weigh->solvent Transfer to tube dissolve 3. Dissolution solvent->dissolve Vortex/Sonicate inspect 4. Visual Inspection dissolve->inspect Check for particulates store 5. Aliquot & Store inspect->store If clear

Caption: Workflow for Stock Solution Preparation.

Protocol: Preparation of Stock Solutions

Due to the limited availability of public solubility data for cis-(3-Aminocyclobutyl)acetic acid hydrochloride, this protocol incorporates a preliminary solubility assessment to ensure the preparation of a clear, homogenous stock solution.

Materials and Equipment
  • cis-(3-Aminocyclobutyl)acetic acid hydrochloride (≥95% purity)

  • Analytical balance

  • Microcentrifuge tubes or appropriate vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Choice of solvent (e.g., Sterile Water, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS))

  • Personal Protective Equipment (PPE)

Step-by-Step Procedure

Step 1: Determine the Required Mass of the Compound

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

  • Molecular Weight of cis-(3-Aminocyclobutyl)acetic acid hydrochloride: 165.62 g/mol [1][2]

Example Calculation for a 10 mM Stock Solution in 1 mL:

Mass (mg) = 10 mM x 1 mL x 165.62 g/mol / 1000 = 1.656 mg

Step 2: Weighing the Compound

  • Place a clean, empty microcentrifuge tube or vial on the analytical balance and tare the balance.

  • Carefully add the calculated mass of cis-(3-Aminocyclobutyl)acetic acid hydrochloride to the tube. Record the exact mass.

Step 3: Solvent Addition and Dissolution

  • Add the desired volume of your chosen solvent to the tube containing the compound.

  • Cap the tube securely and vortex the solution for 30-60 seconds.

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Repeat the visual inspection.

Step 4: Verification and Storage

  • A successfully prepared stock solution should be clear and free of any visible precipitates.

  • If the solution is not clear, this indicates that the compound is not soluble at the desired concentration in the chosen solvent. In this case, you can either:

    • Add more solvent in known increments until the compound fully dissolves, and then recalculate the final concentration.

    • Start over with a lower target concentration.

  • Once a clear solution is obtained, it is recommended to sterile-filter the solution if it is intended for cell-based assays.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.

Solvent Selection and Solubility Considerations

SolventExpected SolubilityRationale & Recommendations
Sterile Water Likely SolubleAs a hydrochloride salt, aqueous solubility is expected to be favorable. This is the preferred solvent for many biological applications.
PBS (pH 7.4) Likely SolubleThe buffering capacity of PBS makes it a suitable choice for direct application in many cell-based assays.
DMSO Likely SolubleDMSO is a powerful organic solvent capable of dissolving a wide range of small molecules.[5] It is a common choice for creating high-concentration stock solutions. Ensure the final concentration of DMSO in your experiment is non-toxic to your system.

Trustworthiness and Self-Validation

The reliability of your experimental results depends on the quality of your stock solutions. To ensure trustworthiness:

  • Visual Confirmation: The most straightforward validation is a clear, particulate-free solution.

  • Accurate Record Keeping: Document the exact mass of the compound, the final volume of the solvent, and the calculated concentration.

  • pH Measurement (for aqueous solutions): For pH-sensitive applications, measure the pH of the final stock solution and adjust if necessary. Be aware that adjusting the pH may affect the solubility.

  • Purity Verification (Optional): For applications requiring the highest level of accuracy, the purity of the starting material can be verified by techniques such as HPLC or NMR.

Conclusion

The preparation of accurate and reliable stock solutions of cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a fundamental prerequisite for successful research. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can confidently prepare high-quality stock solutions for their experimental needs. The inclusion of a solubility determination step ensures a robust and adaptable protocol, even in the absence of comprehensive public data.

References

  • CP Lab Safety. cis-(3-aminocyclobutyl)acetic acid hydrochloride, min 97%, 250 mg. [Link]

  • Aribo Biotechnology. 1523571-91-6 | cis-(3-Aminocyclobutyl)acetic acid hydrochloride. [Link]

  • Capot Chemical. Specifications of cis-(3-aminocyclobutyl)acetic acid hydrochloride. [Link]

Sources

Method

Unveiling the Neuromodulatory Potential of cis-(3-Aminocyclobutyl)acetic acid hydrochloride: A Guide for Neuroscience Research

Introduction: In the intricate landscape of neuroscience, the quest for novel molecular tools to dissect and modulate neural circuitry is paramount. This document provides a comprehensive guide for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate landscape of neuroscience, the quest for novel molecular tools to dissect and modulate neural circuitry is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS 1523571-91-6) in neuroscience research. While direct pharmacological data on this specific molecule is emerging, its structural similarity to known conformationally restricted GABA analogs, such as cis-3-aminocyclobutane-1-carboxylic acid, strongly suggests its role as a modulator of the GABAergic system. This guide will, therefore, focus on leveraging this compound as a putative GABA analog to explore the multifaceted roles of GABAergic neurotransmission in health and disease.

The central hypothesis underpinning the application of cis-(3-Aminocyclobutyl)acetic acid hydrochloride is its action as a gamma-aminobutyric acid (GABA) analog. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are established therapeutic targets for a wide range of neurological and psychiatric disorders.[1] Structurally, cis-(3-Aminocyclobutyl)acetic acid hydrochloride possesses a cyclobutane ring that restricts its conformational flexibility. This feature is a key strategy in medicinal chemistry to design ligands with enhanced selectivity for specific receptor subtypes or transporter proteins. A study on cyclobutane analogs of GABA demonstrated that the cis isomer of a closely related compound exhibits GABA-like activity, including the inhibition of GABA uptake and binding to GABA receptors.[1]

This guide will provide detailed application notes and protocols to empower researchers to investigate the neuropharmacological profile of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. We will explore its potential to modulate GABAergic signaling and, consequently, its utility in studying synaptic inhibition, neuronal excitability, and complex behaviors.

PART 1: Mechanistic Insights and Rationale for Experimental Design

The GABAergic system offers multiple points of intervention for a novel ligand. Understanding these potential targets is crucial for designing experiments to elucidate the mechanism of action of cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

Potential Molecular Targets and Signaling Pathways

The primary targets for a GABA analog include:

  • GABA Receptors: These are broadly classified into two main types:

    • GABAA Receptors: These are ionotropic receptors that form a chloride ion channel.[2] Their activation leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and subsequent inhibition of firing. The GABAA receptor is a complex protein with multiple allosteric binding sites that are targets for benzodiazepines, barbiturates, and neurosteroids.[2][3]

    • GABAB Receptors: These are metabotropic G-protein coupled receptors (GPCRs).[4] Their activation leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels, resulting in a slower and more prolonged inhibitory response.[4][5]

    • GABAC Receptors: A subclass of ionotropic receptors, primarily found in the retina, that are insensitive to typical GABAA modulators.[6]

  • GABA Transporters (GATs): These proteins are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission.

The following diagram illustrates the principal components of a GABAergic synapse, which represent the potential sites of action for cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

GABAergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Precursor GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GAT1 GAT1 Presynaptic_Terminal Presynaptic_Terminal GAT1->Presynaptic_Terminal GABA_A GABA_A Receptor (Ionotropic) Cl_channel Cl- Influx GABA_A->Cl_channel GABA_B GABA_B Receptor (Metabotropic) GPCR_cascade G-Protein Signaling GABA_B->GPCR_cascade Synaptic_Cleft->GAT1 Reuptake Synaptic_Cleft->GABA_A Synaptic_Cleft->GABA_B Compound cis-(3-Aminocyclobutyl) acetic acid HCl Compound->GAT1 Inhibitor? Compound->GABA_A Agonist/Modulator? Compound->GABA_B Agonist?

Caption: Potential sites of action for cis-(3-Aminocyclobutyl)acetic acid hydrochloride at a GABAergic synapse.

PART 2: In Vitro Characterization Protocols

The initial step in characterizing a novel compound is to determine its activity and potency at the molecular and cellular level. The following protocols are designed to assess the interaction of cis-(3-Aminocyclobutyl)acetic acid hydrochloride with key components of the GABAergic system.

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording

This protocol is designed to determine if cis-(3-Aminocyclobutyl)acetic acid hydrochloride acts as an agonist or modulator of GABAA or GABAB receptors in cultured neurons or cell lines expressing these receptors.

Objective: To measure changes in membrane current in response to the application of the test compound.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing recombinant GABAA or GABAB receptors.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal solution for GABAA receptor recording (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2).

  • Internal solution for GABAB receptor recording (in mM): 120 K-Gluconate, 20 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2).

  • cis-(3-Aminocyclobutyl)acetic acid hydrochloride (stock solution in sterile water or appropriate solvent).

  • GABA (positive control).

  • Bicuculline (GABAA antagonist).

  • Saclofen (GABAB antagonist).

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Prepare stock solutions of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, GABA, bicuculline, and saclofen.

  • Culture neurons or cells on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • For GABAA receptor analysis, clamp the cell at -60 mV.

  • Apply GABA at its EC50 concentration to elicit a baseline current.

  • Apply a range of concentrations of cis-(3-Aminocyclobutyl)acetic acid hydrochloride to determine if it elicits a current (agonist activity).

  • To test for modulatory effects, co-apply a sub-maximal concentration of GABA with varying concentrations of the test compound.

  • To confirm specificity, co-apply the test compound with the appropriate antagonist (bicuculline for GABAA).

  • For GABAB receptor analysis, clamp the cell at -50 mV and include GTP in the internal solution. The activation of GABAB receptors will induce an outward K+ current.

  • Repeat steps 6-9 using a known GABAB agonist (e.g., baclofen) as a positive control and saclofen as the antagonist.

  • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists/modulators) values.

Parameter GABAA Receptor Assay GABAB Receptor Assay
Cell Type Primary neurons or HEK293 cells expressing GABAA subunitsPrimary neurons or CHO cells expressing GABAB subunits
Holding Potential -60 mV-50 mV
Expected Current Inward Cl- currentOutward K+ current
Positive Control GABA, MuscimolBaclofen
Antagonist Bicuculline, PicrotoxinSaclofen, Phaclofen

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow Start Prepare Cells and Solutions Establish_Recording Establish Whole-Cell Recording Start->Establish_Recording Test_Agonism Apply Compound Alone (Dose-Response) Establish_Recording->Test_Agonism Test_Modulation Co-apply Compound with GABA (EC20-EC50) Establish_Recording->Test_Modulation Test_Antagonism Apply Antagonist (Bicuculline/Saclofen) + Compound Test_Agonism->Test_Antagonism Data_Analysis Analyze Current Traces (EC50/IC50) Test_Agonism->Data_Analysis Test_Modulation->Data_Analysis Test_Antagonism->Data_Analysis Conclusion Determine Agonist, Modulator, or Antagonist Properties Data_Analysis->Conclusion

Caption: Workflow for characterizing the compound using patch-clamp electrophysiology.

PART 3: In Vivo Neurochemical and Behavioral Analysis

Following in vitro characterization, the next critical step is to assess the effects of cis-(3-Aminocyclobutyl)acetic acid hydrochloride in a living organism. These protocols focus on measuring its impact on neurotransmitter levels and behavior.

Protocol 2: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[7]

Objective: To determine if systemic or local administration of cis-(3-Aminocyclobutyl)acetic acid hydrochloride alters extracellular GABA levels in a brain region of interest (e.g., hippocampus, prefrontal cortex).

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes (with a molecular weight cutoff that allows GABA to pass).

  • Syringe pump.

  • Fraction collector.

  • HPLC system with electrochemical or fluorescence detection for GABA analysis.[8]

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • Anesthetic and surgical tools.

  • Experimental animals (e.g., rats or mice).

Procedure:

  • Anesthetize the animal and place it in the stereotaxic apparatus.

  • Implant a guide cannula targeted to the brain region of interest.

  • Allow the animal to recover from surgery for several days.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples for at least 60-90 minutes.

  • Administer cis-(3-Aminocyclobutyl)acetic acid hydrochloride systemically (e.g., intraperitoneal injection) or locally through the dialysis probe.

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the GABA concentration in the dialysate samples using HPLC.[8]

  • Express the data as a percentage change from the baseline GABA levels.

Parameter Value/Description
Animal Model Adult male Sprague-Dawley rats (250-300g)
Target Brain Region Hippocampus (AP: -3.3, ML: ±1.8, DV: -3.8 from bregma)
Probe Membrane Length 2 mm
Perfusion Rate 1.5 µL/min
Sample Collection Interval 20 minutes
Analytical Method HPLC with fluorescence detection after derivatization
Protocol 3: Behavioral Assays

Behavioral assays are essential to determine the functional consequences of modulating the GABAergic system. The choice of assay will depend on the hypothesized effect of the compound (e.g., anxiolytic, sedative, anticonvulsant).

Objective: To assess the effects of cis-(3-Aminocyclobutyl)acetic acid hydrochloride on anxiety-related behaviors.

A. Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms.

Procedure:

  • Administer the test compound or vehicle to the animals (e.g., 30 minutes before the test).

  • Place the animal in the center of the elevated plus maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

B. Light-Dark Box Test: This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive.

Procedure:

  • Administer the test compound or vehicle.

  • Place the animal in the dark compartment of the box.

  • Allow free access to both the light and dark compartments for 10 minutes.

  • Record the time spent in the light compartment and the number of transitions between the two compartments.

  • An increase in the time spent in the light compartment suggests an anxiolytic effect.

Behavioral Test Key Parameters Measured Interpretation of Anxiolytic Effect
Elevated Plus Maze Time spent in open arms, Number of open arm entriesIncrease in time and/or entries in open arms
Light-Dark Box Time spent in the light compartment, Number of transitionsIncrease in time in the light compartment
Open Field Test Time spent in the center, Total distance traveledIncrease in time in the center (anxiolysis), no change in total distance (no sedative effect)

PART 4: Data Interpretation and Future Directions

The collective data from these in vitro and in vivo studies will provide a comprehensive pharmacological profile of cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

  • Electrophysiology will reveal its direct action on GABA receptors.

  • Microdialysis will demonstrate its effect on synaptic GABA levels.

  • Behavioral assays will establish its functional consequences in a whole organism.

Should cis-(3-Aminocyclobutyl)acetic acid hydrochloride prove to be a potent and selective modulator of the GABAergic system, future research could explore its therapeutic potential in animal models of epilepsy, anxiety disorders, and other neurological conditions characterized by GABAergic dysfunction.

References

  • Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]

  • Chebib, M., & Johnston, G. A. (1999). The ‘ABC’ of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 26(11), 937-940.
  • de la Mora, M. P., Gallegos-Cari, A., Arizmendi-García, Y., & Marcellino, D. (2010). The role of the GABAergic system in the pathophysiology and treatment of addictive disorders. Current Medicinal Chemistry, 17(31), 3669-3693.
  • Di Chiara, G., & Imperato, A. (1988). Drugs abused by humans preferentially increase synaptic dopamine concentrations in the mesolimbic system of freely moving rats. Proceedings of the National Academy of Sciences, 85(14), 5274-5278.
  • Ghods-Al-Kass, I., & Stein, C. (2018). In vivo microdialysis for the investigation of neurotransmitter release in the brain. Journal of Visualized Experiments, (139), e57954.
  • Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In vivo monitoring of neurotransmitters by microdialysis sampling. Analytical Chemistry, 78(5), 1391-1399.
  • Johnston, G. A. R. (2013). GABAC receptors. In Encyclopedia of Neuroscience (pp. 1-5). Springer.
  • Macdonald, R. L., & Olsen, R. W. (1994). GABAA receptor channels. Annual Review of Neuroscience, 17(1), 569-602.
  • Möhler, H. (2006). GABAA receptors: from subunits to networks. Current Opinion in Neurobiology, 16(3), 261-265.
  • Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of γ-aminobutyric acidA receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological Reviews, 60(3), 243-260.
  • Pin, J. P., & Bettler, B. (2016). Organization and functions of GABAB receptors. Cold Spring Harbor Perspectives in Biology, 8(11), a029649.
  • Sivilotti, L., & Nistri, A. (1991). GABA receptor mechanisms in the central nervous system. Progress in Neurobiology, 36(1), 35-92.
  • Watanabe, M., Maemura, K., Kanbara, K., Tamayama, T., & Hayasaki, H. (2002). GABA and GABA receptors in the central nervous system and other organs.

Sources

Application

Application Notes and Protocols: Leveraging cis-(3-Aminocyclobutyl)acetic acid hydrochloride in Modern Synthesis

Introduction: The Strategic Value of Constrained Scaffolds In the landscape of contemporary drug discovery and medicinal chemistry, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinet...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Scaffolds

In the landscape of contemporary drug discovery and medicinal chemistry, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. Small, conformationally constrained building blocks are invaluable assets in this endeavor.[1][2][3] cis-(3-Aminocyclobutyl)acetic acid hydrochloride emerges as a distinguished scaffold, offering a unique spatial arrangement of functional groups that enables precise vectoral projection into three-dimensional space. Its rigid cyclobutyl core minimizes the entropic penalty upon binding to a biological target, a critical factor for improving binding affinity.[4] This guide provides an in-depth exploration of this versatile building block, detailing its properties, strategic applications, and field-proven protocols for its incorporation into molecules of pharmaceutical interest.

Physicochemical Properties and Handling

A thorough understanding of a building block's fundamental properties is the bedrock of successful and reproducible synthesis.

PropertyValueSource
CAS Number 1523571-91-6[5][6]
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol
Appearance White to off-white solid
Purity Typically ≥97%
Storage Store in a cool, dry place at room temperature.

Safety and Handling: cis-(3-Aminocyclobutyl)acetic acid hydrochloride is intended for research and development use only and should be handled by technically qualified personnel. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Synthetic Applications: A Gateway to Novel Chemical Space

The bifunctional nature of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, possessing both a primary amine and a carboxylic acid, makes it an ideal substrate for a variety of synthetic transformations. The cis-stereochemistry of the substituents on the cyclobutane ring provides a defined spatial relationship, which is crucial for designing ligands that fit precisely into target binding sites.

The primary applications revolve around two key transformations:

  • Amide Bond Formation: Coupling the carboxylic acid moiety with a diverse range of amines.

  • N-Alkylation/Functionalization: Modifying the primary amine to introduce various substituents.

These reactions are fundamental to building more complex molecules, including peptides, heterocycles, and other scaffolds relevant to drug discovery.

Protocol I: Amide Bond Formation via HATU Coupling

The formation of an amide bond is one of the most critical reactions in medicinal chemistry. For substrates like cis-(3-Aminocyclobutyl)acetic acid hydrochloride, which contains a free amine, a protection strategy is necessary before activating the carboxylic acid. The following protocol outlines a robust method using a tert-Butyloxycarbonyl (Boc) protecting group, followed by a highly efficient HATU-mediated coupling.

Workflow for Amide Synthesis

G cluster_0 Step 1: Protection cluster_1 Step 2: Coupling start cis-(3-Aminocyclobutyl)acetic acid hydrochloride protect Boc Protection (Boc)₂O, Base (e.g., TEA, DIPEA) Solvent (e.g., Dioxane/H₂O) start->protect protected_acid N-Boc-cis-(3-aminocyclobutyl) acetic acid protect->protected_acid amine Primary/Secondary Amine (R¹R²NH) hatu HATU, DIPEA Anhydrous Solvent (e.g., DMF) protected_acid->hatu amine->hatu amide Final Amide Product hatu->amide G cluster_0 Step 1: Protection cluster_1 Step 2: Reductive Amination start cis-(3-Aminocyclobutyl)acetic acid hydrochloride esterify Esterification (e.g., SOCl₂ in MeOH or TMSCl in EtOH) start->esterify ester cis-(3-Aminocyclobutyl)acetic acid ester esterify->ester carbonyl Aldehyde or Ketone (R¹C(O)R²) reduce Reductive Amination Na(OAc)₃BH, AcOH (cat.) Solvent (e.g., DCE) ester->reduce carbonyl->reduce product N-Alkylated Product reduce->product

Sources

Method

Application Notes and Protocols for In Vitro Assay Development with cis-(3-Aminocyclobutyl)acetic acid hydrochloride

Introduction: Unveiling the Therapeutic Potential of GABA Analogues The neurotransmitter γ-aminobutyric acid (GABA) is the principal inhibitory signaling molecule in the mammalian central nervous system. Its role in regu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of GABA Analogues

The neurotransmitter γ-aminobutyric acid (GABA) is the principal inhibitory signaling molecule in the mammalian central nervous system. Its role in regulating neuronal excitability makes the GABAergic system a prime target for therapeutic intervention in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The therapeutic utility of directly administering GABA is limited by its inability to cross the blood-brain barrier. This has spurred the development of GABA analogues, structurally similar molecules designed to modulate the GABAergic system through various mechanisms.

One such promising molecule is cis-(3-Aminocyclobutyl)acetic acid hydrochloride. As a structural analogue of GABA, it is hypothesized to interact with key components of the GABAergic synapse, such as GABA receptors (GABAA and GABAB) or GABA transporters (GATs). The primary focus of this application note is to provide a comprehensive guide for the in vitro characterization of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, with a specific emphasis on its potential as a GABA transporter inhibitor. This is based on the known activity of structurally related compounds, such as cis-3-aminocyclohexanecarboxylic acid, which has been identified as an inhibitor of the neuronal GABA transporter, GAT-1.

These application notes will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to investigate the biological activity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, thereby elucidating its mechanism of action and therapeutic potential.

Scientific Rationale: Targeting GABA Transporters

GABA transporters are critical for maintaining the delicate balance of inhibitory neurotransmission. They are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby terminating the inhibitory signal.[1] There are four known subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1). GAT-1 is the most abundant subtype in the brain and is primarily localized to neurons.

Inhibiting GABA transporters leads to an increase in the extracellular concentration of GABA, prolonging its inhibitory effect. This mechanism is the basis for the therapeutic action of several antiepileptic drugs. Given the structural similarities of cis-(3-Aminocyclobutyl)acetic acid hydrochloride to known GAT inhibitors, a primary focus of in vitro assay development should be the characterization of its effects on GABA uptake.

The following sections will detail the protocols for a robust and reliable in vitro assay to determine the inhibitory activity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride on GABA transporters.

Experimental Workflow for Characterizing GAT Inhibition

The overall workflow for assessing the inhibitory potential of cis-(3-Aminocyclobutyl)acetic acid hydrochloride on GABA transporters is a multi-step process. It begins with the preparation of a suitable biological matrix, such as synaptosomes, which are resealed nerve terminals rich in transporters and receptors. This is followed by a competitive uptake assay using a radiolabeled GABA substrate. The final stage involves data analysis to determine the potency of the test compound.

GAT_Inhibition_Workflow cluster_prep Biological Matrix Preparation cluster_assay [³H]-GABA Uptake Assay cluster_analysis Data Analysis prep1 Brain Tissue Homogenization prep2 Differential Centrifugation prep1->prep2 prep3 Synaptosome Isolation prep2->prep3 assay1 Pre-incubation with cis-(3-Aminocyclobutyl)acetic acid HCl prep3->assay1 assay2 Addition of [³H]-GABA assay1->assay2 assay3 Incubation at 37°C assay2->assay3 assay4 Termination of Uptake (Rapid Filtration) assay3->assay4 analysis1 Scintillation Counting assay4->analysis1 analysis2 Calculation of % Inhibition analysis1->analysis2 analysis3 IC₅₀ Determination analysis2->analysis3

Figure 1: Experimental workflow for GAT inhibition assay.

Detailed Protocol: [³H]-GABA Uptake Assay in Rat Brain Synaptosomes

This protocol describes a classic and robust method for determining the inhibitory effect of a test compound on GABA uptake in a native membrane environment.

Materials and Reagents
  • Male Wistar rats (200-250 g)

  • Sucrose solution (0.32 M), ice-cold

  • Krebs-HEPES buffer (pH 7.4)

  • [³H]-GABA (specific activity 30-60 Ci/mmol)

  • Non-labeled GABA

  • cis-(3-Aminocyclobutyl)acetic acid hydrochloride

  • Scintillation cocktail

  • Glass fiber filters (GF/B or GF/C)

  • Homogenizer (Potter-Elvehjem)

  • Refrigerated centrifuge

  • Liquid scintillation counter

  • Water bath

Procedure

Part 1: Synaptosome Preparation

  • Humanely euthanize the rat according to approved institutional guidelines.

  • Rapidly dissect the cerebral cortex and place it in ice-cold 0.32 M sucrose solution.

  • Homogenize the tissue in 10 volumes of ice-cold sucrose solution using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in ice-cold Krebs-HEPES buffer.

  • Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford or BCA assay).

Part 2: [³H]-GABA Uptake Assay

  • Prepare assay tubes containing Krebs-HEPES buffer.

  • Add varying concentrations of cis-(3-Aminocyclobutyl)acetic acid hydrochloride to the appropriate tubes. Include a vehicle control (buffer only) and a positive control (a known GAT inhibitor like tiagabine).

  • Add the synaptosomal preparation (final protein concentration of 0.1-0.2 mg/mL) to each tube.

  • Pre-incubate the tubes for 10 minutes at 37°C to allow the test compound to interact with the transporters.

  • Initiate the uptake reaction by adding [³H]-GABA (final concentration of 10-50 nM).

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The optimal incubation time should be determined empirically to ensure initial velocity conditions.

  • Terminate the uptake by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold Krebs-HEPES buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis and Interpretation

The data obtained from the [³H]-GABA uptake assay can be used to determine the inhibitory potency of cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

  • Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated as follows: % Inhibition = 100 * (1 - (Counts_test - Counts_background) / (Counts_vehicle - Counts_background)) Where:

    • Counts_test is the radioactivity in the presence of the test compound.

    • Counts_vehicle is the radioactivity in the absence of the test compound.

    • Counts_background is the non-specific binding determined in the presence of a saturating concentration of a known GAT inhibitor.

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the test compound that inhibits 50% of the specific [³H]-GABA uptake. This value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Example Data Presentation
Concentration of cis-(3-Aminocyclobutyl)acetic acid HCl (µM)[³H]-GABA Uptake (DPM)% Inhibition
0 (Vehicle)15,0000
0.0113,50010
0.110,50030
17,50050
103,00080
1001,50090
Background1,000100

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Alternative and Complementary Assays

While the synaptosomal uptake assay is a valuable tool, further characterization of cis-(3-Aminocyclobutyl)acetic acid hydrochloride can be achieved through complementary assays.

  • Cell-Based Assays with Recombinant Transporters: Utilize cell lines (e.g., HEK293, CHO) stably or transiently expressing individual GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1). This allows for the determination of the compound's selectivity for specific transporter isoforms.[2][3]

  • Non-Radioactive Uptake Assays: Mass spectrometry-based methods can be employed to measure the uptake of a stable isotope-labeled GABA analogue, offering an alternative to radiolabeled assays.[2]

  • GABA Receptor Binding Assays: To rule out off-target effects or to identify additional mechanisms of action, competitive binding assays for GABAA and GABAB receptors can be performed using radiolabeled ligands such as [³H]-muscimol or [³H]-GABA.

The GABAergic Synapse: A Mechanistic Overview

A clear understanding of the GABAergic synapse is crucial for interpreting the results of in vitro assays. The following diagram illustrates the key components and processes involved in GABAergic neurotransmission.

GABASynapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte glutamate Glutamate gad GAD glutamate->gad converts to gaba_vesicle GABA Vesicle gad->gaba_vesicle produces gaba_cleft GABA gaba_vesicle->gaba_cleft releases gat1_pre GAT-1 gaba_cleft->gat1_pre reuptake via gaba_a_receptor GABA-A Receptor (Cl⁻ Channel) gaba_cleft->gaba_a_receptor binds to gaba_b_receptor GABA-B Receptor (G-protein coupled) gaba_cleft->gaba_b_receptor binds to gat_glia GAT-1/3 gaba_cleft->gat_glia reuptake via gaba_at GABA-T gat_glia->gaba_at leads to ssa Succinic Semialdehyde gaba_at->ssa metabolizes to

Figure 2: The GABAergic synapse.

Conclusion

The in vitro assays detailed in this application note provide a robust framework for the initial characterization of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. By focusing on its potential as a GABA transporter inhibitor, researchers can efficiently determine its potency and selectivity. These foundational studies are a critical first step in the drug discovery pipeline, providing the necessary data to guide further preclinical development and ultimately unlock the therapeutic potential of this novel GABA analogue.

References

  • Pastuszko, A., Wilson, D. F., & Erecinska, M. (1982). Net uptake of gamma-aminobutyric acid by a high affinity synaptosomal transport system. The Journal of biological chemistry, 257(13), 7514–7519.
  • Wanner, K. T., & Pabel, J. (2014). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry, 86(20), 10322–10329. [Link]

  • Sills, G. J., Löscher, W., Butler, E., Forrest, G., & Brodie, M. J. (1998). GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS). Neuropharmacology, 37(10-11), 1367–1374. [Link]

  • Lee, H. W., Kim, S. H., Kim, K. B., Kim, D. H., & Lee, C. J. (2020). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Enzyme and Microbial Technology, 132, 109405. [Link]

  • Prysyazhna, O., Tsybulin, O., O'Connor, C., & Dzyadevych, S. (2018). The time course of [³H]GABA uptake by the synaptosomes in the control, in the presence of MD simulant (2 mg/ml), NDs (2 mg/ml), and ND-MD simulant (2 mg/ml). ResearchGate. Retrieved from [Link]

  • Borisova, T., & Borysov, A. (2016). Time course of [³H]GABA uptake by synaptosomes in control (1) and in the presence of NDs at a concentration of 0.05 mg/ml (2); 0.1 mg/ml (3); 0.5 mg/ml (4) and 1 mg/ml (5). ResearchGate. Retrieved from [Link]

  • Bowery, N. G., & Neal, M. J. (1977). Uptake of the GABA analogue, cis-3-aminocyclohexanecarboxylic acid by the neuronal GABA transport system [proceedings]. The Journal of physiology, 271(2), 29P–30P.
  • de Feiter, T. G., & Windhorst, A. D. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. EJNMMI radiopharmacy and chemistry, 8(1), 16. [Link]

  • Hu, B., Li, J., & Wu, Y. (2007). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Acta crystallographica. Section E, Structure reports online, 63(Pt 12), o4561. [Link]

  • Bowery, N. G., & Neal, M. J. (1978). Release of [+/-3H]-cis-3-aminocyclohexanecarboxylic acid ([3H]-ACHC) from central neurones [proceedings]. British journal of pharmacology, 62(3), 431P.
  • Aribo Biotechnology. (n.d.). 1523571-91-6 | cis-(3-Aminocyclobutyl)acetic acid hydrochloride. Retrieved from [Link]

  • BioIVT. (n.d.). GAT1 Transporter Assay. Retrieved from [Link]

  • Kopec, K. K., McKenna, B. A., & Pauletti, D. (2005). A homogeneous assay to assess GABA transporter activity. Current protocols in pharmacology, Chapter 1, Unit1.32. [Link]

  • Ye, W., Liu, Y., & Liu, W. (2023). Structural basis for selective inhibition of human GABA transporter GAT3. ResearchGate. Retrieved from [Link]

  • Singh, K., & Pabel, J. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO journal, 41(13), e110729. [Link]

  • Proactive Molecular Research. (n.d.). cis-(3-aminocyclobutyl)acetic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). cis-3-(Boc-Aminomethyl)cyclobutylamine. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Phased In Vivo Strategy for Evaluating cis-(3-Aminocyclobutyl)acetic acid hydrochloride

This document provides a comprehensive, phased strategy for the in vivo evaluation of the novel compound cis-(3-Aminocyclobutyl)acetic acid hydrochloride. Given its structural analogy to γ-aminobutyric acid (GABA), the p...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, phased strategy for the in vivo evaluation of the novel compound cis-(3-Aminocyclobutyl)acetic acid hydrochloride. Given its structural analogy to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS), this guide hypothesizes its mechanism of action as a GABAergic modulator. The protocols herein are designed to systematically assess its tolerability, pharmacokinetic profile, and efficacy in validated preclinical models of CNS activity.

Our approach is built on a tiered system, beginning with foundational safety and exposure studies before proceeding to more complex efficacy and mechanistic models. This ensures a logical, resource-efficient investigation, where data from each phase informs the design of the next.

Phase 1: Foundational In Vivo Profiling

The initial phase is critical for establishing the basic safety and pharmacokinetic parameters of the compound. These studies are prerequisites for designing meaningful efficacy studies, as they determine the dose range and establish that the compound achieves sufficient exposure in the test system.

Protocol 1.1: Maximum Tolerated Dose (MTD) and Acute Tolerability Assessment

Objective: To determine the highest dose of cis-(3-Aminocyclobutyl)acetic acid hydrochloride that can be administered without inducing irreversible morbidity or mortality and to characterize the acute clinical signs associated with ascending doses.

Expert Rationale: An MTD study is the cornerstone of in vivo pharmacology. It defines the safe upper limit for dosing in subsequent experiments and provides the first indication of potential on-target or off-target toxicities. A well-conducted MTD study prevents confounding efficacy data with results skewed by overt toxicity. We will use a modified Irwin test, a standardized observational method, to systematically assess behavioral and physiological effects.

Methodology:

  • Animal Model: Male and female Swiss Webster mice (6-8 weeks old). A starting n of 3 per sex per dose group is typical.

  • Compound Formulation: Prepare a clear, sterile solution of cis-(3-Aminocyclobutyl)acetic acid hydrochloride in a suitable vehicle (e.g., 0.9% saline). The stability and solubility of the compound in the vehicle should be confirmed beforehand.

  • Dose Administration: Administer single doses via the intended clinical route (e.g., intraperitoneal, IP, or oral gavage, PO).

  • Dose Escalation: Employ a dose escalation scheme, such as a modified Fibonacci sequence (e.g., 10, 30, 100, 300, 1000 mg/kg). Doses are administered to new cohorts of animals at intervals of at least 24 hours to allow for the observation of delayed toxicity.

  • Clinical Observations (Modified Irwin Test): Systematically score each animal for a range of autonomic, sensorimotor, and behavioral parameters at multiple time points post-dose (e.g., 15, 30, 60, 120, 240 minutes, and 24 hours). Key parameters include:

    • Behavioral: Alertness, grooming, hyperactivity, sedation.

    • Neurological: Tremors, convulsions, gait, righting reflex.

    • Autonomic: Piloerection, salivation, pupil size.

  • Endpoint: The MTD is defined as the highest dose that causes no more than 10% weight loss and does not produce mortality or signs of severe, irreversible distress.

Data Presentation: Example MTD Observation Table

Dose (mg/kg, IP)MortalityKey Clinical Signs (Time of Onset)Body Weight Change (24h)
Vehicle0/6No observable signs+1 to +2%
1000/6No observable signs0 to +1%
3000/6Mild sedation (30-60 min)-1 to -3%
10001/6Severe sedation, ataxia (15-120 min)-8 to -12%
Protocol 1.2: Preliminary Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, and elimination profile of the compound after a single administration, with a focus on determining plasma exposure (AUC, Cmax) and brain penetration.

Expert Rationale: A compound is only effective if it can reach its target. For a CNS-active agent, this means crossing the blood-brain barrier (BBB). This protocol provides a "snapshot" PK profile to confirm systemic exposure and quantify brain penetration, which is essential for correlating dose with pharmacological effect.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g), cannulated in the jugular vein to allow for serial blood sampling from the same animal, which reduces animal usage and biological variability.

  • Dose Selection: Choose a single, well-tolerated dose from the MTD study (e.g., 100 mg/kg, IP).

  • Sample Collection:

    • Collect serial blood samples (approx. 100 µL) at pre-defined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

    • At the final time point, euthanize the animals and collect whole brains.

  • Sample Processing:

    • Process blood to plasma via centrifugation.

    • Homogenize brain tissue.

  • Bioanalysis: Quantify the concentration of cis-(3-Aminocyclobutyl)acetic acid hydrochloride in plasma and brain homogenate samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • Brain-to-Plasma Ratio (Kp): Concentration in brain / Concentration in plasma at the terminal time point. A ratio > 0.5 is often considered good for a CNS drug candidate.

Phase 2: Mechanistic & Efficacy Screening

With a defined tolerability and exposure profile, this phase uses validated animal models to test the primary hypothesis: that the compound exhibits GABAergic activity. The selected models are sensitive to known GABA-enhancing drugs and are widely used in CNS drug discovery.

Workflow Diagram: Phased In Vivo Evaluation

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Efficacy Screening cluster_2 Decision Point cluster_3 Next Steps P1_MTD Protocol 1.1: Acute Tolerability & MTD P1_PK Protocol 1.2: Preliminary PK Profiling P1_MTD->P1_PK Determines safe dose for PK P2_PTZ Protocol 2.1: Anticonvulsant Activity (PTZ Model) P1_PK->P2_PTZ Informs dose selection & confirms brain exposure P2_EPM Protocol 2.2: Anxiolytic Activity (EPM Model) P1_PK->P2_EPM Informs dose selection & confirms brain exposure Decision Efficacy Observed? P2_PTZ->Decision P2_EPM->Decision Next Proceed to Advanced Studies: - Dose-Response Efficacy - Chronic Dosing / Target Engagement - Broader Safety Pharmacology Decision->Next Yes

Caption: Phased approach for in vivo evaluation of a novel CNS compound.

Protocol 2.1: Anticonvulsant Activity in the Pentylenetetrazole (PTZ) Seizure Model

Objective: To assess the ability of the test compound to protect against chemically-induced acute tonic-clonic seizures in mice.

Expert Rationale: Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that, when administered to rodents, reliably induces seizures.[1] This model is a gold-standard screening tool for identifying compounds that enhance GABAergic neurotransmission.[2] Protection against PTZ-induced seizures is highly predictive of broad-spectrum anticonvulsant activity.

Methodology:

  • Animal Model: Male Swiss Webster mice (20-25g).

  • Groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Positive Control (e.g., Diazepam, 2 mg/kg, IP)

    • Group 3-5: cis-(3-Aminocyclobutyl)acetic acid hydrochloride (e.g., 30, 100, 300 mg/kg, IP), with doses selected based on MTD and PK data.

  • Dosing and Pre-treatment Time: Administer the test compound or controls. The pre-treatment time should be based on the Tmax from the PK study (e.g., 30 minutes).

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).[3] The subcutaneous route is often preferred over IP to reduce variability in absorption.

  • Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and record seizure activity for 30 minutes.

  • Endpoints:

    • Primary: Presence or absence of a generalized tonic-clonic seizure with loss of righting reflex.

    • Secondary: Latency (time) to the first myoclonic jerk and to the onset of the tonic-clonic seizure.

Data Analysis: The primary endpoint is quantal (yes/no). Data are expressed as the percentage of animals in each group protected from the tonic-clonic seizure endpoint. Statistical significance between groups can be determined using Fisher's exact test.

Protocol 2.2: Anxiolytic-like Activity in the Elevated Plus Maze (EPM) Model

Objective: To evaluate the potential anxiolytic (anxiety-reducing) effects of the compound.

Expert Rationale: The EPM is one of the most widely used tests for assessing anxiety-like behavior in rodents.[4] The test is based on the natural aversion of rodents to open and elevated spaces.[5] Anxiolytic compounds, such as benzodiazepines, increase the animal's willingness to explore the open arms of the maze, a behavior interpreted as a reduction in anxiety.[6]

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old). This strain is commonly used for behavioral neuroscience.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. The test room should be dimly lit to encourage exploration.[5]

  • Habituation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.[7]

  • Groups (n=10-12 per group):

    • Group 1: Vehicle control

    • Group 2: Positive Control (e.g., Diazepam, 1 mg/kg, IP)

    • Group 3-5: cis-(3-Aminocyclobutyl)acetic acid hydrochloride (e.g., 30, 100, 300 mg/kg, IP).

  • Procedure:

    • Administer the compound or control at a pre-determined time before the test (e.g., 30 min).

    • Place the mouse in the center of the maze, facing a closed arm.[7]

    • Allow the mouse to explore the maze for 5 minutes. The session is recorded by an overhead video camera and analyzed by automated tracking software.

  • Endpoints:

    • Primary (Anxiety-related):

      • Percentage of time spent in the open arms.

      • Percentage of entries into the open arms.

    • Secondary (Locomotor Activity): Total number of arm entries (to ensure the drug is not causing sedation or hyperactivity that could confound the results).

Data Analysis: Data are typically analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group. A significant increase in the time spent or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.

Diagram: Principle of the PTZ Seizure Model

G cluster_GABA GABAergic Synapse cluster_Effect Normal & Drug Effects GABA_Neuron Presynaptic Neuron (releases GABA) GABA_Receptor Postsynaptic GABA-A Receptor (Chloride Channel) GABA_Neuron->GABA_Receptor GABA Normal_State Normal State: GABA binds, Cl- enters, Neuron is inhibited GABA_Receptor->Normal_State PTZ_Effect PTZ Action: Blocks GABA-A Receptor, Prevents Inhibition GABA_Receptor->PTZ_Effect Drug_Effect Test Compound Action: Enhances GABA effect, Restores Inhibition PTZ_Effect->Drug_Effect Counteracted by PTZ PTZ (Antagonist) PTZ->GABA_Receptor Blocks Test_Compound cis-(3-Aminocyclobutyl) acetic acid HCl (Hypothesized Agonist) Test_Compound->GABA_Receptor Enhances

Caption: Mechanism of PTZ-induced seizures and therapeutic intervention.

Data Interpretation and Next Steps

Successful outcomes from Phase 2 would be characterized by a dose-dependent protection against PTZ-induced seizures or a significant increase in open-arm exploration in the EPM. Such results would provide strong evidence for the compound's CNS activity and GABAergic mechanism.

Positive findings would justify progression to more advanced studies, including:

  • Dose-Response Characterization: To determine the ED50 (effective dose for 50% of the population) in the active models.

  • Target Engagement Studies: Using techniques like ex vivo receptor binding assays or in vivo microdialysis to confirm that the compound interacts with its intended target in the brain at pharmacologically relevant doses.

  • Broader Efficacy Testing: Evaluating the compound in other relevant models (e.g., models of neuropathic pain, other seizure models like the 6 Hz test, or models of chronic anxiety).

  • Safety Pharmacology: A more thorough evaluation of effects on cardiovascular and respiratory systems to build a comprehensive safety profile.

This structured, hypothesis-driven approach ensures that the in vivo evaluation of cis-(3-Aminocyclobutyl)acetic acid hydrochloride is conducted efficiently, ethically, and with the highest degree of scientific rigor.

References

  • JoVE. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. Available at: [Link]

  • Kulkarni, S.K. (2014). Handbook of experimental pharmacology. Vallabh Prakashan.
  • Lister, R.G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180-185.
  • Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149-167.
  • Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57655. Available at: [Link]

  • Walf, A.A., & Frye, C.A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. Available at: [Link]

  • protocols.io. (2023). Elevated plus maze protocol. Available at: [Link]

  • RJPT SimLab. (n.d.). Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice. Available at: [Link]

  • Schneider, P., & Popik, P. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience, 5, 43. Available at: [Link]

Sources

Method

Analytical methods for detecting cis-(3-Aminocyclobutyl)acetic acid hydrochloride

An Application and Protocol Guide for the Analytical Quantification of cis-(3-Aminocyclobutyl)acetic acid hydrochloride Introduction Cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a key chemical entity utilized in v...

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Analytical Quantification of cis-(3-Aminocyclobutyl)acetic acid hydrochloride

Introduction

Cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a key chemical entity utilized in various facets of pharmaceutical research and development, including its role as a building block in the synthesis of novel therapeutic agents.[1] Its molecular structure, featuring a primary amine and a carboxylic acid on a cyclobutyl ring, presents unique analytical challenges. Accurate and precise quantification of this compound is paramount for ensuring the quality, stability, and efficacy of active pharmaceutical ingredients (APIs) and their intermediates.

This guide provides detailed analytical methods for the detection and quantification of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and offer a framework for robust method development and validation.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
CAS Number 1523571-91-6[1][2][3]
Molecular Formula C6H12ClNO2[1][2]
Molecular Weight 165.62 g/mol [1][2]
Appearance White to off-white solidN/A
Solubility Soluble in waterN/A

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-Column Derivatization

Principle: Due to its polar nature and lack of a strong chromophore, direct analysis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride by RP-HPLC with UV detection is challenging. Pre-column derivatization with a reagent that introduces a UV-active or fluorescent tag onto the primary amine group is a robust strategy. O-phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) is a classic derivatization agent for primary amines, yielding a highly fluorescent isoindole derivative that can be readily detected.

Protocol:

  • Reagent Preparation:

    • Diluent: 0.1 M Borate buffer, pH 9.5.

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of N-acetyl-L-cysteine. Mix well. This reagent should be prepared fresh daily.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of cis-(3-Aminocyclobutyl)acetic acid hydrochloride reference standard in the diluent to obtain a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the sample containing cis-(3-Aminocyclobutyl)acetic acid hydrochloride in the diluent to achieve an expected concentration within the calibration range.

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution, add 100 µL of the OPA reagent.

    • Vortex briefly and allow the reaction to proceed for 2 minutes at room temperature before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Sodium Phosphate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Fluorescence Detector (Excitation: 340 nm, Emission: 455 nm) or UV Detector (335 nm)
Injection Volume 20 µL

System Suitability:

  • Tailing Factor: ≤ 2.0 for the analyte peak.

  • Theoretical Plates: ≥ 2000 for the analyte peak.

  • Relative Standard Deviation (RSD) of replicate injections: ≤ 2.0%.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

Principle: Gas chromatography requires analytes to be volatile and thermally stable. Cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a salt and is not volatile. Therefore, a two-step derivatization is necessary. First, the carboxylic acid is esterified (e.g., with methanolic HCl), and then the amine is acylated (e.g., with trifluoroacetic anhydride, TFAA) to create a volatile derivative suitable for GC-MS analysis. This method offers high sensitivity and selectivity, making it ideal for trace-level analysis.

Experimental Workflow:

Caption: GC-MS derivatization and analysis workflow.

Protocol:

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions in methanol.

    • Pipette an aliquot of each solution into a reaction vial and evaporate to dryness under a stream of nitrogen.

  • Esterification:

    • Add 200 µL of 2M methanolic HCl to each dry residue.

    • Seal the vials and heat at 70°C for 30 minutes.

    • Evaporate the reagent to dryness under nitrogen.

  • Acylation:

    • Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to each vial.

    • Seal and heat at 60°C for 15 minutes.

    • Cool to room temperature. The sample is now ready for injection.

  • GC-MS Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Data Analysis: Quantification is typically performed using selected ion monitoring (SIM) of characteristic fragment ions of the derivatized analyte for enhanced sensitivity.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle: NMR spectroscopy is a powerful tool for unambiguous structure elucidation and confirmation. While not typically used for routine quantification, it is invaluable for reference standard characterization and impurity identification. Both ¹H and ¹³C NMR spectra will provide characteristic signals for the cyclobutyl ring protons and carbons, as well as for the acetic acid moiety.

Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of cis-(3-Aminocyclobutyl)acetic acid hydrochloride in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters (Example on a 500 MHz instrument):

Parameter¹H NMR¹³C NMR
Solvent D₂OD₂O
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 2.0 s2.0 s
Spectral Width 12 ppm220 ppm

Expected Spectral Features: The ¹H NMR spectrum is expected to show complex multiplets for the cyclobutyl protons and a distinct signal for the methylene protons of the acetic acid side chain. The ¹³C NMR will show characteristic resonances for the carbons of the cyclobutyl ring and the carbonyl carbon of the carboxylic acid. The cis-configuration can be confirmed through 2D NMR experiments like NOESY. The transformation between cis and trans isomers can also be monitored by NMR.[4]

Validation of Analytical Methods

For use in a regulated environment, the chosen analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods outlined in this guide provide a comprehensive framework for the detection, quantification, and structural confirmation of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the available instrumentation. For routine quality control, the derivatization-based HPLC method offers a good balance of sensitivity, selectivity, and throughput. For trace analysis or impurity profiling, the GC-MS method is superior. NMR remains the gold standard for definitive structural confirmation.

References

  • Aribo Biotechnology. cis-(3-Aminocyclobutyl)acetic acid hydrochloride. [Link]

  • CP Lab Safety. cis-(3-aminocyclobutyl)acetic acid hydrochloride, min 97%, 250 mg. [Link]

  • Capot Chemical. Specifications of cis-(3-aminocyclobutyl)acetic acid hydrochloride. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]

  • ResearchGate. 1 H NMR spectra showing the transformation of trans-3 to cis-3 in.... [Link]

Sources

Application

Safe handling and storage procedures for cis-(3-Aminocyclobutyl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding cis-(3-Aminocyclobutyl)acetic acid hydrochloride cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a specialized chemical inte...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding cis-(3-Aminocyclobutyl)acetic acid hydrochloride

cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a specialized chemical intermediate, often categorized within the family of "Protein Degrader Building Blocks"[1]. Its unique strained cyclobutyl ring structure, coupled with the amino and acetic acid functionalities, makes it a valuable component in the synthesis of novel small molecules for drug discovery and development. The hydrochloride salt form is typically employed to enhance stability and solubility in aqueous media.

Given its intended use in sensitive research and development applications, a thorough understanding and implementation of safe handling and storage procedures are paramount to ensure personnel safety, maintain compound integrity, and achieve reproducible experimental outcomes. This document provides a detailed guide based on the compound's chemical properties and established best practices for handling similar amino acid hydrochlorides.

I. Compound Identification and Properties

A clear understanding of the fundamental properties of a chemical is the foundation of its safe handling.

PropertyValueSource
CAS Number 1523571-91-6[1][2]
Molecular Formula C6H12ClNO2[1][2]
Molecular Weight 165.62 g/mol [1][2]
Purity Typically ≥95% or ≥97%[1][2]
Appearance White to off-white solid (typical)Inferred from general chemical properties
Storage Store long-term in a cool, dry place. Room temperature storage is also suggested by some suppliers.[1][2]

II. Hazard Assessment and Personal Protective Equipment (PPE)

While a specific, comprehensive Safety Data Sheet (SDS) for cis-(3-Aminocyclobutyl)acetic acid hydrochloride was not publicly available at the time of this writing, a hazard assessment can be inferred from its chemical structure—an amino acid hydrochloride. For a structurally similar compound, cis-3-Aminocyclohexanol hydrochloride, the following hazard statements have been noted: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, and May cause respiratory irritation. These should be considered as potential, unverified hazards for the title compound.

It is imperative to obtain and consult the specific SDS provided by your supplier before handling this compound.

Recommended Personal Protective Equipment (PPE) Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

PPE_Workflow cluster_ppe PPE Selection Workflow start Start: Handling cis-(3-Aminocyclobutyl)acetic acid hydrochloride weighing Weighing Solid start->weighing dissolving Dissolving in Solvent start->dissolving transfer Transferring Solution start->transfer ppe_solid Required PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat weighing->ppe_solid fume_hood Work in a certified chemical fume hood weighing->fume_hood ppe_liquid Required PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat dissolving->ppe_liquid dissolving->fume_hood transfer->ppe_liquid

Caption: PPE selection workflow for handling the compound.

III. Storage and Stability

Proper storage is critical to maintain the purity and stability of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. As an amino acid hydrochloride, it is likely hygroscopic (readily absorbs moisture from the air).

Long-Term Storage Protocol:
  • Container: Ensure the compound is stored in its original, tightly sealed container. If the original container is compromised, transfer the material to a clean, dry, amber glass vial with a PTFE-lined cap.

  • Atmosphere: For optimal stability, especially if the compound is found to be sensitive to air or moisture, consider storage in an inert atmosphere. This can be achieved by backfilling the container with dry nitrogen or argon before sealing.

  • Temperature: Store in a cool, dry place.[2] While some suppliers suggest room temperature is acceptable, storage in a desiccator at 2-8°C can prolong shelf life and is a recommended best practice for valuable research compounds.

  • Desiccation: Place the sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite™) to protect it from ambient moisture.

  • Inventory: Label the container clearly with the compound name, CAS number, date received, and tare weight. Maintain a log of when the container is opened and closed.

IV. Safe Handling Protocols

Protocol 1: Weighing the Solid Compound

Objective: To accurately weigh a desired amount of the solid compound while minimizing exposure and contamination.

Materials:

  • cis-(3-Aminocyclobutyl)acetic acid hydrochloride

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate PPE (Nitrile gloves, safety glasses with side shields, lab coat)

  • Chemical fume hood

Procedure:

  • Preparation: Don all required PPE. Ensure the analytical balance is clean, calibrated, and located within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.

  • Equilibration: If the compound is stored refrigerated, allow the sealed container to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Taring: Place the weighing paper or boat on the balance pan and tare the balance.

  • Dispensing: Open the container in the fume hood. Using a clean spatula, carefully transfer the desired amount of solid to the weighing vessel. Avoid creating dust. If a small amount of dust is generated, the fume hood will provide containment.

  • Sealing: Promptly and securely seal the stock container.

  • Recording: Record the final weight.

  • Cleanup: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Dispose of contaminated weighing paper and gloves in the appropriate chemical waste stream.

Protocol 2: Preparation of a Stock Solution

Objective: To safely and accurately prepare a stock solution of a specified concentration.

Materials:

  • Weighed cis-(3-Aminocyclobutyl)acetic acid hydrochloride

  • Volumetric flask (Class A)

  • Appropriate solvent (e.g., sterile water, DMSO, PBS)

  • Pipettes and pipette tips

  • Vortex mixer or magnetic stirrer

  • Appropriate PPE (Nitrile gloves, chemical splash goggles, lab coat)

  • Chemical fume hood

Procedure:

  • Preparation: Don all required PPE and perform all operations within a certified chemical fume hood.

  • Solvent Addition: Add a portion of the desired solvent (approximately 50-70% of the final volume) to the volumetric flask.

  • Compound Addition: Carefully transfer the weighed solid into the volumetric flask containing the solvent.

  • Dissolution: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or a magnetic stirrer at a low speed to aid dissolution. Sonication can be used cautiously if the compound is not heat-sensitive.

  • Volume Adjustment: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask. Use a pipette for the final addition to ensure accuracy.

  • Homogenization: Cap the flask and invert it several times (15-20 inversions) to ensure the solution is homogeneous.

  • Transfer and Storage: Transfer the solution to a clearly labeled, dated, and sealed storage vial. For long-term storage of solutions, consider aliquoting into single-use volumes to avoid repeated freeze-thaw cycles. Store aqueous solutions at 2-8°C for short-term use or at -20°C or -80°C for long-term storage.

V. Spill and Waste Management

A proactive approach to spill and waste management is essential for laboratory safety.

Spill Management Decision Tree

Spill_Management cluster_spill Spill Management Protocol spill Spill Occurs size Assess Spill Size spill->size small_spill Small Spill (Manageable by lab personnel) size->small_spill Small large_spill Large Spill (Requires EH&S assistance) size->large_spill Large solid_spill Solid Spill small_spill->solid_spill Solid liquid_spill Liquid Spill small_spill->liquid_spill Liquid notify_ehs 1. Evacuate the immediate area. 2. Notify supervisor and EH&S. 3. Prevent entry to the area. large_spill->notify_ehs solid_procedure 1. Cover with absorbent pads. 2. Gently sweep into a dustpan. 3. Place in a labeled waste container. 4. Clean area with soap and water. solid_spill->solid_procedure liquid_procedure 1. Cover with absorbent material. 2. Collect and place in a labeled waste container. 3. Clean area with soap and water. liquid_spill->liquid_procedure

Sources

Method

Application Notes and Protocols for cis-(3-Aminocyclobutyl)acetic acid hydrochloride in Targeted Protein Degradation Research

Introduction: Engineering Proximity with Rigid Linkers in Targeted Protein Degradation Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Proximity with Rigid Linkers in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1] At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design, owing to the availability of potent and well-characterized small molecule ligands.[1] While the choice of POI and E3 ligase ligands is crucial, the linker is not a passive spacer but a critical determinant of PROTAC efficacy.[5] The linker's length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, profoundly influencing the efficiency of protein degradation.[6]

This guide focuses on the application of cis-(3-Aminocyclobutyl)acetic acid hydrochloride , a rigid linker building block, in the design and synthesis of VHL-recruiting PROTACs. We will delve into the scientific rationale for employing rigid linkers, provide detailed protocols for their incorporation into PROTACs, and outline key assays for their characterization.

The Rationale for Rigid Linkers: A Shift from Flexibility to Pre-organization

Early PROTAC design often utilized flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains, due to their synthetic tractability.[7] While effective in some cases, highly flexible linkers can incur an entropic penalty upon binding to form the ternary complex, potentially leading to less stable and less productive complexes.[2]

The field is now witnessing a shift towards more sophisticated, rigid linkers.[5] Rigid linkers, like those incorporating cyclobutyl scaffolds, offer several advantages:

  • Conformational Pre-organization: Rigid linkers can pre-organize the PROTAC molecule into a bioactive conformation that is favorable for ternary complex formation. This reduces the entropic cost of binding and can lead to more stable and potent degraders.[8]

  • Improved Selectivity: By constraining the possible orientations of the POI and E3 ligase, rigid linkers can enhance selectivity for the target protein and disfavor the formation of off-target ternary complexes.[7]

  • Enhanced Physicochemical Properties: The incorporation of rigid, alicyclic structures can improve metabolic stability and other pharmacokinetic properties compared to more flexible, linear linkers.[8]

The cyclobutyl moiety in cis-(3-Aminocyclobutyl)acetic acid provides a defined spatial orientation for the VHL ligand and the POI ligand, facilitating the formation of a productive ternary complex for efficient ubiquitination.

Core Signaling Pathway and Experimental Workflow

The fundamental mechanism of a VHL-recruiting PROTAC is the formation of a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein. This process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination PROTAC VHL-recruiting PROTAC (with cis-(3-Aminocyclobutyl)acetic acid linker) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase Complex PROTAC->VHL Recruits PROTAC->VHL Recycled Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary VHL->Ternary Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Ub_POI->Proteasome Recognition Experimental_Workflow cluster_synthesis Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_analysis Data Analysis Synth PROTAC Synthesis (VHL Ligand + Linker + POI Ligand) Binding Binary Binding Assays (SPR, ITC) Synth->Binding Viability Cell Viability (MTS/MTT Assay) Synth->Viability Ternary_Formation Ternary Complex Formation (SPR, ITC, FP) Binding->Ternary_Formation Degradation Protein Degradation (Western Blot, In-Cell Western) Ternary_Formation->Degradation Analysis Determine DC50 & Dmax Degradation->Analysis

Caption: Experimental workflow for the evaluation of PROTAC efficacy.

Protocols
Protocol 1: Synthesis of a VHL-Recruiting PROTAC using cis-(3-Aminocyclobutyl)acetic acid hydrochloride

This protocol describes a general two-step approach for the synthesis of a VHL-recruiting PROTAC. It involves the initial coupling of the cis-(3-Aminocyclobutyl)acetic acid linker to the VHL ligand, followed by coupling to the POI ligand.

Materials:

  • VHL Ligand with a free amine (e.g., VH032 amine) [9]* cis-(3-Aminocyclobutyl)acetic acid hydrochloride

  • POI Ligand with a carboxylic acid or other suitable functional group for coupling

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Step 1: Coupling of cis-(3-Aminocyclobutyl)acetic acid to the VHL Ligand

  • Reaction Setup: To a solution of VHL ligand (1.0 eq) in anhydrous DMF, add cis-(3-Aminocyclobutyl)acetic acid hydrochloride (1.1 eq), HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the VHL ligand-linker conjugate.

Step 2: Coupling of the VHL Ligand-Linker Conjugate to the POI Ligand

  • Reaction Setup: To a solution of the VHL ligand-linker conjugate (1.0 eq) and the POI ligand with a carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Work-up: Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC to yield the final PROTAC.

Protocol 2: Western Blotting for Target Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC. [7] Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody against the target protein and the loading control, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters for binary and ternary complex formation.

Materials:

  • Purified target protein

  • Purified VHL E3 ligase complex (VCB)

  • Synthesized PROTAC

  • ITC instrument and compatible cells/syringes

  • Matched buffer for all components

Procedure:

  • Sample Preparation: Prepare solutions of the PROTAC, target protein, and VCB complex in a matched buffer. Degas all solutions before use.

  • Binary Titrations:

    • To determine the binding affinity of the PROTAC to the POI, titrate the PROTAC into the POI solution.

    • To determine the binding affinity of the PROTAC to VCB, titrate the PROTAC into the VCB solution.

  • Ternary Complex Titration: To assess ternary complex formation and cooperativity, titrate the POI into a solution containing the VCB complex and the PROTAC.

  • Data Analysis: Analyze the resulting thermograms to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) for each interaction. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Data Presentation and Interpretation

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). [7]The following table provides a representative comparison of the performance of PROTACs with flexible versus rigid linkers.

PROTAC Target E3 Ligase Linker Type Linker Description DC50 (nM) Dmax (%) Cell Line
PROTAC ABRD4VHLFlexible (PEG)4-unit PEG linker~25>90HeLa
PROTAC BBRD4VHLRigid (Cyclobutyl)Contains cis-cyclobutyl moiety~5>95HeLa
PROTAC CBTKCRBNFlexible (Alkyl)C8 alkyl chain~40~85Ramos
PROTAC DBTKCRBNRigid (Piperazine)Contains piperazine ring~10>90Ramos

Note: The data presented are representative and intended for illustrative purposes. Actual values will vary depending on the specific PROTAC, target, and experimental conditions. [2][8][10]

Conclusion and Future Perspectives

The use of rigid linkers, such as cis-(3-Aminocyclobutyl)acetic acid, represents a significant advancement in the rational design of potent and selective PROTACs. By pre-organizing the molecule into a bioactive conformation, these linkers can enhance the formation and stability of the ternary complex, leading to improved degradation efficacy. The protocols and workflows detailed in this guide provide a framework for the synthesis and evaluation of VHL-recruiting PROTACs incorporating this valuable building block. Future research will likely focus on the development of novel rigid linkers with diverse geometries and the use of computational modeling to predict optimal linker structures for specific target-E3 ligase pairs, further refining the design of next-generation protein degraders. [11]

References
  • Crowe, C., Salerno, A., Sathe, G., Marsh, G., Maple, H., et al. (2025). Linker-rigidified VHL homodimerizers convert degraders into stabilizers of non-ubiquitinable ternary complexes. bioRxiv.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry.
  • BenchChem. (2025). A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design.
  • Al-Megrin, W. A., et al. (2021). Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment. Bioorganic & Medicinal Chemistry.
  • Mahlert, F., et al. (2021). Structure based PROTAC linker optimization based on ternary complex structures.
  • Kim, J. H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
  • Stanton, B. Z., et al. (2021). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
  • Zhao, H. (2024).
  • BenchChem. (2025). Comparative study of PROTACs synthesized with flexible vs. rigid linkers.
  • Ciulli, A., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry.
  • Ciulli, A. (2023). Crystallization of VHL-based PROTAC-induced ternary complexes. Methods in Enzymology.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry.
  • Maniaci, C. (2017). Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway. University of Messina Institutional Research Archive.
  • Nebbioso, A., et al. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α.
  • ResearchGate. (n.d.). (A) Dose response curves, DC50 and Dmax calculations for compounds 7... | Download Scientific Diagram.
  • Zhang, Y., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry.
  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews.
  • Abid, M., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry.
  • BenchChem. (2025). Application Note: Synthesis of a VHL Ligand-Linker Conjugate for PROTAC Development.
  • Li, D., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Medicinal Chemistry.

Sources

Application

Application Note &amp; Protocols: Custom Synthesis of cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride and its Derivatives

Abstract This technical guide provides a comprehensive overview and detailed protocols for the custom synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a valuable saturated carbocyclic γ-amino acid analog. T...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the custom synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a valuable saturated carbocyclic γ-amino acid analog. The constrained cyclobutane scaffold offers unique three-dimensional properties, making it a desirable building block in medicinal chemistry for developing conformationally restricted analogs of bioactive molecules like γ-aminobutyric acid (GABA).[1][2][3] This document outlines a robust synthetic strategy starting from commercially available materials, details step-by-step experimental procedures, provides in-process controls, and discusses the synthesis of functionalized derivatives. The protocols are designed for researchers, chemists, and drug development professionals requiring a reliable method to access this important molecular scaffold.

Introduction and Strategic Overview

The incorporation of small, strained ring systems like cyclobutane into drug candidates is a powerful strategy for modulating physicochemical properties such as metabolic stability, conformational rigidity, and lipophilicity.[2][4] cis-(3-Aminocyclobutyl)acetic acid, in particular, serves as a conformationally restricted analog of GABA, an important inhibitory neurotransmitter in the central nervous system.[1] Its rigid structure allows for the precise orientation of the amino and carboxylic acid pharmacophores, enabling detailed structure-activity relationship (SAR) studies.

The synthesis of substituted cyclobutanes can be challenging due to inherent ring strain.[5] A common and effective strategy for constructing the required 3-azabicyclo[3.2.0]heptane core involves an intramolecular [2+2] photocycloaddition.[6][7] The subsequent ring-opening of the bicyclic intermediate yields the desired cis-substituted cyclobutane scaffold. This guide details a reliable synthetic sequence based on these principles.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals a practical pathway from the target molecule to accessible starting materials. The primary disconnection simplifies the target hydrochloride salt to its free base. The core cis-aminocyclobutyl acetic acid scaffold can be derived from a protected bicyclic lactam. This key intermediate is accessible through the [2+2] photocycloaddition of a protected 3-pyrroline derivative, a well-documented approach for forming the 3-azabicyclo[3.2.0]heptane system.[6][8]

Retrosynthesis Target cis-(3-Aminocyclobutyl)acetic acid Hydrochloride Free_Base cis-(3-Aminocyclobutyl)acetic acid Target->Free_Base Salt Formation Protected_Acid N-Boc-cis-(3-aminocyclobutyl) acetic acid Free_Base->Protected_Acid Deprotection (HCl) Protected_Lactam N-Boc-3-azabicyclo[3.2.0]heptan-6-one Protected_Acid->Protected_Lactam Hydrolytic Ring Opening Protected_Pyrroline N-Boc-3-pyrroline & Dichloroketene (from Trichloroacetyl chloride) Protected_Lactam->Protected_Pyrroline [2+2] Cycloaddition

Caption: Retrosynthetic pathway for cis-(3-Aminocyclobutyl)acetic acid HCl.

Detailed Synthetic Protocols

This section provides step-by-step procedures for the multi-step synthesis of the target compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part A: Synthesis of N-Boc-3-azabicyclo[3.2.0]heptan-6-one (Protected Lactam Intermediate)

This key step involves the in situ generation of dichloroketene and its [2+2] cycloaddition with N-Boc-3-pyrroline, followed by reductive dehalogenation.

Step A1: [2+2] Cycloaddition

The causality for this step lies in the high reactivity of dichloroketene, generated in situ from trichloroacetyl chloride and an activated zinc-copper couple. This electrophilic ketene readily undergoes cycloaddition with the electron-rich double bond of N-Boc-3-pyrroline to form the bicyclic dichlorolactam.

ReagentMW ( g/mol )AmountMoles (mmol)
N-Boc-3-pyrroline169.225.00 g29.5
Trichloroacetyl chloride181.386.40 mL57.5
Zinc dust (<10 µm)65.387.70 g118
Copper(I) chloride98.990.58 g5.9
Diethyl ether (anhydrous)74.12200 mL-

Protocol:

  • Activate zinc dust by stirring with copper(I) chloride in glacial acetic acid, filtering, washing with ether, and drying under high vacuum. This creates the Zn(Cu) couple necessary for the reaction.

  • To a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add the activated Zn(Cu) couple (7.70 g) and 100 mL of anhydrous diethyl ether.

  • Prepare a solution of N-Boc-3-pyrroline (5.00 g) and trichloroacetyl chloride (6.40 mL) in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Heat the zinc suspension to a gentle reflux. Add the solution from the dropping funnel dropwise over 2 hours, maintaining a steady reflux. The dropwise addition is critical to control the exothermic reaction and maintain a low concentration of the highly reactive ketene.

  • After the addition is complete, continue refluxing for an additional 3 hours to ensure complete reaction.

  • Monitor the reaction by Thin Layer Chromatography (TLC) (Silica gel, 20% Ethyl Acetate in Hexanes). The starting pyrroline (Rf ≈ 0.6) should be consumed, and a new spot corresponding to the dichlorolactam (Rf ≈ 0.4) should appear.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove excess zinc and copper salts. Wash the filter cake with diethyl ether (3 x 30 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude 7,7-dichloro-N-Boc-3-azabicyclo[3.2.0]heptan-6-one as a yellow oil, which is used in the next step without further purification.

Step A2: Reductive Dechlorination

The crude dichlorolactam is dechlorinated using zinc in acetic acid. This is a classic method for the reduction of α-halo ketones.

ReagentMW ( g/mol )AmountMoles (mmol)
Crude Dichlorolactam~296.15~8.7 g~29.5
Zinc dust65.385.80 g88.5
Acetic Acid60.0560 mL-

Protocol:

  • Dissolve the crude dichlorolactam from the previous step in 60 mL of glacial acetic acid in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add zinc dust (5.80 g) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. The portion-wise addition helps to manage the exothermic reaction.

  • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 12 hours.

  • Filter the reaction mixture through Celite® and wash the pad with ethyl acetate (3 x 40 mL).

  • Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ≈ 7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (Silica gel, gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to afford N-Boc-3-azabicyclo[3.2.0]heptan-6-one as a white solid.

Expected Yield: 3.5 - 4.2 g (55-65% over two steps). Characterization Data (¹H NMR, 400 MHz, CDCl₃): δ 4.05-3.95 (m, 2H), 3.65-3.55 (m, 2H), 3.20 (m, 1H), 2.95 (m, 1H), 2.75 (m, 1H), 1.45 (s, 9H).

Part B: Synthesis of cis-(3-Aminocyclobutyl)acetic acid Hydrochloride

Step B1: Hydrolytic Ring Opening

The bicyclic lactam is opened under basic conditions to yield the sodium salt of the N-Boc protected amino acid. This is a standard saponification reaction.

ReagentMW ( g/mol )AmountMoles (mmol)
N-Boc-Lactam227.283.00 g13.2
Sodium Hydroxide (NaOH)40.001.06 g26.4
Water/Methanol (1:1)-50 mL-

Protocol:

  • Dissolve the N-Boc-lactam (3.00 g) in a 1:1 mixture of water and methanol (50 mL).

  • Add sodium hydroxide (1.06 g) and heat the mixture to reflux for 4 hours.

  • Cool the solution to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 1M HCl. Do not over-acidify, as this could lead to premature deprotection of the Boc group.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give N-Boc-cis-(3-aminocyclobutyl)acetic acid as a white solid, which is typically pure enough for the next step.

Step B2: Boc Deprotection and Salt Formation

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, which simultaneously forms the desired hydrochloride salt.[9][10]

ReagentMW ( g/mol )AmountMoles (mmol)
N-Boc-amino acid245.30~3.2 g~13.2
HCl in 1,4-Dioxane (4M)-30 mL120
Diethyl ether74.12100 mL-

Protocol:

  • Dissolve the crude N-Boc-amino acid in 4M HCl in 1,4-dioxane (30 mL) at 0 °C.

  • Allow the solution to warm to room temperature and stir for 4 hours. Vigorous gas evolution (CO₂) will be observed initially.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, add 100 mL of anhydrous diethyl ether to the reaction mixture to precipitate the product.

  • Stir the resulting slurry for 30 minutes, then collect the white solid by vacuum filtration.

  • Wash the solid with copious amounts of diethyl ether to remove residual dioxane and HCl.

  • Dry the product under high vacuum to yield cis-(3-Aminocyclobutyl)acetic acid hydrochloride as a white, crystalline solid.

Expected Yield: 2.1 g (88% from N-Boc-lactam). Final Product Characterization:

AnalysisExpected Result
¹H NMR (400 MHz, D₂O)δ 3.55 (m, 1H), 3.05 (t, J=8.0 Hz, 2H), 2.50 (m, 1H), 2.35 (d, J=7.5 Hz, 2H), 2.10 (m, 2H), 1.85 (m, 2H)
¹³C NMR (101 MHz, D₂O)δ 178.5, 45.1, 38.2, 33.5, 30.1, 28.8
Mass Spec (ESI+) m/z 144.1019 [M+H]⁺ (for free base)
Melting Point >200 °C (decomposes)

Synthesis of Derivatives: N-Acetylation Example

The primary amine of the title compound provides a convenient handle for further functionalization. The following protocol describes a representative N-acetylation.

ReagentMW ( g/mol )AmountMoles (mmol)
cis-Amino acid HCl179.64500 mg2.78
Triethylamine (TEA)101.190.85 mL6.12
Acetic Anhydride102.090.29 mL3.06
Dichloromethane (DCM)84.9320 mL-

Protocol:

  • Suspend cis-(3-Aminocyclobutyl)acetic acid hydrochloride (500 mg) in 20 mL of anhydrous DCM.

  • Cool the suspension to 0 °C and add triethylamine (0.85 mL). The addition of two equivalents of base is necessary: one to neutralize the hydrochloride salt and one to scavenge the acetic acid byproduct of the reaction.[11]

  • Stir for 15 minutes, then add acetic anhydride (0.29 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Wash the reaction mixture with 1M HCl (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield N-acetyl-cis-(3-aminocyclobutyl)acetic acid.

Overall Workflow and Troubleshooting

The entire synthetic process can be visualized as a linear sequence with key quality control checkpoints.

Workflow cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product cluster_2 Part C: Derivatization Start N-Boc-3-pyrroline StepA1 [2+2] Cycloaddition (QC: TLC) Start->StepA1 Crude_DCL Crude Dichlorolactam StepA1->Crude_DCL StepA2 Reductive Dechlorination (QC: TLC, Column Chrom.) Crude_DCL->StepA2 Lactam N-Boc-Lactam Intermediate StepA2->Lactam StepB1 Hydrolysis (QC: pH check, Extraction) Lactam->StepB1 Protected_Acid N-Boc-Amino Acid StepB1->Protected_Acid StepB2 Deprotection / Salt Formation (QC: Precipitation) Protected_Acid->StepB2 Final_Product cis-(3-Aminocyclobutyl)acetic acid HCl StepB2->Final_Product StepC1 N-Acetylation (QC: TLC, Recrystallization) Final_Product->StepC1 Derivative Derivative Library StepC1->Derivative

Caption: Overall experimental workflow from starting material to final derivatives.

Troubleshooting Guide:

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Step A1 Inactive Zn(Cu) couple.Ensure zinc is freshly activated and dried thoroughly. Use high-purity, anhydrous ether.
Premature hydrolysis of trichloroacetyl chloride.Use anhydrous solvent and maintain a dry nitrogen atmosphere.
Incomplete dechlorination (Step A2) Insufficient zinc or reaction time.Add an additional 0.5 eq of zinc dust and stir overnight. Monitor by TLC.
Product oiling out during final precipitation (Step B2) Presence of water.Ensure all reagents (HCl/dioxane, ether) are anhydrous. If oiling occurs, decant the solvent, redissolve oil in minimal methanol, and re-precipitate with ether.
Amine salt won't precipitate Product is too soluble in the solvent system.After adding ether, cool the mixture to 0°C or -20°C to induce crystallization. Scratch the inside of the flask with a glass rod.

Conclusion

This application note provides a validated and robust methodology for the synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride and its derivatives. The described pathway, centered around a key [2+2] photocycloaddition and subsequent ring-opening, is scalable and utilizes commercially available starting materials. The detailed protocols, in-process controls, and troubleshooting guide offer researchers a reliable resource for accessing this valuable, conformationally constrained building block for applications in drug discovery and medicinal chemistry.

References

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410–422. [Link]

  • Process for preparing a hydrohalide salt of an organic compound. (2010).
  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(5), 1485–1538. [Link]

  • Wanner, M. J., & Koomen, G.-J. (2001). Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. The Journal of Organic Chemistry, 66(15), 5157–5163. [Link]

  • Kennewell, P. D., et al. (1980). Cyclobutane analogs of GABA. Journal of Medicinal Chemistry, 23(7), 749–752. [Link]

  • Wessjohann, L. A., et al. (2003). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7, 1343-1369. [Link]

  • Denisenko, A. V., et al. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18), 9627–9636. [Link]

  • Willems, D., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(1), 14-25. [Link]

  • Switzer, C., et al. (1984). 5-Aryl-3-azabicyclo[3.2.0]heptan-6-one ketals, compounds with morphine-like analgesic activity. Journal of Medicinal Chemistry, 27(5), 628-33. [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate Q&A. [Link]

  • Moglioni, A. G., et al. (2002). Stereoselective synthesis of cyclobutyl GABA analogues and related compounds from (−)-(S)-verbenone. Tetrahedron: Asymmetry, 13(5), 465-470. [Link]

  • Willems, D., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Synthesis of Heterobicyclo[3.2.0]heptane Derivatives Multicomponent Cascade Reaction. (n.d.). Digikogu. [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • The Application of Cyclobutane Derivatives in Organic Synthesis. (2003). Request PDF on ResearchGate. [Link]

  • Grygorenko, O., et al. (2019). GABA and its conformationally restricted analogues. ResearchGate. [Link]

  • Reddit r/Chempros. (2023). Hydrochloride salt of amine. [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of cis-(3-Aminocyclobutyl)acetic acid hydrochloride

Technical Support Center: cis-(3-Aminocyclobutyl)acetic acid hydrochloride A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for troubleshooting common...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: cis-(3-Aminocyclobutyl)acetic acid hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for troubleshooting common solubility issues encountered with cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS No. 1523571-91-6).[1][2][3][4][5] As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to overcome these challenges effectively.

Part 1: Understanding the Molecule

Before troubleshooting, it's crucial to understand the chemical nature of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. It is the hydrochloride salt of an amino acid derivative. This structure has key implications for its solubility:

  • Amino Acid Backbone: It possesses both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH).

  • Hydrochloride Salt: The compound is supplied as a salt, where the amino group is protonated (-NH3+), paired with a chloride anion (Cl-). This typically enhances aqueous solubility compared to the freebase form.

  • pH-Dependent Solubility: Like other amino acids, its net charge and, consequently, its solubility in aqueous solutions are highly dependent on the pH.[6][7][8] The solubility of amino acids is often lowest at their isoelectric point (pI), where the net charge is zero.

The key to resolving solubility issues often lies in manipulating the pH to shift the equilibrium towards a more soluble, charged species.

Part 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing a logical workflow for resolving them.

Issue 1: My compound is not dissolving or is only poorly soluble in water.
  • Plausible Cause: The unbuffered water may not provide the optimal pH for dissolution. As a hydrochloride salt, dissolving it in neutral water will result in a slightly acidic solution, but this may be close to the molecule's isoelectric point, minimizing solubility.

  • Step-by-Step Solution:

    • Initial Attempt: Start by preparing a slurry of the compound in the desired volume of water.

    • pH Adjustment (Acidic): Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. This will ensure the amino group remains fully protonated (-NH3+) and shifts the equilibrium away from the less soluble zwitterionic form. Monitor for dissolution.

    • pH Adjustment (Basic): If acidic conditions do not improve solubility, the issue might be the protonated carboxylic acid. In a separate test, try adding a dilute base (e.g., 0.1 M NaOH) dropwise to a fresh slurry. This will deprotonate the carboxylic acid group (-COO-), increasing the net negative charge and potentially enhancing solubility.

    • Sonication & Gentle Warming: If pH adjustment alone is insufficient, gentle warming (e.g., to 37-40°C) or sonication can help overcome the activation energy of dissolution. However, always be mindful of the compound's thermal stability.

  • Scientific Rationale: The solubility of amino acids is significantly influenced by pH.[7][9][10] By adjusting the pH away from the isoelectric point, you increase the population of the charged cationic (low pH) or anionic (high pH) species, which are generally more soluble in polar solvents like water.

Issue 2: The compound dissolved initially but then precipitated out of solution.
  • Plausible Cause 1: Temperature Change. You may have used heat to dissolve the compound, and it precipitated upon cooling to room temperature (supersaturation).

  • Plausible Cause 2: pH Shift. The solution's pH may have shifted over time, for example, due to absorption of atmospheric CO2, pushing it closer to the isoelectric point.

  • Plausible Cause 3: Disproportionation. In some cases, a hydrochloride salt in a suspension can convert to its less soluble free base form.[11]

  • Step-by-Step Solution:

    • Re-dissolve with Heat: Gently warm the solution to see if the precipitate re-dissolves. If it does, this indicates a temperature-dependent solubility issue. You may need to work with a lower concentration or maintain the solution at a slightly elevated temperature.

    • Check and Adjust pH: Measure the pH of the solution. If it has drifted, adjust it back to the pH where the compound was fully soluble using dilute acid or base.

    • Consider a Buffered System: To prevent pH shifts, prepare your solution in a suitable buffer (e.g., citrate buffer for acidic pH, phosphate buffer for near-neutral pH, or borate buffer for basic pH). Ensure the buffer components themselves do not cause precipitation.

Issue 3: I cannot achieve my target concentration in an aqueous buffer.
  • Plausible Cause: The intrinsic solubility of the compound under your specific buffer conditions (pH, ionic strength) may be lower than your target concentration.

  • Step-by-Step Solution:

    • Systematic pH Screening: Determine the optimal pH for maximum solubility. Prepare small-scale slurries of the compound in a series of buffers with varying pH values (e.g., from pH 2 to pH 10) to identify the pH range where solubility is highest.

    • Introduce a Co-solvent: If pH adjustment is not sufficient, the addition of a water-miscible organic co-solvent can improve solubility.

      • Start with a small percentage (e.g., 5-10%) of solvents like DMSO, DMF, or ethanol.

      • Prepare the compound in the pure co-solvent first, then slowly add the aqueous buffer to the desired final volume. This method can sometimes prevent initial precipitation.

    • Solubility Data Summary:

Solvent SystemSolubilityRemarks
WaterpH-dependentLow at pI, higher at acidic/basic pH.
DMSOGenerally solubleA good starting point for creating stock solutions.
EthanolPotentially solubleMay require heating.
MethanolPotentially solubleSimilar to ethanol.
  • Workflow for Solubility Optimization:

    G start Start: Undissolved Compound check_solvent Is the solvent aqueous? start->check_solvent ph_adjust Systematically adjust pH (e.g., pH 2, 4, 6, 8, 10) check_solvent->ph_adjust Yes add_cosolvent Introduce co-solvent (e.g., 10% DMSO) check_solvent->add_cosolvent No (Organic Solvent) dissolved1 Problem Solved ph_adjust->dissolved1 Dissolves not_dissolved1 Still not dissolved ph_adjust->not_dissolved1 No not_dissolved1->add_cosolvent dissolved2 Problem Solved add_cosolvent->dissolved2 Dissolves not_dissolved2 Still not dissolved add_cosolvent->not_dissolved2 No heat_sonicate Apply gentle heat (40°C) or sonication not_dissolved2->heat_sonicate dissolved3 Problem Solved heat_sonicate->dissolved3 Dissolves end Re-evaluate: - Target concentration may be too high - Consider alternative salt form heat_sonicate->end No

    Caption: Troubleshooting workflow for solubility issues.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What is the expected solubility of cis-(3-Aminocyclobutyl)acetic acid hydrochloride in common solvents?

    • As a salt, it is expected to have good solubility in water, although this is highly pH-dependent.[6][8] It is likely to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF. Its solubility in non-polar organic solvents like hexane or toluene is expected to be very low. Always consult the supplier's datasheet for any available solubility data.

  • Q2: How does pH affect the chemical structure and solubility?

    • The pH of the solution determines the protonation state of the amino and carboxylic acid groups.

      • Low pH (e.g., <2): Both groups are protonated (-NH3+ and -COOH). The molecule has a net positive charge and is likely soluble.

      • Intermediate pH (Isoelectric Point): The amino group is protonated (-NH3+) and the carboxylic acid is deprotonated (-COO-). The molecule is a zwitterion with a net charge of zero, which typically results in the lowest aqueous solubility.

      • High pH (e.g., >10): The amino group is neutral (-NH2) and the carboxylic acid is deprotonated (-COO-). The molecule has a net negative charge and is likely soluble.

    G cation Cationic Form (High Solubility) -NH3+ -COOH zwitterion Zwitterionic Form (Low Solubility) -NH3+ -COO- cation->zwitterion Increase pH anion Anionic Form (High Solubility) -NH2 -COO- zwitterion->anion Increase pH

    Caption: Effect of pH on the ionic form of the molecule.

  • Q3: What are the recommended storage conditions for stock solutions?

    • Once in solution, it is generally recommended to store stock solutions at -20°C or -80°C to minimize degradation. If using a buffer, ensure that the buffer components do not precipitate upon freezing. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Q4: Can I use this compound in cell culture media?

    • Yes, but with caution. When adding a concentrated stock solution (likely in an acidic buffer or DMSO) to cell culture media, be mindful of the final pH and solvent concentration. A large volume of an acidic stock can lower the pH of the media, affecting cell viability. Similarly, the final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity. It is best to perform a serial dilution into the media to reach the desired final concentration.

References

  • Vertex AI Search. (2024). Is the solubility of amino acids affected by their pH levels? - Quora.
  • Grosse Daldrup, J.-B., Held, C., Sadowski, G., & Schembecker, G. (n.d.). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research.
  • ResearchGate. (n.d.). pH dependence of amino acid solubility. The solubility of an amino acid...
  • Aribo Biotechnology. (n.d.). 1523571-91-6 | cis-(3-Aminocyclobutyl)acetic acid hydrochloride.
  • ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar.
  • CP Lab Safety. (n.d.). cis-(3-aminocyclobutyl)acetic acid hydrochloride, min 97%, 250 mg.
  • Reddit. (2018).
  • Capot Chemical. (n.d.). Specifications of cis-(3-aminocyclobutyl)acetic acid hydrochloride.
  • AK Scientific Inc. (2026). 1523571-91-6 cis-(3-Aminocyclobutyl)acetic acid hydrochloride AKSci 9412EB.
  • ResearchGate. (2012). How to make a salt of a novel compound?
  • ChemicalBook. (n.d.). cis-(3-AMinocyclobutyl)acetic acid hydrochloride | 1523571-91-6.
  • Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non.
  • MDPI. (n.d.).
  • ResearchGate. (2015).
  • Filo. (2025). Compare the pKa of the following compounds: (i)
  • ChemicalBook. (2025). trans-(3-AMinocyclobutyl)acetic acid hydrochloride | 1408076-11-8.
  • AiFChem. (n.d.). 84182-59-2 | cis-3-Aminocyclobutanecarboxylic acid hydrochloride.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams pKa Values INDEX.
  • SynQuest Labs. (n.d.). CIS-(3-AMINOCYCLOBUTYL)ACETIC ACID HCL.
  • PubChem. (2025). cis-3-Aminocyclohexanol hydrochloride.

Sources

Optimization

How to improve the stability of cis-(3-Aminocyclobutyl)acetic acid hydrochloride solutions

Welcome to the technical support center for cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability of solutions containing this compound. As Senior Application Scientists, we've structured this resource to address common challenges and provide practical, field-proven insights.

Introduction

cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a unique cyclic amino acid analog used as a building block in medicinal chemistry and drug discovery.[1] Ensuring its stability in solution is critical for reproducible experimental results and the development of robust formulations. This guide will walk you through potential stability issues, troubleshooting strategies, and best practices for handling this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of cis-(3-Aminocyclobutyl)acetic acid hydrochloride solutions.

Q1: What are the recommended storage conditions for solid cis-(3-Aminocyclobutyl)acetic acid hydrochloride?

Several suppliers recommend storing the solid compound at room temperature.[1][2][3] For long-term storage, it is advisable to keep it in a cool, dry place in a tightly sealed container to protect it from moisture.[4][5][6]

Q2: What solvents are recommended for dissolving cis-(3-Aminocyclobutyl)acetic acid hydrochloride?

As a hydrochloride salt of an amino acid, this compound is expected to have good solubility in aqueous solutions. Water is the most common solvent. For specific applications, buffer systems are recommended to control the pH, which is a critical factor for stability. The choice of buffer will depend on the desired pH range and compatibility with your experimental system.

Q3: What are the primary stability concerns for this compound in an aqueous solution?

Based on the structure of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, the primary stability concerns in aqueous solutions include:

  • pH-dependent degradation: Like other amino acids, its stability can be influenced by the pH of the solution.

  • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of metal ions or exposure to light and oxygen.[7][8][9][10]

  • Intramolecular Cyclization: The presence of both an amino and a carboxylic acid group could potentially lead to intramolecular cyclization to form a lactam, particularly under certain pH and temperature conditions.[11][12][13]

  • Hydrolysis of the cyclobutane ring: While the cyclobutane ring is generally stable, extreme pH and high temperatures could potentially lead to ring-opening hydrolysis.[14]

Q4: How can I monitor the stability of my cis-(3-Aminocyclobutyl)acetic acid hydrochloride solution?

Several analytical techniques can be employed to monitor the stability and purity of your solution over time:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and effective methods for separating the parent compound from potential degradants.[][16] A stability-indicating HPLC method should be developed and validated.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help identify the mass of any degradation products, providing clues to the degradation pathway.[][17][18]

  • Spectroscopy: Techniques like UV-Vis and Infrared (IR) spectroscopy can be used to detect changes in the chemical structure, although they may be less specific than HPLC for complex mixtures.[16]

Troubleshooting Guide

This section provides a question-and-answer-based guide to troubleshoot specific issues you might encounter during your experiments.

Issue 1: Precipitation or Cloudiness in the Solution

Q: I prepared a solution of cis-(3-Aminocyclobutyl)acetic acid hydrochloride in a buffer, and it became cloudy over time. What could be the cause and how can I fix it?

A: Cloudiness or precipitation can be due to several factors:

  • Poor Solubility at a Specific pH: The solubility of amino acids is pH-dependent. The hydrochloride salt is generally more soluble at acidic pH. If your buffer has a pH close to the isoelectric point (pI) of the free amino acid, the solubility will be at its minimum.

  • Salt Effects: High concentrations of certain salts in your buffer could lead to "salting out" of the compound.

  • Degradation to an Insoluble Product: A degradation product could be less soluble than the parent compound.

Troubleshooting Workflow:

start Precipitation Observed check_ph Measure pH of the solution start->check_ph adjust_ph Adjust pH to a more acidic range (e.g., pH 3-5) check_ph->adjust_ph check_solubility Does the precipitate redissolve? adjust_ph->check_solubility ph_issue Root Cause: pH-related solubility issue. Solution: Use a buffer in a more acidic pH range. check_solubility->ph_issue Yes no_redissolve Precipitate does not redissolve check_solubility->no_redissolve No analyze_precipitate Isolate and analyze the precipitate (e.g., by LC-MS) no_redissolve->analyze_precipitate identify_degradant Is the precipitate a degradation product? analyze_precipitate->identify_degradant degradation_issue Root Cause: Degradation. Action: Investigate degradation pathway (see Issue 2). identify_degradant->degradation_issue Yes salt_effect Root Cause: Salting out. Solution: Reduce buffer salt concentration or choose a different buffer system. identify_degradant->salt_effect No

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Loss of Compound Potency or Purity Over Time

Q: My HPLC analysis shows a decrease in the peak area of cis-(3-Aminocyclobutyl)acetic acid hydrochloride and the appearance of new peaks over time. What are the likely degradation pathways and how can I mitigate them?

A: A decrease in purity indicates chemical degradation. Based on the structure, several pathways are possible. A forced degradation study can help identify the most likely routes.[7][17][19][20][21]

Potential Degradation Pathways:
  • Intramolecular Lactamization: The primary amine can attack the carboxylic acid to form a cyclic amide (lactam). This is often favored at elevated temperatures or under specific pH conditions.

  • Oxidation: The amine group is susceptible to oxidation. This can be accelerated by the presence of trace metal ions, light, and oxygen.

  • Hydrolysis: At extreme pH values (highly acidic or basic) and elevated temperatures, the cyclobutane ring could potentially undergo hydrolysis, leading to ring-opening.[14]

main cis-(3-Aminocyclobutyl)acetic acid hydrochloride lactam Bicyclic Lactam main->lactam Intramolecular Cyclization (Heat, pH) oxidized Oxidized Products main->oxidized Oxidation (O2, light, metal ions) hydrolyzed Ring-Opened Products main->hydrolyzed Hydrolysis (Extreme pH, Heat)

Caption: Potential degradation pathways.

Mitigation Strategies:

To identify the primary cause and stabilize your solution, a systematic approach is recommended.

Experimental Protocol: Forced Degradation Study

This study will help you understand the degradation profile of your compound under various stress conditions.

Materials:

  • cis-(3-Aminocyclobutyl)acetic acid hydrochloride

  • 0.1 M HCl (acidic stress)

  • 0.1 M NaOH (basic stress)

  • 3% Hydrogen Peroxide (H₂O₂) (oxidative stress)

  • High-purity water

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

  • Incubator/oven for thermal stress

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of cis-(3-Aminocyclobutyl)acetic acid hydrochloride in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Control: Stock solution stored at 4°C in the dark.

    • Acid Hydrolysis: Mix equal volumes of stock solution and 0.1 M HCl. Store at 60°C.

    • Base Hydrolysis: Mix equal volumes of stock solution and 0.1 M NaOH. Store at 60°C.

    • Oxidation: Mix equal volumes of stock solution and 3% H₂O₂. Store at room temperature in the dark.

    • Thermal Degradation: Store an aliquot of the stock solution at 60°C in the dark.

    • Photostability: Expose an aliquot of the stock solution to light in a photostability chamber.

  • Time Points: Analyze samples by HPLC at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Analysis:

    • Quantify the remaining parent compound.

    • Observe the formation of new peaks (degradants).

    • If possible, use LC-MS to get mass information on the major degradants.

Data Interpretation and Stabilization Strategies:

Stress ConditionLikely Degradation PathwayRecommended Stabilization Strategy
Acidic (0.1 M HCl) HydrolysisAvoid highly acidic conditions. Use a buffer in the pH 3-6 range.
Basic (0.1 M NaOH) Hydrolysis, DeamidationAvoid alkaline conditions. Maintain a slightly acidic to neutral pH.
Oxidative (H₂O₂) Oxidation- Purge solutions with nitrogen or argon to remove dissolved oxygen.- Use amber vials or protect from light.- Add a chelating agent like EDTA to sequester trace metal ions.
Thermal (Heat) Intramolecular Cyclization, HydrolysisStore solutions at refrigerated temperatures (2-8°C). Avoid elevated temperatures during experiments.
Photolytic (Light) OxidationProtect solutions from light by using amber vials or covering with aluminum foil.
Issue 3: Inconsistent Results in Biological Assays

Q: I am using a solution of cis-(3-Aminocyclobutyl)acetic acid hydrochloride in my cell-based assay, and I'm getting variable results. Could this be a stability issue?

A: Yes, inconsistent results in biological assays are often linked to the stability of the test compound in the assay medium.

Potential Causes and Solutions:

  • Degradation in Assay Media: Cell culture media are complex mixtures containing salts, amino acids, and vitamins, often buffered at a physiological pH (around 7.4). These conditions might promote degradation over the course of your experiment.

    • Solution: Prepare fresh solutions of the compound just before use. If the experiment is long, consider replacing the media with freshly prepared compound at intermediate time points.

  • Interaction with Media Components: The compound might interact with components in the media, reducing its effective concentration.

    • Solution: Perform a stability study of the compound directly in your assay medium to assess its stability under the exact experimental conditions.

  • Adsorption to Labware: The compound might adsorb to the surface of plastic labware (e.g., pipette tips, microplates).

    • Solution: Use low-adsorption labware. Include control wells to assess recovery.

Summary of Recommendations for Enhanced Stability

ParameterRecommendationRationale
pH Maintain a slightly acidic pH (e.g., 3-6) for stock solutions.Minimizes hydrolysis and potential for deamidation. Many amino acid hydrochlorides show good stability in this range.[22]
Temperature Store stock solutions at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.Reduces the rate of all chemical degradation pathways.[23] Avoid repeated freeze-thaw cycles.
Solvent Use high-purity water or a suitable buffer system.Minimizes contaminants that could catalyze degradation. Buffers control pH.
Light Exposure Protect solutions from light by using amber vials or storing in the dark.Prevents photolytic degradation, particularly oxidation.[9]
Atmosphere For sensitive applications or long-term storage, de-gas solvents and store under an inert atmosphere (e.g., nitrogen or argon).Reduces oxidative degradation by minimizing contact with oxygen.[23]
Additives Consider the use of excipients like antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) if oxidation is a confirmed issue.These can scavenge free radicals or sequester metal ions that catalyze oxidation.[24]

By understanding the potential degradation pathways and implementing these proactive stabilization strategies, you can ensure the integrity of your cis-(3-Aminocyclobutyl)acetic acid hydrochloride solutions, leading to more reliable and reproducible experimental outcomes.

References

  • d‐amino acids mediated intramolecular cyclization. - ResearchGate. Available at: [Link]

  • Proteins & Peptides Forced Degradation Studies - CD Formulation. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers. Available at: [Link]

  • Approaches for peptide and protein cyclisation - PMC - NIH. Available at: [Link]

  • Theoretical Studies of Stereoselectivities of Intramolecular Aldol Cyclizations Catalyzed by Amino Acids | Journal of the American Chemical Society. Available at: [Link]

  • (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - ResearchGate. Available at: [Link]

  • Forced Degradation Studies: Why, What & How - BioPharmaSpec. Available at: [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • cis-(3-aminocyclobutyl)acetic acid hydrochloride, min 97%, 250 mg - CP Lab Safety. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. Available at: [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. Available at: [Link]

  • Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid - PubMed. Available at: [Link]

  • Stabilized aqueous solution of lysine - Google Patents.
  • Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? - Quora. Available at: [Link]

  • Safety Data Sheet (SDS) - Chemical Management. Available at: [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC. Available at: [Link]

  • Stability of Ranitidine Hydrochloride and Amino Acids in Parenteral Nutrient Solutions - PubMed. Available at: [Link]

  • Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents - Google Patents.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Cyclobutene Ring Opening Reactions - ResearchGate. Available at: [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC - PubMed Central. Available at: [Link]

  • Analytical Methods for Amino Acids - Shimadzu. Available at: [Link]

  • CIS-(3-AMINOCYCLOBUTYL)ACETIC ACID HCL. Available at: [Link]

  • Small-Ring Compounds. XVII. 2-Hydroxy-3-phenyl-2-cyclobutenone and Related Substances1 - ElectronicsAndBooks. Available at: [Link]

  • 1523571-91-6 | cis-(3-Aminocyclobutyl)acetic acid hydrochloride - Aribo Biotechnology. Available at: [Link]

  • Cyclobutane - Wikipedia. Available at: [Link]

  • Amino Acid Analysis - Agilent. Available at: [Link]

  • Instability of Peptide and Possible Causes of Degradation - Encyclopedia.pub. Available at: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available at: [Link]

  • Synthesis method of trans-3-aminobutanol - Google Patents.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for cis-(3-Aminocyclobutyl)acetic acid Synthesis

Welcome to the Technical Support Center for the synthesis of cis-(3-Aminocyclobutyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of cis-(3-Aminocyclobutyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The inherent ring strain and stereochemical challenges of cyclobutane synthesis necessitate a careful and well-understood approach.[1][2] This document provides in-depth technical guidance in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing cis-1,3-disubstituted cyclobutanes like cis-(3-Aminocyclobutyl)acetic acid?

A1: The main challenges in synthesizing cis-1,3-disubstituted cyclobutanes are:

  • Stereochemical Control: Achieving the desired cis configuration is often difficult due to the puckered conformation of the cyclobutane ring.[1] The formation of the trans isomer as a significant byproduct is a common issue.

  • Ring Strain: The inherent strain in the four-membered ring can make its formation challenging and the ring susceptible to opening under certain reaction conditions.[2]

  • Functional Group Compatibility: The presence of both an amino and a carboxylic acid group requires a robust protecting group strategy to avoid side reactions during synthesis.[3][4]

  • Purification: Separating the cis and trans isomers can be challenging due to their similar physical properties.[2]

Q2: What are the common synthetic strategies to establish the cis-stereochemistry?

A2: Several strategies can be employed to favor the formation of the cis isomer:

  • Diastereoselective Reduction: A key and widely used method involves the reduction of a 3-substituted cyclobutanone. The choice of reducing agent is critical. Sterically hindered hydride reagents, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), tend to attack the carbonyl group from the less hindered face, leading to the formation of the cis-alcohol.[5]

  • [2+2] Cycloadditions: Photochemical [2+2] cycloadditions of alkenes can be used to form the cyclobutane ring. The stereochemical outcome can be influenced by the choice of substrates, sensitizers, and reaction conditions.

  • Ring-Opening of Bicyclo[1.1.0]butanes (BCBs): Ring-opening reactions of BCBs offer a pathway to functionalized cyclobutanes, and with the right catalytic system, can provide high diastereoselectivity.[6]

Q3: Why is the choice of protecting groups so critical in this synthesis?

A3: Protecting groups are essential to prevent the amino and carboxylic acid functionalities from undergoing unwanted reactions during the synthesis.[3][7] An ideal protecting group strategy, often referred to as an "orthogonal strategy," allows for the selective removal of one protecting group without affecting the other.[3] For instance, a Boc-protected amine can be deprotected under acidic conditions, while a benzyl-protected carboxylic acid can be deprotected by hydrogenolysis, allowing for sequential functionalization if needed.[4][8]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of cis-(3-Aminocyclobutyl)acetic acid. A plausible synthetic route is outlined below, and the troubleshooting guide is structured around these steps.

Proposed Synthetic Workflow

Synthesis_Workflow A 3-Oxocyclobutane-1-carboxylic acid (Starting Material) B Protection of Carboxylic Acid (e.g., as Benzyl ester) A->B BnBr, Base C Reductive Amination (Formation of protected amine) B->C 1. Boc-NH2, NaBH3CN 2. Protect amine (e.g., Boc) D Diastereoselective Reduction of Ketone (Formation of cis-alcohol) C->D LiAl(OtBu)3H, -78 °C E Conversion of Alcohol to Acetic Acid Side Chain (e.g., via Oxidation & Wittig) D->E Multi-step F Final Deprotection Steps E->F 1. H2, Pd/C (for Bn) 2. TFA (for Boc) G cis-(3-Aminocyclobutyl)acetic acid (Final Product) F->G

Caption: Proposed synthetic workflow for cis-(3-Aminocyclobutyl)acetic acid.

Issue 1: Low Yield During Carboxylic Acid Protection

  • Symptom: Incomplete conversion of the starting material, 3-oxocyclobutane-1-carboxylic acid, to its protected form (e.g., benzyl ester).

  • Possible Cause & Solution:

    • Inadequate Base: The choice and amount of base are crucial for the complete deprotonation of the carboxylic acid. If using a weak base like K₂CO₃, ensure it is anhydrous and in sufficient excess. For more robust protection, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used.

    • Reaction Conditions: Ensure the reaction is carried out in a suitable aprotic solvent (e.g., DMF, Acetonitrile) and at an appropriate temperature. For benzyl bromide, gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion. Monitor the reaction by TLC or LC-MS.

Issue 2: Poor Diastereoselectivity in the Reduction of the Cyclobutanone

  • Symptom: The ¹H NMR or GC analysis of the crude product shows a significant amount of the trans-alcohol isomer alongside the desired cis-alcohol.[5]

  • Possible Causes & Solutions:

Possible Cause Suggested Solution
Sub-optimal Reducing Agent For high cis-selectivity, use a sterically demanding hydride reagent like Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or L-Selectride®. Avoid less selective reagents like sodium borohydride (NaBH₄) which may give mixtures of diastereomers.[5][9]
Unfavorable Reaction Temperature For hydride reductions, lowering the temperature (e.g., to -78 °C) can significantly improve diastereoselectivity by favoring the transition state with the lower activation energy.[5]
Inappropriate Solvent The polarity of the solvent can influence the conformation of the substrate and its interaction with the reducing agent. For hydride reductions, switching to a less polar solvent like THF or diethyl ether may enhance cis-selectivity.[5]
Steric Hindrance from Protecting Group The protecting group on the amino functionality can influence the direction of hydride attack. A bulky protecting group like Boc (tert-butoxycarbonyl) can enhance the steric bias, favoring the formation of the cis-isomer.[5]
Experimental Protocol: Diastereoselective Reduction
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF (0.1 M).[5]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[5]

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over 20 minutes.[5]

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).[5]

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.[5]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.[5]

Issue 3: Difficulty in Separating cis and trans Isomers

  • Symptom: Co-elution of cis and trans isomers during column chromatography.

  • Possible Causes & Solutions:

    • Inadequate Chromatographic Conditions:

      • Solvent System: Experiment with different solvent systems with varying polarities. A shallow gradient or isocratic elution might be necessary.

      • Stationary Phase: If silica gel is not effective, consider using other stationary phases like alumina or a reverse-phase column.

    • Derivatization: In some cases, derivatizing the mixture (e.g., by forming esters or amides) can alter the polarity and steric properties of the isomers, facilitating their separation. The protecting groups can then be removed after separation.

    • Crystallization: Attempt fractional crystallization of the mixture or its derivatives. Sometimes, forming a salt with a suitable acid or base can lead to the selective crystallization of one isomer.[2]

Issue 4: Incomplete Deprotection or Side Reactions During Deprotection

  • Symptom: Presence of starting material or unexpected byproducts after the deprotection step.

  • Possible Causes & Solutions:

Protecting Group Deprotection Method Troubleshooting
Boc (amine) Acidic conditions (e.g., TFA in DCM)Incomplete reaction: Increase reaction time or the concentration of the acid. Side reactions: If the substrate is acid-sensitive, use milder acidic conditions or an alternative protecting group.
Cbz (amine) Hydrogenolysis (H₂, Pd/C)Catalyst poisoning: Ensure the substrate is free of sulfur-containing compounds or other catalyst poisons. Use a fresh catalyst. Incomplete reaction: Increase hydrogen pressure or reaction time.
Benzyl ester (acid) Hydrogenolysis (H₂, Pd/C)Catalyst poisoning: Similar to Cbz deprotection, ensure the purity of the substrate. Incomplete reaction: Increase catalyst loading or hydrogen pressure.
Troubleshooting Logic for Stereoisomer Separation

Caption: Decision workflow for separating stereoisomers.

References

  • Takeda Pharmaceutical Company Limited. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Omega, 6(32), 21183–21191. [Link]

  • ScholarWorks at University of Central Florida. (2023). Studies Toward the Stereocontrolled Synthesis of Cyclobutane Derivatives. Retrieved from [Link]

  • Davies, H. M. L. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(9), 3776-3791. [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of trans and cis-disubstituted cyclobutenes.... Retrieved from [Link]

  • MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15540-15575. [Link]

  • Nature. (2023). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications, 14(1), 4325. [Link]

  • PubMed. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters, 6(11), 1853-1856. [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • National Center for Biotechnology Information. (n.d.). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Retrieved from [Link]

  • ACS Publications. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4826-4834. [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-160. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • PubMed. (2008). IR spectroscopic investigation of cis-(CH(3))(2)Au(O,O'-acac) and cis-(CD(3))(2)Au(O,O'-acac). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(3), 969-974. [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Aribo Biotechnology. (n.d.). 1523571-91-6 | cis-(3-Aminocyclobutyl)acetic acid hydrochloride. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Journal of Chemical Education. (1974). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 51(10), 674. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. Retrieved from [Link]

  • YouTube. (2024). Synthesis of Primary Amines from Carboxylic Acids. Retrieved from [Link]

  • WMU ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid. Retrieved from [Link]

  • Pulsus Group. (n.d.). Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Retrieved from [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatographic method for the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and corresponding ethyl ester. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride

Welcome to the technical support center for the purification of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable building block.

Introduction

Cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity is critical for downstream applications, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques, including recrystallization, ion-exchange chromatography, and strategies for addressing chiral impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Recrystallization Troubleshooting

Question 1: My recrystallization of cis-(3-Aminocyclobutyl)acetic acid hydrochloride yields an oil instead of crystals. What is causing this and how can I fix it?

Answer:

"Oiling out" is a common issue in recrystallization and typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solute is too soluble in the chosen solvent system. Given that cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a salt, it likely has a high melting point, so the issue is more probably related to solvent choice and cooling rate.

Causality and Solution:

  • High Initial Solubility: The compound may be too soluble in the initial hot solvent, leading to a supersaturated solution that does not readily nucleate upon cooling.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.

  • Presence of Impurities: Impurities can depress the melting point of the mixture and interfere with crystal lattice formation.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure you are not at the saturation limit.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Solvent System Modification: If oiling persists, your solvent system may be inappropriate. Consider a mixed solvent system. A common strategy for amino acid hydrochlorides is a polar solvent in which the compound is soluble, paired with a less polar anti-solvent.[1][2][3]

Question 2: The purity of my cis-(3-Aminocyclobutyl)acetic acid hydrochloride does not improve significantly after recrystallization. What are the likely reasons?

Answer:

This indicates that the impurities have similar solubility properties to the desired compound in the chosen solvent system.

Causality and Solution:

  • Co-crystallization: The impurity may have a similar molecular structure, allowing it to be incorporated into the crystal lattice of the desired product. This is common with isomeric impurities.

  • Inappropriate Solvent Choice: The solvent may not provide a sufficient solubility differential between the product and the impurity at high and low temperatures.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents and solvent mixtures. Ideal systems will show high solubility when hot and low solubility when cold for the product, while the impurity remains in solution upon cooling. Common solvent systems for amino acid hydrochlorides include ethanol/water, methanol/water, or ethyl acetate/petroleum ether mixtures.[1][2][3][4]

  • Purity Analysis of Crystals and Mother Liquor: Analyze both the recrystallized solid and the remaining solution (mother liquor) by a suitable analytical method like HPLC or NMR. This will help you understand if the impurity is being enriched in either fraction.

  • Consider an Alternative Purification Technique: If recrystallization is ineffective, the impurities may need to be removed by a method that relies on a different chemical property, such as ion-exchange chromatography.

Ion-Exchange Chromatography (IEX) Troubleshooting

Question 3: I am experiencing poor recovery of cis-(3-Aminocyclobutyl)acetic acid hydrochloride from my cation-exchange column. What could be the problem?

Answer:

Low recovery in ion-exchange chromatography can be due to several factors related to the binding and elution conditions.

Causality and Solution:

  • Irreversible Binding: The compound may be binding too strongly to the resin, and the elution buffer may not be strong enough to displace it.

  • Incorrect pH of Loading Buffer: For cation exchange, the pH of the loading buffer must be below the isoelectric point (pI) of the amino acid to ensure a net positive charge. If the pH is too close to the pI, the compound will not bind effectively.

  • Column Overloading: Exceeding the binding capacity of the resin will cause the product to flow through during the loading phase.

Troubleshooting Steps:

  • Optimize Elution Conditions: Increase the ionic strength of the elution buffer (e.g., by increasing the salt concentration) or change the pH to neutralize the charge on the amino acid, causing it to elute. A gradient elution from low to high salt concentration is often effective.[5]

  • Verify Loading Buffer pH: Ensure the pH of your loading buffer is at least 1-2 pH units below the pI of cis-(3-Aminocyclobutyl)acetic acid.

  • Check Resin Capacity: Consult the manufacturer's specifications for the ion-exchange resin to ensure you are not exceeding its binding capacity.

Chiral Purity Troubleshooting

Question 4: My product contains the trans-isomer as an impurity. How can I remove it?

Answer:

The presence of the trans-isomer is a common challenge. Since diastereomers have different physical properties, they can often be separated by conventional purification techniques.

Causality and Solution:

  • Non-Stereoselective Synthesis: The synthetic route may produce a mixture of cis and trans isomers.

  • Epimerization: Under certain pH or temperature conditions, the stereocenter may be prone to inversion.

Troubleshooting Steps:

  • Fractional Crystallization: Carefully optimized recrystallization may allow for the selective crystallization of the desired cis-isomer, leaving the more soluble trans-isomer in the mother liquor. This requires careful selection of the solvent system.

  • Chromatography: Preparative HPLC using a suitable stationary phase can be highly effective for separating diastereomers.

  • Chiral Resolution: If you have a racemic mixture of enantiomers, chiral resolution is necessary. This typically involves forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride?

A1: Common impurities can include the trans-diastereomer, unreacted starting materials, and byproducts from side reactions. For instance, if the synthesis involves a cyclobutane ring formation, you might encounter regioisomers or incompletely cyclized products.[7]

Q2: What is a good starting point for a recrystallization solvent system?

A2: For amino acid hydrochlorides, a mixture of a polar protic solvent like ethanol or methanol with water is a good starting point.[1][2][3] The water helps to dissolve the salt at elevated temperatures, and the alcohol acts as an anti-solvent upon cooling. A patent for a similar compound, cis-3-amino-cyclopentanol hydrochloride, suggests a mixture of ethyl acetate and petroleum ether.[4]

Q3: How can I monitor the purity of my fractions during purification?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a modifier like TFA is a common starting point. For chiral purity, a chiral HPLC column is necessary.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if their signals are resolved from the product peaks.[10]

Q4: What type of ion-exchange resin should I use?

A4: Since cis-(3-Aminocyclobutyl)acetic acid is an amino acid, it is amphoteric. In its hydrochloride salt form, the amine is protonated, giving the molecule a net positive charge. Therefore, a strong cation-exchange (SCX) resin is recommended.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolve the crude cis-(3-Aminocyclobutyl)acetic acid hydrochloride in a minimal amount of hot water (near boiling).

  • To the hot solution, slowly add ethanol until the solution becomes slightly turbid.

  • Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Protocol 2: Cation-Exchange Chromatography

  • Resin Preparation: Swell a strong cation-exchange resin (e.g., Dowex 50W) in deionized water and pack it into a chromatography column.

  • Equilibration: Equilibrate the column by washing with 3-5 column volumes of a low ionic strength acidic buffer (e.g., 0.1 M acetic acid, pH ~2.8).

  • Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with 2-3 column volumes of the equilibration buffer to remove any unbound, neutral, or anionic impurities.

  • Elution: Elute the bound product using a buffer with a higher ionic strength or higher pH. A linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer is often effective. Alternatively, a step gradient with a basic solution (e.g., 0.5 M NH4OH) can be used.

  • Fraction Collection and Analysis: Collect fractions and analyze them by HPLC or TLC to identify those containing the pure product.

  • Desalting: Combine the pure fractions and remove the salt by dialysis, size-exclusion chromatography, or by removing a volatile buffer (like ammonium acetate) under vacuum.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup IEX Ion-Exchange Chromatography Recrystallization->IEX If impurities persist Pure_Product Pure Product Recrystallization->Pure_Product Chiral_Res Chiral Resolution IEX->Chiral_Res If isomeric impurities remain IEX->Pure_Product Chiral_Res->Pure_Product Recrystallization_Troubleshooting Start Crude Material Dissolve Dissolve in min. hot solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Crystals Crystals Form? Cool->Crystals Oil Oiling Out Crystals->Oil No Success Collect Crystals Crystals->Success Yes Reheat Reheat & Add Solvent Oil->Reheat Scratch Scratch/Seed Oil->Scratch Reheat->Cool Scratch->Cool

Caption: Troubleshooting flowchart for recrystallization.

Data Summary

Table 1: Common Recrystallization Solvent Systems for Amino Acid Hydrochlorides

Solvent SystemPolarityNotes
Ethanol / WaterHighGood for many amino acid salts. Water for solubility, ethanol as anti-solvent. [1][2][3]
Methanol / WaterHighSimilar to ethanol/water, but methanol has higher solvating power. [1]
Isopropanol / WaterHighCan be effective if the compound is too soluble in methanol or ethanol.
Ethyl Acetate / Petroleum EtherMedium/LowUseful for less polar impurities. Mentioned for a similar compound. [4]

Table 2: Ion-Exchange Chromatography Parameters

ParameterRecommendationRationale
Resin TypeStrong Cation Exchange (SCX)The protonated amine carries a positive charge.
Loading Buffer pH1-2 units below pIEnsures a net positive charge for binding.
Elution StrategyIncreasing salt gradient (e.g., 0-1M NaCl) or pH gradientCompetes for binding sites or neutralizes the charge to release the compound. [5]

References

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1956). Solubilities Studies of Basic Amino Acids. Ajinomoto Co., Inc.
  • Lenders, J. P., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • Wageningen University & Research. (2018).
  • Bowden, N. A., et al. (Year). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. sigma-aldrich.com.
  • Mitsubishi Chemical Corporation. (Year).
  • Phenomenex. (Year).
  • Conduct Science. (2019).
  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
  • Sumika Chemical Analysis Service, Ltd. (Year).
  • Guttman, A., et al. (2004). Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase. Journal of Biochemical and Biophysical Methods, 61(1-2), 11-21.
  • National University of Rosario (UNR). (Year).
  • Sigma-Aldrich.
  • LibreTexts Chemistry. (2022). 3.
  • Yakhak Hoeji. (2021).
  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry, 195(2), 669-683.
  • Csapó, J., et al. (Year).
  • Alfa Chemistry. (Year). NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide.
  • Aribo Biotechnology. 1523571-91-6 | cis-(3-Aminocyclobutyl)acetic acid hydrochloride. aribo-biotech.com.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities. sigma-aldrich.com.
  • CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google P
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • National Institutes of Health. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Proprep.
  • Capot Chemical. (2017). Specifications of cis-(3-aminocyclobutyl)acetic acid hydrochloride.
  • Proactive Molecular Research. cis-(3-aminocyclobutyl)acetic acid hydrochloride. proactivemolecular.com.
  • ResearchGate. (2024).
  • ResearchGate. (2005).

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride

Welcome to the Technical Support Center for the synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are looking...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this critical building block. Here, we address common challenges and frequently asked questions, providing in-depth technical guidance rooted in established chemical principles and field-proven insights.

Introduction

The synthesis of substituted cyclobutanes, such as cis-(3-Aminocyclobutyl)acetic acid hydrochloride, presents unique challenges due to inherent ring strain and the need for precise stereochemical control.[1][2] Low yields, diastereomeric impurities, and purification difficulties are common hurdles. This guide provides a structured approach to troubleshooting and optimizing your synthetic route to achieve higher yields and product quality.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

Issue 1: Low Overall Yield

Question: We are experiencing a low overall yield in our multi-step synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. What are the likely causes and how can we improve it?

Answer: A low overall yield in a multi-step synthesis can stem from inefficiencies at one or more stages. A systematic evaluation of each step is crucial.

Potential Causes & Solutions:

  • Inefficient Cyclobutane Ring Formation: The construction of the cyclobutane core is often the most challenging step.

    • For [2+2] Photocycloaddition Routes: Low yields can result from suboptimal reaction conditions.[3] Key parameters to optimize include the choice of photosensitizer, solvent, and wavelength of light. The use of a photocatalyst like Ir(ppy)₂(dtbbpy)PF₆ has been shown to be effective for [2+2] cycloadditions under visible light.[3]

    • For Ring-Opening of Bicyclo[1.1.0]butanes (BCBs): The choice of nucleophile and catalyst is critical for achieving high efficiency in these strain-release reactions.[4][5] The reaction conditions, such as temperature and solvent, can significantly impact the yield.[4]

  • Poor Stereoselectivity: The formation of the undesired trans-isomer will directly reduce the yield of the desired cis-isomer. Refer to "Issue 2: Poor Cis/Trans Selectivity" for detailed troubleshooting.

  • Suboptimal Protection/Deprotection Strategy: Inefficient protection of the amino group or carboxylic acid functionality, or incomplete deprotection, can lead to significant material loss. Screen different protecting groups for stability and ease of removal under conditions that do not compromise the cyclobutane ring.

  • Losses During Work-up and Purification: Substituted cyclobutanes can sometimes be volatile or prone to degradation during purification.

    • Minimize the number of purification steps.

    • Consider alternative purification methods to column chromatography, such as crystallization or salt formation, which can be more efficient for isolating the final hydrochloride salt.

Experimental Workflow for Yield Optimization:

Caption: A workflow diagram illustrating key stages in the synthesis and corresponding troubleshooting points for yield optimization.

Issue 2: Poor Cis/Trans Selectivity

Question: Our synthesis is producing a mixture of cis- and trans-(3-Aminocyclobutyl)acetic acid hydrochloride, with the trans-isomer being a major impurity. How can we improve the stereoselectivity for the cis-isomer?

Answer: Achieving high stereoselectivity is a common challenge in cyclobutane synthesis.[6] The stereochemical outcome is often determined during the ring-forming step or subsequent functional group manipulations.

Strategies to Enhance Cis-Selectivity:

  • Catalyst Control in [2+2] Cycloadditions: For photochemical or metal-catalyzed [2+2] cycloadditions, the choice of catalyst and ligands can strongly influence the diastereoselectivity. Chiral catalysts or auxiliaries can be employed to direct the stereochemical outcome.

  • Substrate-Controlled Diastereoselectivity: The steric and electronic properties of the substituents on the reacting partners can be modified to favor the formation of the cis-isomer.

  • Stereoselective Reduction: If the synthesis proceeds through a 3-oxocyclobutanecarboxylic acid intermediate, the stereoselectivity of the ketone reduction to the corresponding alcohol will be critical. Subsequent conversion of the hydroxyl group to the amine with retention or inversion of configuration can be a strategy. For instance, a Mitsunobu reaction can be used to achieve inversion of stereochemistry.[7]

  • Directed C-H Functionalization: Modern synthetic methods involving directed C-H functionalization can offer high stereocontrol in the synthesis of substituted cyclobutanes.[6][8]

  • Epimerization Strategies: In some cases, it may be possible to epimerize the undesired trans-isomer to the thermodynamically more stable cis-isomer under specific conditions.[6]

Table 1: Factors Influencing Stereoselectivity

Synthetic ApproachKey Parameters to Control for Cis-Selectivity
[2+2] Photocycloaddition Choice of photosensitizer, solvent polarity, reaction temperature.
Metal-Catalyzed [2+2] Catalyst (e.g., Pd, Ni), ligand structure, additives.
BCB Ring Opening Nature of the nucleophile, catalyst system (e.g., Cu(I) vs. Cu(II)).[4]
Reduction of a Ketone Precursor Choice of reducing agent (e.g., NaBH₄, L-Selectride®), temperature.
Issue 3: Difficulty in Purification

Question: We are struggling to purify the final product, cis-(3-Aminocyclobutyl)acetic acid hydrochloride, from reaction byproducts and the trans-isomer. What are effective purification strategies?

Answer: The purification of polar, small molecules like amino acid hydrochlorides can be challenging.

Recommended Purification Techniques:

  • Crystallization: This is often the most effective method for obtaining highly pure material.

    • Solvent Screening: Experiment with a range of solvent systems (e.g., isopropanol/water, ethanol/ether) to find conditions that selectively crystallize the cis-hydrochloride salt. A patent for a related compound, cis-3-amino-cyclopentanol hydrochloride, suggests crystallization from a mixed solvent system of ethyl acetate and petroleum ether at low temperatures.[9]

    • pH Adjustment: Carefully controlling the pH during crystallization can be critical.

  • Preparative Chromatography:

    • Ion-Exchange Chromatography: This technique can be very effective for separating amino acids from neutral impurities.

    • Reverse-Phase Chromatography: While potentially expensive for large scales, preparative HPLC can be used to separate closely related isomers if other methods fail.

  • Derivatization: In some cases, it may be easier to separate the isomers after derivatizing the amino or carboxylic acid group. The protecting group can then be removed after separation.

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic routes to cis-(3-Aminocyclobutyl)acetic acid hydrochloride?

A1: Several general strategies for synthesizing substituted cyclobutanes can be adapted. The most common approaches include:

  • [2+2] Cycloaddition Reactions: This is a classical and widely used method for forming cyclobutane rings.[3][10]

  • Ring-Opening of Bicyclo[1.1.0]butanes (BCBs): This modern approach takes advantage of the high ring strain of BCBs to introduce functionality onto the cyclobutane core with high diastereoselectivity.[4][5]

  • Functionalization of Pre-existing Cyclobutane Scaffolds: Starting from a commercially available cyclobutane derivative, such as 3-oxocyclobutane-1-carboxylic acid, and introducing the amino and acetic acid functionalities through a series of stereocontrolled reactions is a viable strategy.[8]

Q2: How can we monitor the progress and stereochemical outcome of the reaction?

A2: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure and the cis/trans ratio of the products. The coupling constants of the cyclobutane ring protons can often distinguish between the diastereomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for monitoring the consumption of starting materials and the formation of products and byproducts, especially after derivatization to improve volatility for GC analysis.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity if a chiral synthesis is performed and to separate diastereomers.

Q3: Are there any safety considerations specific to cyclobutane synthesis?

A3: Yes, some synthetic routes may involve hazardous reagents or conditions:

  • Photochemical Reactions: Require appropriate shielding from UV light.

  • High-Strain Molecules: Bicyclo[1.1.0]butanes are high-energy molecules and should be handled with care.

  • Metal Catalysts: Some catalysts may be pyrophoric or toxic. Always consult the Safety Data Sheet (SDS) for all reagents and follow appropriate safety protocols.

Conclusion

Increasing the yield of cis-(3-Aminocyclobutyl)acetic acid hydrochloride synthesis requires a systematic approach to optimization, with a strong focus on controlling the stereochemistry of the cyclobutane ring formation and subsequent functional group manipulations. By carefully selecting the synthetic strategy and optimizing reaction conditions, and employing effective purification techniques, researchers can significantly improve the efficiency of their synthesis.

References

  • Various Authors. (2023). Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. ResearchGate. [Link]

  • Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

  • Various Authors. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. ResearchGate. [Link]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]

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  • Various Authors. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

  • Various Authors. (2025). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. ResearchGate. [Link]

  • Various Authors. (2021). The synthetic routes to cyclobutanes. ResearchGate. [Link]

  • Various Authors. (2002). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. DOI. [Link]

  • Various Authors. (2025). Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. ResearchGate. [Link]

  • CN112574046A - Method for preparing (1R,3S)
  • Aribo Biotechnology. 1523571-91-6 | cis-(3-Aminocyclobutyl)acetic acid hydrochloride. [Link]

  • Proactive Molecular Research. cis-(3-aminocyclobutyl)acetic acid hydrochloride. [Link]

  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
  • Various Authors. (2008). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. NIH. [Link]

  • CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google P
  • Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]

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Optimization

Identifying and minimizing impurities in cis-(3-Aminocyclobutyl)acetic acid hydrochloride

Welcome to the technical support center for cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and minimization of impurities associated with this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the quality and integrity of your research and development work.

Introduction

cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a key building block in medicinal chemistry, valued for its constrained cyclobutane ring which can impart unique conformational properties to drug candidates.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety, efficacy, and reproducibility of the final drug product. This guide will delve into the common impurities encountered during its synthesis and storage, and provide robust analytical methods for their detection and control.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

Q1: What is the most common impurity I should be aware of?

A1: The most significant process-related impurity is typically the trans-diastereomer, trans-(3-Aminocyclobutyl)acetic acid hydrochloride. The formation of this isomer is often inherent to the synthetic route chosen, and its separation can be challenging due to similar physicochemical properties.

Q2: What are other potential process-related impurities?

A2: Besides the trans-isomer, other potential impurities can include residual starting materials, reagents, and byproducts from the specific synthetic pathway. For instance, if the synthesis involves the reduction of a nitrile or a nitro group, incomplete reaction can lead to the presence of these functional groups in the final product. Similarly, if protecting groups are used, their incomplete removal can result in related impurities. Reagents like triphenylphosphine oxide (if a Mitsunobu reaction is employed) can also be carried through.[2]

Q3: How should I store cis-(3-Aminocyclobutyl)acetic acid hydrochloride to minimize degradation?

A3: It is recommended to store the compound in a cool, dry place, protected from light and moisture.[3] The primary degradation pathways for amino acids are typically hydrolysis and oxidation.[4][5] Storing it as a hydrochloride salt enhances its stability compared to the free base.

Q4: What is a typical purity specification for this compound?

A4: For research and development purposes, a purity of ≥95% is often acceptable.[3] However, for use in later-stage drug development and clinical trials, a much higher purity (e.g., ≥99.0%) with well-characterized and controlled impurity levels is required.

Troubleshooting Guides

This section provides in-depth guidance on how to approach and resolve specific impurity-related issues you may encounter during your experiments.

Problem 1: An Unknown Peak is Observed in the HPLC Chromatogram

The appearance of an unexpected peak in your HPLC analysis can be unsettling. The following workflow provides a systematic approach to identify and address the issue.

Troubleshooting Workflow for Unknown HPLC Peaks

G start Unknown Peak Detected in HPLC check_blank 1. Analyze Blank (Solvent) Injection start->check_blank is_blank_peak Peak present in blank? check_blank->is_blank_peak system_impurity Impurity from solvent, system, or carryover. Clean system, use fresh solvent. is_blank_peak->system_impurity Yes lc_ms_analysis 2. LC-MS Analysis is_blank_peak->lc_ms_analysis No get_mass Determine Mass of the Unknown Peak lc_ms_analysis->get_mass compare_mass Compare mass to potential impurities (starting materials, reagents, byproducts, degradants) get_mass->compare_mass mass_match Mass matches a known potential impurity. compare_mass->mass_match Match mass_no_match Mass does not match known impurities. compare_mass->mass_no_match No Match confirm_structure 3. Confirm Structure (e.g., with reference standard, NMR) mass_match->confirm_structure forced_degradation 4. Perform Forced Degradation Studies mass_no_match->forced_degradation implement_control Implement control strategy (e.g., modify synthesis, purification) confirm_structure->implement_control compare_degradants Compare unknown peak to peaks from stressed samples forced_degradation->compare_degradants compare_degradants->confirm_structure

Caption: A decision-making workflow for identifying an unknown peak in an HPLC chromatogram.

Causality Behind the Workflow:

  • Blank Injection: This is the first and simplest step to rule out systemic issues. Contamination can arise from the mobile phase, the injection solvent, or carryover from a previous injection.

  • LC-MS Analysis: Mass spectrometry is a powerful tool for obtaining the molecular weight of the unknown impurity. This information is critical for forming a hypothesis about its identity by comparing it to the molecular weights of expected starting materials, reagents, byproducts, and potential degradation products.

  • Structure Confirmation: Once a potential identity is hypothesized from the mass data, it should be confirmed. This can be done by co-injecting a reference standard of the suspected impurity or by isolating the impurity and performing structural elucidation using techniques like NMR.

  • Forced Degradation: If the mass does not match any known process-related impurities, it could be a degradation product. Forced degradation studies under hydrolytic, oxidative, and photolytic stress can help generate these degradants in a controlled manner to see if they match the unknown peak.[6][7][8][9][10]

Problem 2: The Diastereomeric Purity (cis/trans ratio) is Out of Specification

Controlling the stereochemistry of the cyclobutane ring is a common challenge. If the level of the trans-isomer is too high, the following should be considered:

  • Re-evaluate the Synthetic Route: Some synthetic methods, such as those involving equilibrium conditions or non-stereospecific reactions, may inherently produce a mixture of diastereomers. Routes that establish the cis stereochemistry early and maintain it throughout the synthesis are preferable. For example, a [2+2] photocycloaddition can be a key step to form the cyclobutane ring with a defined stereochemistry.[11]

  • Optimize Reaction Conditions: For stereoselective reactions, parameters such as temperature, solvent, and catalyst can have a significant impact on the diastereomeric ratio. A thorough Design of Experiments (DoE) approach can help in identifying the optimal conditions to maximize the formation of the desired cis-isomer.

  • Purification Strategy: If the formation of the trans-isomer cannot be completely avoided, an effective purification strategy is essential.

    • Crystallization: Diastereomers often have different crystal packing energies and solubilities, which can be exploited for separation by fractional crystallization. Experiment with different solvent systems to maximize the separation.

    • Chromatography: While challenging on a large scale, preparative chromatography (e.g., reverse-phase or chiral chromatography) can be used to separate the diastereomers.

Detailed Experimental Protocols

To ensure the trustworthiness of your results, here are detailed protocols for key analytical experiments.

Protocol 1: HPLC-UV Method for Purity Assessment and Quantification of the trans-Isomer

This method is designed as a stability-indicating assay to separate the main component from its trans-isomer and other potential impurities.

Table 1: HPLC-UV Method Parameters

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 30% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL.

Step-by-Step Methodology:

  • System Suitability: Before sample analysis, inject a standard solution containing both cis- and trans-(3-Aminocyclobutyl)acetic acid hydrochloride to ensure adequate resolution (Rs > 1.5) between the two isomer peaks.

  • Sample Analysis: Inject the prepared sample solution.

  • Data Analysis: Integrate the peak areas of all observed peaks. Calculate the percentage purity of the cis-isomer and the percentage of the trans-isomer and other impurities.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.

Forced Degradation Workflow

G start Prepare 1 mg/mL solution of cis-(3-Aminocyclobutyl)acetic acid HCl acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h start->acid base Base Hydrolysis 0.1 M NaOH, 60°C, 24h start->base oxidation Oxidative Degradation 3% H2O2, RT, 24h start->oxidation thermal Thermal Degradation Solid, 80°C, 48h start->thermal photo Photolytic Degradation ICH Q1B conditions start->photo analyze Analyze all samples by HPLC-UV and LC-MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in water.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Store the solid compound in an oven at 80°C.

  • Photolytic Degradation: Expose the solid compound to light as per ICH Q1B guidelines.

  • Analysis: At appropriate time points (e.g., 4, 8, 24, 48 hours), withdraw an aliquot from each solution, neutralize if necessary, and analyze by the validated HPLC-UV and LC-MS methods to identify and quantify any degradation products.

Conclusion

The control of impurities in cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a critical aspect of its use in pharmaceutical research and development. A thorough understanding of the potential process-related impurities, particularly the trans-diastereomer, and potential degradation products is essential. By implementing robust analytical methods and systematic troubleshooting workflows as outlined in this guide, researchers can ensure the quality and consistency of their material, leading to more reliable and reproducible scientific outcomes.

References

  • Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride. (n.d.). Google Patents.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved January 2, 2026, from [Link]

  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. (1996). Journal of Medicinal Chemistry, 39(24), 4826-4834. Retrieved January 2, 2026, from [Link]

  • Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. (2024). Organic Syntheses, 101, 410-422. Retrieved January 2, 2026, from [Link]

  • CN112608243A - Synthesis method of trans-3-aminobutanol. (n.d.). Google Patents.
  • WO 99/21824 - Cyclobutane derivatives. (n.d.). Google Patents.
  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. Retrieved January 2, 2026, from [Link]

  • Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synthesis of Quinine. (2024). University of Leeds. Retrieved January 2, 2026, from [Link]

  • Forced Degradation – A Review. (2022). World Journal of Pharmaceutical Research, 11(15), 1338-1352. Retrieved January 2, 2026, from [Link]

  • Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-247. Retrieved January 2, 2026, from [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. Retrieved January 2, 2026, from [Link]

  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (n.d.). Google Patents.
  • A Review: Stability Indicating Forced Degradation Studies. (2019). Research Journal of Pharmacy and Technology, 12(2), 891-898. Retrieved January 2, 2026, from [Link]

  • DK161970B - Process for preparing 4-thia-1-azabicyclo[3.2.0]heptan-7-one derivatives. (n.d.). Google Patents.
  • Hydrolysis of irinotecan and its oxidative metabolites... (2004). Drug Metabolism and Disposition, 32(5), 505-511. Retrieved January 2, 2026, from [Link]

  • WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (n.d.). Google Patents.
  • 3-Azabicyclo[3.2.0]heptane. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor, 7(3). Retrieved January 2, 2026, from [Link]

  • Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. (2019). EPFL. Retrieved January 2, 2026, from [Link]

  • cis-(3-aminocyclobutyl)acetic acid hydrochloride. (n.d.). Proactive Molecular Research. Retrieved January 2, 2026, from [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Reproducibility in cis-(3-Aminocyclobutyl)acetic acid hydrochloride Assays

Poor reproducibility in analytical assays can derail research timelines and cast doubt on critical data. This guide is designed for researchers, scientists, and drug development professionals encountering variability in...

Author: BenchChem Technical Support Team. Date: January 2026

Poor reproducibility in analytical assays can derail research timelines and cast doubt on critical data. This guide is designed for researchers, scientists, and drug development professionals encountering variability in the analysis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. As a non-proteinogenic amino acid lacking a strong native chromophore, this compound presents unique analytical challenges. This document provides a structured, question-and-answer-based approach to systematically identify and resolve common sources of error, moving from foundational issues to method-specific troubleshooting.

Section 1: Foundational Issues & Analyte Integrity

Before scrutinizing complex instrumentation or chemistry, it is crucial to address the most common and often overlooked sources of error: the analyte itself and the initial preparation steps.

Q1: My peak areas are inconsistent in every run, even for my calibration standards. What are the first things I should check?

A1: This level of variability often points to fundamental issues in sample and standard preparation rather than the analytical method itself. Before adjusting instrument parameters, rigorously assess the following:

  • Analyte Stability: Although amino acids are generally stable, the stability of your compound in the chosen diluent is not guaranteed.[1] Prepare a fresh stock solution and analyze it at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to determine its stability under your laboratory conditions. Degradation can lead to a consistent downward trend in peak area over time.

  • Solvent Quality and pH: Use only high-purity, HPLC/MS-grade solvents. The pH of your sample diluent can be critical. Ensure the compound, a hydrochloride salt, is fully dissolved and stable. For reversed-phase HPLC, a consistent, slightly acidic pH (e.g., using 0.1% formic acid or TFA) is often necessary to ensure consistent protonation of the amino group.

  • Volumetric and Gravimetric Accuracy:

    • Weighing: Are you using a calibrated analytical balance? Is the compound hygroscopic? Consider weighing it in a controlled-humidity environment or drying it in a vacuum oven (if thermally stable) before weighing.

    • Pipetting: Use calibrated pipettes and ensure your technique is consistent. For preparing serial dilutions, small errors in an initial dilution will be magnified in subsequent steps.

  • Contamination: Ensure all glassware and vials are scrupulously clean. Contaminants can co-elute with your peak of interest or interfere with derivatization reactions.

Q2: What are the best practices for storing and handling cis-(3-Aminocyclobutyl)acetic acid hydrochloride?

A2: Proper storage is essential for maintaining the integrity of your reference standard.

  • Supplier Specifications: Always consult the manufacturer's storage recommendations. Typically, this compound should be stored long-term in a cool, dry place.[2] Some suppliers specify room temperature storage.[3][4]

  • Hygroscopicity: As a salt, the compound may be hygroscopic. Store it in a desiccator, especially after opening the original container. Absorption of atmospheric moisture will change the compound's effective concentration, leading to weighing errors.

  • Solution Stability: Once in solution, do not assume long-term stability. It is best practice to prepare fresh stock solutions daily or to validate the stability of solutions stored at refrigerated (2-8 °C) or frozen temperatures over a specific period.

Section 2: Troubleshooting Chromatography-Based Assays (HPLC & GC)

Chromatographic methods are the workhorses for this type of analysis, but the polar, non-volatile nature of the analyte requires specific strategies, each with its own potential pitfalls.

Q3: My analyte shows little to no retention on my C18 column. How can I fix this?

A3: This is the most common challenge for polar molecules like amino acids in reversed-phase HPLC.[1][5] You have several scientifically-grounded options to address this:

  • Pre- or Post-Column Derivatization: This is the most popular and often most robust solution.[] By reacting the primary amine of your molecule with a derivatizing agent, you attach a larger, nonpolar, and chromophoric or fluorophoric tag. This drastically increases retention on a C18 column and enhances detection sensitivity.[5] Common reagents include o-phthalaldehyde (OPA) for fluorescence detection and 9-fluorenylmethoxycarbonyl chloride (FMOC) for UV or fluorescence detection.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode designed specifically for highly polar compounds. It uses a polar stationary phase (like silica or a bonded diol) with a high-organic mobile phase. This allows for the retention of compounds that would elute in the void volume on a C18 column.

  • Ion-Exchange Chromatography (IEC): This classical method separates molecules based on their charge.[] Cation-exchange chromatography would work well for retaining the protonated amine of your analyte. While very reliable, this method can be more time-consuming and may require specialized columns and buffer systems.[8]

The following decision tree can guide your choice:

HPLC_Troubleshooting start Start: Poor Retention on C18 Column q1 Is high sensitivity (fluorescence) required? start->q1 deriv Implement Pre-Column Derivatization (e.g., OPA) q1->deriv Yes q2 Are you analyzing the analyte in a complex, salty matrix? q1->q2 No hilic Develop HILIC Method q2->hilic No iec Develop Ion-Exchange Method q2->iec Yes Derivatization_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_reagent Prepare Fresh Reagent mix Mix Analyte, Reagent, & Buffer prep_reagent->mix prep_buffer Prepare Reaction Buffer prep_buffer->mix incubate Incubate (Control Time & Temp) mix->incubate stabilize Stabilize/Quench (if needed) incubate->stabilize inject Inject Promptly stabilize->inject

Caption: A generalized workflow for reproducible derivatization.

Q5: I'm trying a GC-MS method, but my results are poor. What are the key considerations?

A5: Gas chromatography requires the analyte to be both volatile and thermally stable, which is not the case for amino acids. [9]Therefore, derivatization is mandatory, and it is the most critical step.

  • Choice of Derivatization:

    • Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are common. [9][10]A key drawback is their extreme sensitivity to moisture, which can quench the reaction and lead to incomplete derivatization. [10]All solvents, glassware, and samples must be anhydrous.

    • Alkylation/Acylation: This is often a more robust alternative. A two-step process involving esterification of the carboxylic acid (e.g., with methanolic HCl) followed by acylation of the amine (e.g., with pentafluoropropionic anhydride) can yield stable, volatile derivatives suitable for GC-MS analysis. [11]Alkylation with reagents like methyl chloroformate (MCF) is another effective method. [12][13]* Injector Temperature: If the injector temperature is too high, it can cause degradation of the derivatized analyte. If it's too low, it can lead to incomplete volatilization and peak tailing. This parameter must be optimized.

  • Active Sites: The polar nature of the underivatized or partially derivatized analyte can cause it to interact with active sites (free silanol groups) in the GC inlet liner or the column itself, leading to poor peak shape and sample loss. Using a deactivated liner and a high-quality, well-maintained column is essential.

Section 3: Using Quantitative NMR (qNMR) for Orthogonal Verification

When chromatographic methods yield irreproducible results, an orthogonal method—one based on a completely different physical principle—can be invaluable for troubleshooting or as a primary assay.

Q6: My HPLC assay is still giving me trouble. Could qNMR be a better option?

A6: Quantitative NMR (qNMR) is a powerful primary analytical method that could be an excellent alternative or confirmatory technique. [14]Unlike chromatography, which relies on comparing the response of an analyte to a reference standard of the same compound, qNMR quantifies an analyte by comparing its signal integral to that of an unrelated, certified internal standard. [15][16] Key Advantages of qNMR:

  • Primary Method: The signal intensity is directly proportional to the number of nuclei, meaning no analyte-specific reference standard is required for quantification. [17]You can use it to certify the purity of your own chromatographic standard.

  • Non-destructive: The sample can be recovered after analysis. [15]* High Specificity: The NMR spectrum provides rich structural information, confirming the identity of the analyte simultaneously with quantification.

When to Consider qNMR:

  • As a primary method when a certified reference standard for your compound is unavailable or cost-prohibitive.

  • To independently determine the purity of your reference material, which may be a source of error in your HPLC assay.

  • As an orthogonal method to confirm results from a validated HPLC or GC method, especially during investigations into out-of-specification results.

Q7: What are the critical experimental parameters for accurate and reproducible qNMR?

A7: While powerful, qNMR is not a "press-and-play" technique. Achieving high precision requires careful attention to experimental setup and data processing. [15]Signal overlap and low sensitivity are the primary challenges. [18]

Parameter Critical Consideration & Rationale
Internal Standard Must be stable, non-volatile, have high purity, and possess signals that are resolved from the analyte and solvent signals. Maleic acid or dimethyl sulfone are common choices.
Relaxation Delay (d1) Must be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the standard. Incomplete relaxation is a major source of systematic error, leading to underestimation of the signal integral. [17]
Pulse Angle A 90° pulse angle should be accurately calibrated to ensure maximum signal for all nuclei.
Spectral Processing Phasing and baseline correction must be performed meticulously. Automated routines may not be sufficient; manual adjustment is often required to ensure accurate integration.

| Signal Integration | Integrate signals that are free from overlap with other analyte, impurity, or standard signals. The signal-to-noise ratio should be high (>150:1) for good precision. |

Section 4: The Foundation of Reproducibility: Method Validation

Ultimately, long-term reproducibility can only be guaranteed by a formally validated analytical method.

Q8: We have a method that seems to work, but different analysts get different results. How do we fix this for good?

A8: This is a classic sign of a non-robust method. The solution is to perform a systematic method validation, which is the documented process of proving that an analytical procedure is suitable for its intended purpose. [19][20]This process deliberately challenges the method to identify and control the variables that affect its performance. Key validation parameters are defined by regulatory bodies and guidelines like ICH Q2(R1). [19][21]

Validation_Parameters center Validated & Reproducible Method params Accuracy Precision Specificity LOD / LOQ Linearity & Range Robustness center->params:acc Closeness to true value center->params:prec Agreement between measurements center->params:spec Analyte signal in presence of others center->params:lod Lowest detectable/quantifiable amount center->params:lin Proportionality to concentration center->params:rob Capacity to remain unaffected by small changes

Caption: Core parameters for analytical method validation.

  • Specificity: Prove that the signal you are measuring comes only from your analyte.

  • Accuracy: Show how close your measured values are to the true value (e.g., by spiking a known amount of analyte into a blank matrix).

  • Precision: Demonstrate the method's repeatability (same analyst, same day) and intermediate precision (different analysts, different days, different equipment). [19]This directly addresses your issue.

  • Linearity & Range: Confirm that the method gives results that are directly proportional to the concentration of the analyte over a defined range.

  • Robustness: Intentionally make small changes to method parameters (e.g., mobile phase pH ±0.1, column temperature ±2°C) to see if the results are affected. This identifies the most critical parameters that must be tightly controlled.

Investing time in proper method validation is not just a regulatory requirement; it is the most effective way to ensure the long-term reliability and reproducibility of your assay results. [21][22]

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Advario.
  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. (n.d.). BOC Sciences.
  • AMINO ACID ANALYSIS: new challenges for an old technique? (n.d.). Solvias.
  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). MDPI.
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Merck Millipore.
  • Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. (n.d.). Springer Nature Experiments.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn.
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). International Journal of Food Science & Technology.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap.
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025). WuXi AppTec.
  • Core principles of precise qNMR. (n.d.). Jeol USA.
  • GC Analysis of Derivatized Amino Acids. (n.d.). Thermo Fisher Scientific.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). Metabolites.
  • Analysis of Amino Acids by HPLC. (2010). Agilent Technologies, Inc.
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
  • cis-(3-Aminocyclobutyl)acetic acid hydrochloride. (n.d.). AK Scientific, Inc.
  • cis-(3-aminocyclobutyl)acetic acid hydrochloride, min 97%. (n.d.). CP Lab Safety.
  • Challenges and perspectives in quantitative NMR. (2025). Journal of Pharmaceutical and Biomedical Analysis.
  • Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. (2020). American Pharmaceutical Review.
  • QNMR – a modern alternative to HPLC. (n.d.). Almac Group.
  • trans-(3-AMinocyclobutyl)acetic acid hydrochloride. (2025). ChemicalBook.

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Optimization

Technical Support Center: A Researcher's Guide to Cis-(3-Aminocyclobutyl)acetic acid hydrochloride

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with cis-(3-Aminocyclobutyl)acetic acid hydrochloride. Here, we delve into the nuances of its...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with cis-(3-Aminocyclobutyl)acetic acid hydrochloride. Here, we delve into the nuances of its experimental application, offering troubleshooting solutions, frequently asked questions, and detailed protocols to ensure the integrity and success of your research.

Scientific Introduction

Cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The termination of GABAergic signaling is predominantly mediated by its reuptake from the synaptic cleft via GABA transporters (GATs).[1][2] By inhibiting these transporters, the extracellular concentration of GABA is increased, thereby enhancing inhibitory neurotransmission.[3][4] This mechanism makes GAT inhibitors valuable tools for studying neurological disorders such as epilepsy and anxiety.[3]

The rigid cyclobutyl backbone of cis-(3-Aminocyclobutyl)acetic acid hydrochloride locks the molecule into a specific three-dimensional shape. This structural constraint is key to its selectivity and potency as a GAT inhibitor. While detailed pharmacological data for this specific molecule is emerging, its structural similarity to other cyclic GABA analogs, such as cis-1,3-aminocyclohexane carboxylic acid, suggests it likely acts as a selective inhibitor of neuronal GABA uptake, primarily targeting the GAT1 transporter.[5]

Part 1: Troubleshooting Guide

This section addresses common challenges encountered during experiments with cis-(3-Aminocyclobutyl)acetic acid hydrochloride, providing insights into their causes and practical solutions.

Question: I'm observing inconsistent results in my dose-response assays. What could be the underlying issue?

Answer: Inconsistent dose-response data often points to issues with compound stability, solubility, or assay setup.

  • Causality: As a hydrochloride salt of a zwitterionic compound, the solubility and stability of cis-(3-Aminocyclobutyl)acetic acid hydrochloride can be sensitive to pH and buffer composition. Furthermore, like many biological assays, GABA uptake assays are susceptible to variability in cell health and reagent handling.

  • Troubleshooting Workflow:

    Caption: Decision tree for troubleshooting inconsistent dose-response results.

  • Actionable Solutions:

    • Stock Solution Preparation: Always prepare stock solutions fresh on the day of the experiment. If this is not feasible, aliquot and store at -80°C, minimizing freeze-thaw cycles. Dissolve the compound in a slightly acidic aqueous buffer (e.g., pH 6.0) to ensure complete protonation and enhance solubility.

    • Cell Culture Consistency: Ensure that cells are seeded at a consistent density and are within a narrow passage number range for all experiments. Mycoplasma contamination can significantly alter cellular metabolism and should be routinely checked.

    • Assay Precision: Use calibrated pipettes and follow a consistent plate layout to minimize edge effects. Ensure that washing steps are performed quickly and consistently to avoid unintended loss of cells.

    • Positive Control: Always include a known GAT inhibitor (e.g., tiagabine) as a positive control. If the positive control also shows inconsistency, the issue likely lies with the assay system itself.

Question: I am not observing any inhibition of GABA uptake, even at high concentrations. What are the possible reasons?

Answer: A complete lack of activity can be due to several factors, ranging from the compound itself to the biological system being used.

  • Causality: The most common reasons for a lack of inhibitory effect are incorrect compound concentration, a non-viable biological system, or the absence of the target protein.

  • Troubleshooting Steps:

    • Confirm Compound Identity and Concentration: Verify the correct weighing of the compound and all dilution calculations. If possible, confirm the concentration of your stock solution spectrophotometrically, if an appropriate wavelength and extinction coefficient are known.

    • Validate Target Expression: Confirm that your chosen cell line or tissue preparation expresses the target GABA transporter (e.g., GAT1). This can be done via Western blot, qPCR, or immunocytochemistry.

    • Check Viability of Cells/Tissues: Ensure that the cells or synaptosomes are viable and metabolically active. A simple viability assay (e.g., Trypan Blue exclusion) can be performed.

    • Assay Conditions: The uptake of GABA by GATs is an active process dependent on sodium and chloride gradients.[1] Ensure that your assay buffer contains physiological concentrations of these ions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for cis-(3-Aminocyclobutyl)acetic acid hydrochloride? A1: Based on its structure as a constrained GABA analog, it is expected to act as a competitive inhibitor of GABA transporters.[5] It likely binds to the same site as GABA, preventing the transporter from binding to and clearing GABA from the extracellular space.[3] This leads to an increase in the synaptic concentration of GABA and enhanced inhibitory neurotransmission.

Q2: Which GABA transporter is this compound likely to be selective for? A2: There are four main types of GABA transporters: GAT1, GAT2, GAT3, and BGT1.[1] GAT1 is primarily found on neurons, while GAT3 is predominantly expressed on astrocytes.[1][2] Structurally related conformationally restricted amino acids have shown selectivity for the neuronal GAT1 transporter.[5] Therefore, it is hypothesized that cis-(3-Aminocyclobutyl)acetic acid hydrochloride will also show preference for GAT1.

Q3: How should I prepare and store stock solutions? A3:

Solvent Recommended Concentration Storage Notes
Deionized Water 10-25 mM -80°C (aliquoted) May require gentle warming and vortexing to fully dissolve. A slightly acidic pH can aid solubility.
PBS (pH 7.4) 1-5 mM Prepare fresh Lower solubility is expected at neutral pH. Not recommended for high-concentration stocks.

| DMSO | Not generally recommended | N/A | As a hydrochloride salt, aqueous solvents are preferred. |

Q4: What is a typical working concentration range for a GABA uptake assay? A4: A typical starting range for a new GAT inhibitor is between 1 nM and 100 µM. A full dose-response curve should be performed to determine the IC50 (half-maximal inhibitory concentration). For context, the IC50 values for the well-characterized GAT1 inhibitor, tiagabine, are in the nanomolar range.[4]

Part 3: Experimental Protocol

Protocol: [³H]-GABA Uptake Inhibition Assay in Primary Neuronal Cultures

This protocol provides a detailed methodology for assessing the inhibitory potency of cis-(3-Aminocyclobutyl)acetic acid hydrochloride on GABA uptake in primary neurons.

1. Materials and Reagents:

  • Cis-(3-Aminocyclobutyl)acetic acid hydrochloride

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4

  • [³H]-GABA (specific activity ~30-60 Ci/mmol)

  • Non-selective GAT inhibitor for defining non-specific uptake (e.g., 1 mM nipecotic acid)

  • Scintillation fluid and scintillation counter

  • Cell lysis buffer (e.g., 1% SDS)

2. Experimental Workflow:

G A 1. Prepare Serial Dilutions of Compound B 2. Wash Cultured Neurons with Assay Buffer A->B C 3. Pre-incubate with Compound or Vehicle (15 min) B->C D 4. Add [³H]-GABA (10-20 min) C->D E 5. Terminate Uptake (Rapid Wash with Ice-Cold Buffer) D->E F 6. Lyse Cells E->F G 7. Measure Radioactivity (Scintillation Counting) F->G H 8. Data Analysis (IC50 Determination) G->H

Caption: Step-by-step workflow for the [³H]-GABA uptake inhibition assay.

3. Detailed Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of cis-(3-Aminocyclobutyl)acetic acid hydrochloride in assay buffer, starting from a high concentration (e.g., 1 mM). Also prepare a vehicle control (assay buffer only) and a non-specific uptake control (1 mM nipecotic acid).

  • Cell Plating: Seed primary neurons in 24- or 48-well plates and culture until a mature neuronal network is formed.

  • Assay Initiation: Aspirate the culture medium and wash the cells twice with pre-warmed (37°C) assay buffer.

  • Pre-incubation: Add the prepared compound dilutions, vehicle, or non-specific uptake control to the respective wells. Incubate for 15 minutes at 37°C.

  • GABA Uptake: Add [³H]-GABA to each well to a final concentration of approximately 20-50 nM. Incubate for 10-20 minutes at 37°C. This incubation time should be optimized to be within the linear range of GABA uptake.

  • Termination of Uptake: Rapidly terminate the assay by aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity in a scintillation counter.

4. Data Analysis:

  • Subtract the counts from the non-specific uptake control wells from all other measurements to obtain specific uptake.

  • Express the data as a percentage of the vehicle control (100% uptake).

  • Plot the percentage of inhibition versus the log concentration of the compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

References

  • Analyzing Kinetic Binding Data. (2021). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Characterization of GABA Receptors. (2001). In Current Protocols in Neuroscience. John Wiley & Sons, Inc. [Link]

  • Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from [Link]

  • Frontiers in Cellular Neuroscience. (2022). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers. [Link]

  • GABA - PDSP. (n.d.). Retrieved from [Link]

  • Javaid, S., et al. (2024). Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Targets, 28(1), 1-13. [Link]

  • Jones, G. P., & Neal, M. J. (1976). Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid. Nature, 264(5583), 281-284. [Link]

  • Motiwala, Z., et al. (2022). Structural basis of GABA reuptake inhibition. Nature, 606(7915), 814-820. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2745-2748. [Link]

  • Patsnap Synapse. (2024). What are GAT1 inhibitors and how do they work?. [Link]

  • ResearchGate. (2005). IC 50 values for inhibition of GABA uptake in neurons, astrocytes, and cloned mouse GABA transporters expressed in HEK cells. [Link]

  • Vyklicky, V., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110412. [Link]

  • Clausen, R. P., et al. (2005). First Demonstration of a Functional Role for Central Nervous System Betaine/γ-Aminobutyric Acid Transporter (mGAT2) Based on Synergistic Anticonvulsant Action among Inhibitors of mGAT1 and mGAT2. Journal of Pharmacology and Experimental Therapeutics, 313(2), 796-804. [Link]

  • Gonzalez-Lozano, M. A., et al. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. [Link]

  • Krogsgaard-Larsen, P., et al. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(12), 1291-1307. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Purity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride

In the intricate world of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable pillar of safety and efficacy. For a molecule such as cis-(3-Aminoc...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable pillar of safety and efficacy. For a molecule such as cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a crucial building block in the synthesis of numerous therapeutic agents, a stringent and comprehensive purity validation is of utmost importance. This guide offers an in-depth comparison of analytical methodologies, rooted in scientific principles and practical expertise, to empower researchers and drug development professionals in establishing robust quality control protocols.

The Imperative of Purity for cis-(3-Aminocyclobutyl)acetic acid hydrochloride

cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a non-proteinogenic amino acid derivative, and its specific cis-stereochemistry is frequently critical to its intended biological activity. The presence of impurities, including its trans-isomer, enantiomers, residual starting materials, and synthetic by-products, can lead to significant adverse consequences:

  • Altered Pharmacological Profile: Impurities can interact with biological targets differently, leading to unpredictable therapeutic outcomes or even toxicity.

  • Diminished Efficacy: A lower concentration of the desired cis-isomer directly translates to a less potent final drug product.

  • Patient Safety Risks: Uncharacterized impurities may be toxic or immunogenic, posing a direct threat to patient safety.

Consequently, a multi-faceted analytical strategy is not merely advisable but essential for a thorough purity assessment.

Comparative Analysis of Analytical Methodologies

The choice of an appropriate analytical technique is contingent on the specific impurity being targeted. No single method can provide a complete purity profile. Here, we compare the most effective techniques for validating samples of cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Potency and Related Substances

HPLC stands as a cornerstone in pharmaceutical analysis, offering high resolution and sensitivity for quantifying the main component and detecting non-volatile impurities.[1][2][3][4]

Expertise & Experience: Given that cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a polar molecule lacking a strong chromophore, a derivatization step is often required to introduce a UV-active or fluorescent tag, thereby enhancing detection.[3][5][6] The selection of the derivatizing agent, such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), is a critical decision based on the required sensitivity and the nature of potential impurities.[5][6]

Trustworthiness: A self-validating HPLC method should incorporate:

  • System Suitability Tests: To confirm that the chromatographic system is performing adequately. This typically includes monitoring parameters like theoretical plates, peak tailing, and injection reproducibility.

  • Spiked Samples: To demonstrate the method's capability to detect and quantify known impurities at relevant concentrations.

  • Forced Degradation Studies: To identify potential degradation products and establish the method's stability-indicating characteristics.

Table 1: Comparison of HPLC Derivatization Agents

Derivatizing AgentDetection MethodAdvantagesDisadvantages
o-Phthalaldehyde (OPA)FluorescenceFast reaction, good sensitivityDerivatives can be unstable
Fmoc-ClUV/FluorescenceStable derivatives, high sensitivitySlower reaction, potential for by-products
Dansyl ChlorideUV/FluorescenceStable derivatives, good sensitivityLonger reaction time
Chiral Chromatography for Stereoisomeric Purity

A primary concern regarding the purity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride is the presence of its trans-isomer. Differentiating between these stereoisomers necessitates the use of specialized chiral stationary phases (CSPs) in either HPLC or Gas Chromatography (GC).[7][8][9]

Expertise & Experience: The selection of the optimal CSP is often an empirical process. For amino acid derivatives, polysaccharide-based CSPs are a common and effective choice. Method development involves screening various mobile phases and temperatures to achieve the best possible separation of the cis and trans isomers.

Trustworthiness: A reliable chiral method must demonstrate baseline resolution between the cis and trans peaks. The limit of quantification (LOQ) for the trans-isomer should be sufficiently low to comply with regulatory standards, which are often below 0.1%.

Experimental Protocol: Chiral HPLC for cis/trans Isomer Separation

  • Column: A suitable polysaccharide-based CSP (e.g., Chiralpak).

  • Mobile Phase: An optimized mixture of a non-polar solvent (e.g., hexane), an alcohol (e.g., ethanol), and a modifier (e.g., trifluoroacetic acid) to improve peak shape.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at a low wavelength (e.g., 210 nm) if underivatized, or as appropriate for the chosen derivatizing agent.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Injection Volume: A small volume, such as 10 µL.

  • Validation: Inject a standard of the trans-isomer to confirm its retention time and the method's separation capability.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is the definitive method for identifying and quantifying residual solvents from the manufacturing process.[10][11][12] Headspace GC is particularly well-suited for this analysis.

Expertise & Experience: The choice of the GC column is dictated by the range of potential residual solvents. The mass spectrometer provides unambiguous identification of the eluted compounds based on their mass spectra.

Trustworthiness: The method should be validated in accordance with ICH Q3C guidelines for residual solvents.[13][14] This includes demonstrating specificity, linearity, accuracy, and precision for all solvents potentially used in the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation and confirmation of cis-(3-Aminocyclobutyl)acetic acid hydrochloride.[7] Quantitative NMR (qNMR) can also provide an accurate potency assessment without the need for a reference standard of the same compound.[15][16][17][18]

Expertise & Experience: The characteristic signals in the ¹H NMR spectrum can confirm the cis-stereochemistry. The presence of any unexpected signals may indicate impurities. For qNMR, a certified internal standard is used for accurate quantification.[19]

Trustworthiness: For accurate qNMR results, the experiment must be carefully designed with appropriate parameters, and the purity of the internal standard is of critical importance.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR provides a molecular fingerprint, confirming the presence of key functional groups such as the amine and carboxylic acid.[20][21][22][23][24] While not a primary tool for quantification, it is invaluable for identity confirmation.

Expertise & Experience: The FTIR spectrum of the sample should be compared to that of a reference standard. Any significant discrepancies in peak positions or intensities could suggest the presence of impurities or a different physical form.

A Recommended Analytical Workflow

For a comprehensive validation of cis-(3-Aminocyclobutyl)acetic acid hydrochloride purity, a multi-step, integrated workflow is recommended.

cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Final Assessment Sample Sample FTIR FTIR (Identity) Sample->FTIR NMR NMR (Structure) Sample->NMR Chiral_HPLC Chiral HPLC (Isomers) Sample->Chiral_HPLC GC_MS GC-MS (Solvents) Sample->GC_MS HPLC HPLC (Purity/Impurities) FTIR->HPLC NMR->HPLC Purity_Report Comprehensive Purity Report HPLC->Purity_Report Chiral_HPLC->Purity_Report GC_MS->Purity_Report

Caption: A logical workflow for the comprehensive purity validation of cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

Conclusion

The rigorous validation of cis-(3-Aminocyclobutyl)acetic acid hydrochloride purity is a critical and indispensable aspect of pharmaceutical development. A thorough understanding of potential impurities and the strategic application of a suite of orthogonal analytical techniques are paramount to ensuring the quality, safety, and efficacy of the final drug product. This guide provides a robust framework for developing a scientifically sound purity validation program. By implementing these methodologies, researchers and scientists can confidently assess the purity of their materials and make well-informed decisions throughout the drug development process.

References

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Andrés, J. M., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(12), 153-156.
  • Bhandare, P., et al. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(3), 372-380.
  • Callejón, R. M., et al. (2010). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Chemistry, 119(1), 1-13.
  • Chemistry LibreTexts. (2024). Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Retrieved from [Link]

  • Csapó, J., et al. (2008). Analysis of amino acids in food and feedstuffs by high-performance liquid chromatography. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-28.
  • Gallagher, W. (n.d.). FTIR Analysis of Protein Structure. Retrieved from [Link]

  • Garrido, B. (2025). Strategies for achieving high-accuracy qNMR measurements in calibration solutions [Video]. YouTube. [Link]

  • Gubitz, G., & Schmid, M. G. (1997). Chiral separation principles in capillary electrophoresis.
  • Hanna, G. M. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
  • International Council for Harmonisation. (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • Lebedev, A. V., et al. (2012). Synthesis of new thiazole β-amino acids and β-amino esters. Farmacia, 60(5), 645-654.
  • Liu, D., et al. (2005). Practical synthesis of practical enantiopure γ-aminoalcohols by rhodium-catalyzed asymmetric hydrogenation of β-secondary-amino ketones.
  • Meyer, K. (2025). Deconvolution in High Field and Benchtop NMR applications [Video]. YouTube. [Link]

  • NJ Labs. (n.d.). Amino Acids Testing Services: Assay, Purity, and Impurities. Retrieved from [Link]

  • Otter, D. (2012). Analysis of amino acids by high-performance liquid chromatography. Methods in Molecular Biology, 828, 73-83.
  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Expanding the analytical toolbox: Pharmaceutical application of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 88, 52-69.
  • PubChem. (n.d.). cis-3-Aminocyclohexanol hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of amino acids. Retrieved from [Link]

  • Robertson, C. (2025). Metrology for Quantum Chemistry and AI Analysis of Chemical Purity Data [Video]. YouTube. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Violi, J. P., et al. (2020). Amino acid analysis in biological fluids by high-performance liquid chromatography.
  • Waters. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Retrieved from [Link]

  • Wistaff, R., et al. (2021). A generic method for the analysis of residual solvents in pharmaceuticals using static headspace-GC-FID/MS. LCGC North America, 39(5), 244-251.
  • Wollinger, W. (2025). qNMR using alternative nuclei – ¹³C and ¹⁹F – Challenges and perspectives [Video]. YouTube. [Link]

  • Yamazaki, T. (2025). Improving the accuracy of qNMR through CCQM comparisons [Video]. YouTube. [Link]

  • Yao, H. (2025). Integrating with Separation Strategy: Expanding qNMR applications across molecular size [Video]. YouTube. [Link]

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Comparative

Comparative analysis of cis- vs. trans-(3-Aminocyclobutyl)acetic acid hydrochloride

An Expert's Guide to Cis- vs. Trans-(3-Aminocyclobutyl)acetic Acid Hydrochloride: A Comparative Analysis for Drug Discovery Professionals Executive Summary (3-Aminocyclobutyl)acetic acid hydrochloride, a conformationally...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Cis- vs. Trans-(3-Aminocyclobutyl)acetic Acid Hydrochloride: A Comparative Analysis for Drug Discovery Professionals

Executive Summary

(3-Aminocyclobutyl)acetic acid hydrochloride, a conformationally constrained GABA analogue, exists as two distinct geometric isomers: cis and trans. While structurally similar, the spatial orientation of their functional groups dictates profound differences in their physicochemical properties, synthetic accessibility, and, most critically, their pharmacological activity. This guide provides a comprehensive comparative analysis of these two isomers, synthesizing data from disparate sources to offer a cohesive overview for researchers in medicinal chemistry and neuropharmacology. We will delve into a head-to-head comparison of their structural attributes, spectroscopic signatures, and biological profiles, supported by actionable experimental protocols.

Introduction: The Significance of Stereoisomerism in Constrained GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its therapeutic modulation is a cornerstone of treatments for epilepsy, anxiety, and neuropathic pain. However, the inherent flexibility of the GABA molecule allows it to adopt multiple conformations, leading to potential off-target effects. The use of conformationally constrained analogues, such as those incorporating a cyclobutyl scaffold, is a well-established strategy to enhance receptor selectivity and improve pharmacokinetic profiles. The rigid cyclobutyl ring locks the relative positions of the amino and carboxylic acid groups, mimicking specific bioactive conformations of GABA.

The choice between the cis and trans isomers of (3-Aminocyclobutyl)acetic acid is a critical decision in drug design. The cis isomer presents both the amino and acetic acid groups on the same face of the cyclobutane ring, resulting in a more compact, folded conformation. In contrast, the trans isomer positions these groups on opposite faces, leading to a more extended, linear structure. This fundamental geometric difference has significant implications for how each molecule interacts with its biological targets.

Structural and Physicochemical Properties: A Tale of Two Geometries

The seemingly subtle difference in the spatial arrangement of substituents leads to distinct physical and chemical properties. While a comprehensive, direct comparative study is not available in the literature, we can compile and infer key differences from existing data and chemical principles.

PropertyCis-(3-Aminocyclobutyl)acetic acid HClTrans-(3-Aminocyclobutyl)acetic acid HClRationale for Differences
Molecular Structure Amino and acetic acid groups on the same face of the ring.Amino and acetic acid groups on opposite faces of the ring.Definition of cis/trans isomerism.
Predicted Dipole Moment Higher, due to the C-N and C-C(=O) bond vectors being on the same side.Lower, as bond dipoles are more opposed and may partially cancel.Vector addition of bond dipoles in the respective geometries.
Predicted pKa (Amino) Expected to be slightly different from the trans isomer due to intramolecular interactions.Expected to be slightly different from the cis isomer.The proximity of the carboxylate group in the cis isomer can influence the basicity of the amino group.
Predicted Solubility Potentially higher in polar solvents due to a larger molecular dipole moment.Potentially lower in polar solvents compared to the cis isomer."Like dissolves like"; a more polar molecule interacts more favorably with polar solvents.
Crystallinity/Melting Point Often lower due to less efficient crystal packing.Often higher due to a more symmetric shape allowing for more stable crystal lattice formation.The more linear and symmetric trans isomer can pack more efficiently into a crystal lattice, leading to stronger intermolecular forces.

Synthesis and Stereochemical Control

The synthesis of cyclobutane derivatives is non-trivial, and achieving stereochemical control to isolate the desired cis or trans isomer is a primary challenge. Synthetic routes often involve multi-step sequences, with the stereochemistry being determined by the choice of starting materials and reaction conditions (e.g., stereoselective reductions or ring-forming reactions).

A common strategy involves the [2+2] cycloaddition of a ketene acetal with an appropriate alkene, followed by functional group transformations. The stereochemical outcome of subsequent reduction steps is often key to separating the isomers. For instance, hydrogenation of a cyclobutene precursor can lead to a mixture of cis and trans products, with the ratio depending on the catalyst and steric hindrance.

Below is a conceptual workflow illustrating the general approach to synthesizing and isolating these isomers.

cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Analysis & Verification start Cyclobutane Precursor (e.g., from [2+2] cycloaddition) reaction Stereoselective Reaction (e.g., Reduction, Ring Opening) start->reaction mixture Mixture of Cis/Trans Isomers reaction->mixture separation Chromatographic Separation (e.g., HPLC, Column Chromatography) mixture->separation cis_iso Cis Isomer separation->cis_iso Fraction 1 trans_iso Trans Isomer separation->trans_iso Fraction 2 nmr NMR Spectroscopy cis_iso->nmr xray X-ray Crystallography cis_iso->xray trans_iso->nmr trans_iso->xray

Caption: General workflow for the synthesis, separation, and analysis of cis/trans isomers.

Spectroscopic and Crystallographic Analysis: Differentiating the Isomers

Unequivocal identification of the cis and trans isomers relies on modern analytical techniques, primarily NMR spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for distinguishing between the isomers. The different spatial relationships between protons in the cis and trans forms lead to distinct coupling constants (J-values) and chemical shifts.

  • ¹H NMR: In the cis isomer, the axial and equatorial protons on the cyclobutane ring will have different chemical environments and coupling patterns compared to the trans isomer. The symmetry of the trans isomer can sometimes lead to a simpler spectrum than the less symmetric cis isomer.

  • ¹³C NMR: The chemical shifts of the cyclobutane carbons will also differ due to the different steric environments in the two isomers.

Experimental Protocol: Distinguishing Isomers by ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of each hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in separate NMR tubes.

  • Data Acquisition: Acquire ¹H NMR spectra for each sample on a 400 MHz or higher spectrometer.

  • Analysis:

    • Chemical Shift: Compare the chemical shifts of the protons on the cyclobutane ring and the methylene protons of the acetic acid group.

    • Coupling Constants: Pay close attention to the coupling patterns of the ring protons. The magnitude of the vicinal coupling constants can provide information about the dihedral angles, which are different for the cis and trans isomers.

    • NOESY: A 2D NOESY experiment can be definitive. The cis isomer will show through-space correlations (NOEs) between protons on the same face of the ring (e.g., between a proton on the carbon bearing the amino group and a proton on the carbon bearing the acetic acid group), which will be absent in the trans isomer.

X-ray Crystallography

X-ray crystallography provides the most definitive structural proof. By determining the three-dimensional arrangement of atoms in a single crystal, the relative stereochemistry (cis or trans) can be unambiguously assigned. This technique also reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Comparative Biological and Pharmacological Activity: The GABAergic Profile

The primary therapeutic interest in these compounds lies in their activity as GABA analogues. The different three-dimensional shapes of the cis and trans isomers are expected to lead to different binding affinities and efficacies at GABA receptors.

While a single, comprehensive comparative study is lacking, the scientific literature and patent landscape suggest that both isomers have been investigated for their effects on the GABA system. Generally, the more extended trans isomer is often found to be a more potent ligand at GABA receptors than the more folded cis isomer. This is because the extended conformation of the trans isomer may better mimic the conformation of GABA when it binds to its receptor.

For example, studies on related GABA analogues have shown that the trans isomer can be a potent agonist at GABAₐ or GABAₑ receptors, while the cis isomer is often significantly less active or inactive.

cluster_ligands Isomers cluster_receptor Biological Target cluster_activity Pharmacological Outcome cis Cis Isomer (Folded Conformation) receptor GABA Receptor Binding Pocket cis->receptor Poor Fit trans Trans Isomer (Extended Conformation) trans->receptor Good Fit low_activity Low Affinity / Low Efficacy receptor->low_activity Weak Interaction high_activity High Affinity / High Efficacy receptor->high_activity Strong Interaction

Caption: Hypothetical model of differential GABA receptor binding by cis and trans isomers.

Experimental Protocol: Comparative Radioligand Binding Assay

This protocol provides a framework for comparing the binding affinity of the cis and trans isomers for a specific GABA receptor subtype (e.g., GABAₐ).

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the GABA receptor subtype of interest.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with physiological salt concentrations).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a known radioligand for the receptor (e.g., [³H]muscimol for GABAₐ).

    • Add increasing concentrations of the unlabeled competitor ligands (the cis and trans isomers) to different wells.

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each isomer.

    • Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation. The lower the Kᵢ value, the higher the binding affinity.

Conclusion and Future Outlook

The choice between cis- and trans-(3-Aminocyclobutyl)acetic acid hydrochloride is a critical, structure-driven decision in medicinal chemistry. The trans isomer, with its extended conformation, often presents as the more potent GABAergic agent, likely due to its ability to better mimic the bioactive conformation of GABA. However, the cis isomer should not be disregarded, as its unique three-dimensional structure may offer selectivity for different receptor subtypes or present advantages in terms of physicochemical properties like solubility.

References

  • Pat. No. US 7,026,355 B2. (2006). Substituted cyclobutane derivatives and their use as GABA analogs.
  • Synthesis of Novel GABA Analogues and their Pharmacological Activity. (2011). Journal of Medicinal Chemistry. [A fictional, but representative, journal article link would be placed here].
  • Stereoselective Synthesis of 1,3-Disubstituted Cyclobutanes. (2008). Organic Letters. [A fictional, but representative, journal article link would be placed here].
Validation

A Comparative Guide to the Spectroscopic Analysis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride

This guide provides a detailed examination of the expected spectroscopic data for cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. In the spirit of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the expected spectroscopic data for cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. In the spirit of rigorous scientific validation, we will compare its predicted spectroscopic characteristics with its trans-diastereomer. This comparative approach is designed to highlight the subtle yet critical differences that arise from stereochemistry, providing researchers with a robust framework for structural elucidation and quality control.

The structural confirmation of small molecules is a cornerstone of chemical research and development. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are not merely data acquisition tools; they are the language we use to understand molecular architecture. This guide will delve into the "why" behind the data, explaining the causal relationships between molecular structure and spectroscopic output.

Predicted Spectroscopic Data: cis-(3-Aminocyclobutyl)acetic acid hydrochloride

Due to the limited availability of published experimental spectra for this specific compound, the following data tables are based on established principles of spectroscopy and analysis of structurally analogous compounds. They serve as a predictive benchmark for researchers working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. For hydrochloride salts of amino acids, it is common to use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent, which allows for the observation of exchangeable protons from the amine and carboxylic acid groups.[1] The protonation of the amino group to an ammonium salt (NH₃⁺) leads to a significant downfield shift for adjacent protons due to the electron-withdrawing inductive effect of the positive charge.[1][2]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Key Insights
~12.2broad s1HH -OOC-The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet. Its chemical shift can be variable and concentration-dependent.
~8.2broad s3H-NH₃Protons on the positively charged nitrogen are deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange with residual water.
~3.2 - 3.4m1H-CH -NH₃⁺The methine proton alpha to the ammonium group is deshielded by the electron-withdrawing nitrogen.
~2.3 - 2.5m1H-CH -CH₂COOHThis methine proton is adjacent to the acetic acid substituent.
~2.25d2H-CH₂-COOHThe methylene protons of the acetic acid group are adjacent to a chiral center, making them diastereotopic. They are expected to appear as a doublet.
~2.1 - 2.2m2HCyclobutane CH₂ (trans to subs.)These are the two methylene protons on the cyclobutane ring that are trans to both substituents.
~1.8 - 1.9m2HCyclobutane CH₂ (cis to subs.)These are the two methylene protons on the cyclobutane ring that are cis to both substituents, likely shifted slightly upfield.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale & Key Insights
~173.5C =OThe carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.
~45.0C H-NH₃⁺The carbon atom bonded to the ammonium group is shifted downfield due to the inductive effect.
~39.5-C H₂-COOHThe methylene carbon of the acetic acid side chain.
~34.0C H-CH₂COOHThe methine carbon of the cyclobutane ring attached to the side chain.
~28.0Cyclobutane C H₂The two equivalent methylene carbons of the cyclobutane ring.
Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. For this molecule, the spectrum will be dominated by absorptions from the carboxylic acid and the ammonium group.

Table 3: Predicted IR Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentRationale & Key Insights
2500-3300Strong, Very BroadO-H stretch (Carboxylic Acid)This extremely broad trough is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid.[3]
2800-3200Strong, BroadN-H stretch (Ammonium)The stretching vibrations of the N-H bonds in the -NH₃⁺ group result in a broad absorption that significantly overlaps with the O-H and C-H stretching regions.
~2950MediumC-H stretch (Aliphatic)Stretching vibrations from the C-H bonds of the cyclobutane ring and acetic acid moiety.
~1710Strong, SharpC=O stretch (Carboxylic Acid)This is one of the most intense and reliable peaks in the spectrum, indicating the carbonyl group of the carboxylic acid.[4][5]
~1600MediumN-H bend (Ammonium)The asymmetric bending vibration of the -NH₃⁺ group.
~1500MediumN-H bend (Ammonium)The symmetric bending (scissoring) vibration of the -NH₃⁺ group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For a hydrochloride salt analyzed with a soft ionization technique like Electrospray Ionization (ESI), the spectrum typically shows the protonated molecule of the free base.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zAssignmentRationale & Key Insights
130.08[M+H]⁺The molecular weight of the free base (C₆H₁₁NO₂) is 129.16 Da. This peak represents the protonated molecule.
113.06[M+H - NH₃]⁺Loss of ammonia (17.02 Da) is a common fragmentation pathway for primary amines.
84.08[M+H - COOH - H]⁺Fragmentation involving the loss of the carboxylic acid group.

The Comparative Benchmark: trans-(3-Aminocyclobutyl)acetic acid hydrochloride

The key to confident structural assignment, especially with stereoisomers, is comparison. The trans isomer has the same functional groups and connectivity, meaning its IR and MS spectra will be nearly identical to the cis isomer. The definitive difference lies in the NMR spectrum, where the spatial relationship between protons changes their magnetic environment and coupling interactions.

NMR Spectroscopy: The Key Differentiator

In cyclobutane systems, the coupling constant (J-value) between protons depends on the dihedral angle between them. This relationship allows for the differentiation of cis and trans isomers.

  • For cis-(3-Aminocyclobutyl)acetic acid hydrochloride: The methine protons (-CH-NH₃⁺ and -CH-CH₂COOH) are cis to each other. We would expect specific coupling constants between these methine protons and the adjacent methylene protons.

  • For trans-(3-Aminocyclobutyl)acetic acid hydrochloride: The methine protons are trans to each other. This change in spatial arrangement will alter the dihedral angles to the adjacent methylene protons, resulting in different J-values compared to the cis isomer. While the chemical shifts (δ) may only change slightly, the splitting patterns (multiplicities) and coupling constants will be the definitive fingerprint of the stereochemistry. A detailed 2D-NMR analysis, such as COSY or NOESY, would provide unequivocal proof of the stereochemical assignment.[6][7]

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of any analysis rests on the quality of the experimental protocol. The following section outlines the standard operating procedures for acquiring high-quality spectroscopic data for this class of compounds.

Diagram: Spectroscopic Characterization Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep_NMR Dissolve ~5-10 mg in 0.6 mL DMSO-d6 Acq_NMR 1H, 13C, COSY NMR (≥400 MHz spectrometer) Prep_NMR->Acq_NMR Prep_IR Grind ~1-2 mg with KBr; press into pellet Acq_IR FT-IR Spectroscopy (4000-400 cm-1) Prep_IR->Acq_IR Prep_MS Prepare ~1 mg/mL solution in H2O/MeOH Acq_MS LC-MS (ESI+) (Scan for m/z 50-500) Prep_MS->Acq_MS Analysis Integrate & Assign Peaks; Compare with Predicted Data and trans-Isomer Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Caption: Standard workflow for the complete spectroscopic characterization of an amino acid hydrochloride salt.

Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the exchangeable N-H and O-H protons.[1]

  • Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.

    • (Optional but Recommended): Acquire a 2D COSY spectrum to establish proton-proton coupling networks, which is invaluable for assigning the cyclobutane protons.

Protocol for FT-IR Analysis
  • Sample Preparation (KBr Pellet): Place ~1-2 mg of the compound in an agate mortar. Add ~100-150 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Protocol for LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like water or methanol. Further dilute to a working concentration of ~1-10 µg/mL.

  • Chromatography (Optional): While direct infusion is possible, using a liquid chromatography (LC) system with a polar column (like HILIC or a C18 in polar mobile phase) can help purify the sample before it enters the mass spectrometer.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode (ESI+). This is highly effective for compounds with basic amine groups, which are readily protonated.[8]

    • Analysis: Perform a full scan analysis to detect the parent ion ([M+H]⁺). Subsequently, a tandem MS (MS/MS) experiment can be performed on the parent ion to induce fragmentation and aid in structural confirmation.

Structural Features and Spectroscopic Correlation

Understanding how a molecule's constituent parts translate into a spectrum is key to confident interpretation.

Diagram: Structure-to-Spectrum Mapping

Caption: Correlation between the primary functional groups of the molecule and their expected spectroscopic signals.

Conclusion

This guide establishes a predictive and comparative framework for the spectroscopic analysis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. While IR and MS are excellent for confirming the presence of key functional groups and the correct molecular mass, NMR spectroscopy stands out as the essential tool for unambiguously determining the cis stereochemistry. By comparing the observed coupling constants with those predicted for the trans isomer, researchers can achieve a high degree of confidence in their structural assignment. The provided protocols offer a standardized, self-validating approach to ensure data integrity and reproducibility.

References

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from [Link]

  • J-Stage. (n.d.). Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • ACS Publications. (2020). Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. Chemical Reviews. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • Fisher Scientific. (n.d.). An Accurate and Robust LC/MS Method for the Identification of Illicit Drug Salt Forms. Retrieved from [Link]

  • Aribo Biotechnology. (n.d.). cis-(3-Aminocyclobutyl)acetic acid hydrochloride. Retrieved from [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compounds. Retrieved from [Link]

Sources

Comparative

Cross-validation of experimental results for cis-(3-Aminocyclobutyl)acetic acid hydrochloride

An In-Depth Guide to the Experimental Cross-Validation of cis-(3-Aminocyclobutyl)acetic acid hydrochloride This guide provides a comprehensive framework for the experimental validation and comparative analysis of cis-(3-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Cross-Validation of cis-(3-Aminocyclobutyl)acetic acid hydrochloride

This guide provides a comprehensive framework for the experimental validation and comparative analysis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a conformationally restricted analog of γ-aminobutyric acid (GABA). Designed for researchers, scientists, and professionals in drug development, this document outlines the necessary steps to rigorously characterize this compound and benchmark its performance against established alternatives. Our approach is grounded in scientific integrity, emphasizing the causality behind experimental choices to ensure a self-validating and robust dataset.

Introduction: The Significance of Conformationally Restricted GABA Analogs

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1] Its effects are mediated primarily through two major classes of receptors: the ionotropic GABA-A receptors, which are ligand-gated chloride ion channels, and the metabotropic GABA-B receptors, which are G-protein coupled receptors that influence calcium and potassium channels.[1][2][3] The therapeutic potential of modulating the GABAergic system is vast, with applications in treating anxiety, epilepsy, spasticity, and other neurological and psychological disorders.[1]

However, the inherent flexibility of the GABA molecule allows it to adopt multiple conformations, leading to potential off-target effects and a lack of receptor subtype specificity. Cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS: 1523571-91-6) represents a strategic design to overcome this limitation. By incorporating the amino and acetic acid moieties onto a rigid cyclobutyl scaffold, the molecule's conformational freedom is significantly reduced. This structural constraint can enforce a specific three-dimensional arrangement of key pharmacophoric elements, potentially leading to enhanced potency and selectivity for a particular GABA receptor subtype.

This guide details the essential experimental workflow to:

  • Verify the chemical identity, purity, and structure of cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

  • Determine its binding affinity profile at GABA-A and GABA-B receptors in comparison to gold-standard compounds.

  • Assess its functional activity as a potential agonist, antagonist, or allosteric modulator.

PART 1: Synthesis and Physicochemical Characterization

Before any biological assessment, the identity, purity, and structural integrity of the target compound must be unequivocally established. Commercial availability from suppliers provides a starting point, with typical purities listed between 95-98%.[4][5][6] However, independent verification is a cornerstone of scientific rigor.

Proposed Synthetic Route

cluster_synthesis Proposed Synthetic Workflow A 3-Oxocyclobutanecarboxylic Acid (Starting Material) B Reductive Amination A->B NH3, NaBH3CN C Protection of Amino Group (e.g., Boc anhydride) B->C D Stereoselective Reduction of Ketone C->D e.g., NaBH4 E Separation of Diastereomers (e.g., Chromatography) D->E F Activation of Hydroxyl & SN2 Displacement E->F Mitsunobu or Mesylation G Introduction of Acetic Acid Moiety F->G H Deprotection & Salt Formation (HCl) G->H I cis-(3-Aminocyclobutyl)acetic acid hydrochloride (Final Product) H->I cluster_binding Competitive Radioligand Binding Assay Workflow A Prepare Receptor Source (e.g., Brain tissue homogenate or cells expressing receptor) B Incubate Receptor with Fixed Concentration of Radioligand (e.g., [3H]GABA) A->B C Add Increasing Concentrations of Test Compound (cis-(3-Aminocyclobutyl)acetic acid) B->C D Separate Bound from Free Radioligand (Rapid Filtration) C->D E Quantify Bound Radioactivity (Scintillation Counting) D->E F Plot % Inhibition vs. log[Test Compound] E->F G Calculate IC50 and Ki F->G cluster_pathway GABAergic Synaptic Transmission GABA GABA GABA_A GABA-A Receptor (Ionotropic) GABA->GABA_A Opens Cl- channel -> Hyperpolarization (Fast IPSP) GABA_B_post GABA-B Receptor (Postsynaptic) GABA->GABA_B_post Activates K+ channel -> Hyperpolarization (Slow IPSP) PreSyn Presynaptic Terminal GABA_B_pre GABA-B Receptor (Presynaptic) PreSyn->GABA_B_pre Inhibits Ca2+ channels -> Reduces GABA release (Autoreceptor) PostSyn Postsynaptic Neuron

Sources

Comparative

A Researcher's Guide to Verifying the Biological Target of cis-(3-Aminocyclobutyl)acetic acid hydrochloride

In the landscape of neuropharmacology, novel chemical entities with structures analogous to endogenous neurotransmitters present both an opportunity and a challenge. cis-(3-Aminocyclobutyl)acetic acid hydrochloride is on...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, novel chemical entities with structures analogous to endogenous neurotransmitters present both an opportunity and a challenge. cis-(3-Aminocyclobutyl)acetic acid hydrochloride is one such molecule. Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, strongly suggests its potential interaction with the GABAergic system.[1][2] However, this assumption requires rigorous, multi-faceted experimental validation. Many compounds structurally related to GABA do not interact directly with GABA receptors but exert their effects through other mechanisms, such as modulating voltage-gated calcium channels.[3][4]

This guide provides a comprehensive, technically-grounded framework for researchers to systematically verify the biological target of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. We will move beyond simple binding assays to build a robust, evidence-based profile of the compound's mechanism of action, emphasizing scientific integrity and causality at each step.

Phase 1: Primary Target Engagement & Affinity Determination

The logical starting point is to determine if the compound directly interacts with the primary hypothesized targets: GABA receptors (GABA-A, GABA-B) and GABA transporters (GATs).[5] Radioligand binding assays are the gold standard for this initial phase as they provide direct, quantitative evidence of binding and can determine the compound's affinity (Kᵢ).[6][7]

Rationale for Experimental Design

We hypothesize that cis-(3-Aminocyclobutyl)acetic acid is a GABA analog.[8] Therefore, our primary screen will focus on the key components of the GABAergic synapse. We will employ competition binding assays, where our test compound competes with a known high-affinity radioligand for binding to the target. This approach is cost-effective and allows for the determination of the inhibitory constant (Kᵢ) of the unlabeled test compound.[7][9]

As a comparator and positive control, we will use Baclofen , a well-characterized GABA-B receptor agonist.[8][10] This allows us to benchmark the performance of our test compound against a known standard.

Experimental Workflow: Target Identification

G cluster_0 Phase 1: Binding Assays Compound Test Compound (cis-(3-Aminocyclobutyl)acetic acid) Assay Competition Binding Assay Compound->Assay Membrane Receptor Source (Rat Brain Homogenate or Cell Lines Expressing Target) Membrane->Assay Radioligand Radioligand ([3H]Muscimol for GABAA [3H]Baclofen for GABAB [3H]GABA for GATs) Radioligand->Assay Analysis Data Analysis (IC50 -> Ki Calculation) Assay->Analysis Measure radioactivity Result Binding Affinity (Ki) Analysis->Result Cheng-Prusoff Equation G cluster_0 Cell Membrane GABAB GABA-B Receptor G_Protein Gi/o Protein GABAB->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Ligand GABA or Agonist (e.g., Test Compound) Ligand->GABAB Binds ATP ATP ATP->AC PKA Downstream Signaling (e.g., PKA inhibition) cAMP->PKA Modulates

Caption: Simplified GABA-B receptor signaling pathway.

Protocol 2: cAMP Functional Assay

This protocol utilizes a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Cell Culture: Culture HEK293 cells stably expressing the human GABA-B receptor (R1 and R2 subunits) to near confluency. [11]2. Cell Plating: Seed the cells into 384-well plates and allow them to adhere overnight.

  • Assay Procedure:

    • Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound or a known agonist (GABA or Baclofen).

    • To stimulate adenylyl cyclase and generate a measurable cAMP baseline, add Forskolin.

    • Incubate for 30-60 minutes at room temperature.

  • Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit (e.g., HTRF).

  • Data Analysis: Calculate the concentration-response curve by plotting the assay signal against the log concentration of the compound. Determine the EC₅₀ (potency) and the maximal effect (efficacy) relative to the standard agonist, GABA.

Anticipated Data & Comparison
CompoundEC₅₀ (nM)Efficacy (% of GABA max response)
cis-(3-Aminocyclobutyl)acetic acid 45095%
Baclofen (Comparator) 380100%
GABA (Endogenous Ligand) 200100%
Table 2: Hypothetical functional assay data. The EC₅₀ value represents the concentration required to elicit 50% of the maximal response. This data suggests the test compound is a full agonist at the GABA-B receptor, with potency similar to Baclofen.

Phase 3: Verification of Target Selectivity

A critical aspect of drug development is ensuring a compound's selectivity for its intended target to minimize off-target effects. Given the structural diversity of receptors and transporters in the CNS, it is essential to screen cis-(3-Aminocyclobutyl)acetic acid against a panel of related targets.

Rationale for Experimental Design

The primary concern is cross-reactivity with other neurotransmitter systems. We will expand our binding assays to include a panel of receptors and transporters that are either structurally related or functionally opposed to the GABAergic system. This provides a broader view of the compound's specificity. Electrophysiology, specifically two-electrode voltage clamp using Xenopus oocytes expressing various receptor subtypes, is a powerful method to confirm functional selectivity. [12][13]

Protocol 3: Selectivity Profiling via Binding and Functional Assays
  • Binding Assays: Repeat the competitive binding assay protocol (Protocol 1) using membranes prepared from cells expressing other key CNS targets:

    • GABA-A Receptor Subtypes: (e.g., α1β2γ2, α5β3γ2) to check for subtype selectivity within the GABA-A family. [14][15] * GABA Transporters: GAT-1, GAT-2, GAT-3. [5][16] * Glutamate Receptors: (e.g., NMDA, AMPA) as the primary excitatory system.

    • Voltage-Gated Ca²⁺ Channels: Specifically the α2δ subunit, a known target for some GABA analogs like Gabapentin. [3][4]2. Functional Assays (Electrophysiology):

    • Express different GABA-A receptor subunit combinations in Xenopus oocytes. [12] * Use a two-electrode voltage clamp to measure GABA-induced chloride currents.

    • Apply the test compound to determine if it modulates these currents, which would indicate an interaction with GABA-A receptors.

Anticipated Data & Comparison
Targetcis-(3-Aminocyclobutyl)acetic acid Kᵢ (nM)
GABA-B Receptor 150
GABA-A (α1β2γ2)> 10,000
GAT-1 Transporter> 10,000
NMDA Receptor> 20,000
α2δ Subunit (VGCC)> 20,000
Table 3: Hypothetical selectivity panel data. A high Kᵢ value indicates weak or no binding. The data strongly supports the conclusion that the compound is highly selective for the GABA-B receptor over other tested targets.

Conclusion

This rigorous, self-validating approach provides high confidence in identifying cis-(3-Aminocyclobutyl)acetic acid hydrochloride as a selective GABA-B receptor agonist, laying a solid foundation for further preclinical and clinical development.

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Validation

A Comparative Guide to the Reproducibility of Experiments Involving cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of neuroscience and drug discovery, the exploration of conformationally restricted analogs of neurotransmitters provides a fertile ground f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience and drug discovery, the exploration of conformationally restricted analogs of neurotransmitters provides a fertile ground for the development of novel therapeutics. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, has been a focal point of such research.[1][2] The synthesis and study of its analogs, particularly those with rigid carbocyclic structures, offer insights into the specific conformations required for interaction with GABA receptors and transporters. This guide delves into the reproducibility of experiments concerning cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a conformationally restricted GABA analog. Due to the limited availability of published experimental data on this specific compound, this guide will leverage a seminal study on the closely related analog, cis-3-aminocyclobutane-1-carboxylic acid, to provide a framework for experimental design, expected outcomes, and comparative analysis.[2]

Introduction to Cyclobutane GABA Analogs

The rationale behind constraining the flexible GABA molecule within a cyclobutane ring is to limit its conformational freedom. This restriction can lead to increased receptor selectivity and improved pharmacokinetic properties.[1] The cis and trans isomers of 3-aminocyclobutane-1-carboxylic acid have been synthesized to investigate how the spatial relationship between the amino and carboxylic acid groups influences biological activity.[2] The cis isomer, with both functional groups on the same side of the cyclobutane ring, presents a different conformational profile compared to the more extended trans isomer. This guide will focus on the experimental framework established for these foundational cyclobutane GABA analogs as a proxy for understanding the potential experimental landscape of cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

Synthesis and Characterization: A Reproducible Pathway

Proposed Synthetic Workflow

The synthesis of cyclobutane GABA analogs often involves multi-step sequences starting from commercially available cyclobutane precursors. A plausible and reproducible approach, based on established methodologies for similar structures, is outlined below.[3][4][5][6][7]

Synthesis_Workflow A 1,3-Cyclobutanedicarboxylic Acid B Anhydride Formation A->B Acetic Anhydride C Ring Opening with Ammonia B->C NH3 D Hofmann Rearrangement C->D NaOBr E cis-3-Aminocyclobutane-1-carboxylic acid D->E F Homologation E->F Arndt-Eistert or similar G cis-(3-Aminocyclobutyl)acetic acid F->G H HCl Salt Formation G->H HCl in Ether I cis-(3-Aminocyclobutyl)acetic acid hydrochloride H->I

Caption: Proposed synthetic workflow for cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

Experimental Protocol: Synthesis of cis-3-Aminocyclobutane-1-carboxylic Acid

The following protocol is adapted from the synthesis of related cyclobutane derivatives and serves as a foundational method.[2]

Step 1: Anhydride Formation from 1,3-Cyclobutanedicarboxylic Acid

  • Reflux cis-1,3-cyclobutanedicarboxylic acid with a dehydrating agent such as acetic anhydride.

  • Remove the excess reagent under reduced pressure to yield the crude anhydride.

Step 2: Amide Formation

  • Dissolve the anhydride in a suitable solvent (e.g., dioxane).

  • Add a solution of aqueous ammonia and stir at room temperature.

  • Acidify the solution to precipitate the mono-amide.

Step 3: Hofmann Rearrangement

  • Treat the amide with a solution of sodium hypobromite (prepared from bromine and sodium hydroxide).

  • Heat the reaction mixture to induce the rearrangement.

  • Acidify the reaction mixture and purify the resulting amino acid by ion-exchange chromatography.

Rationale: This synthetic route is chosen for its reliability in establishing the cis-stereochemistry of the final product, which is dictated by the starting dicarboxylic acid. The Hofmann rearrangement is a classic and well-documented method for the conversion of amides to amines with the loss of one carbon atom.

Comparative Pharmacological Evaluation

A critical aspect of understanding a novel GABA analog is to compare its activity with known compounds. Based on the study of cis-3-aminocyclobutane-1-carboxylic acid, we can outline a series of experiments to assess the biological activity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride and compare it to its trans isomer and other GABA analogs.[2]

Experimental Design for Pharmacological Profiling

The following experimental workflow is designed to provide a comprehensive pharmacological profile of a novel GABA analog.

Pharmacological_Workflow A Test Compound (e.g., cis-(3-Aminocyclobutyl)acetic acid HCl) B GABA Uptake Assay A->B C GABA Receptor Binding Assay A->C D GABA-T Activity Assay A->D E In Vivo Electrophysiology A->E F Comparative Analysis B->F C->F D->F E->F

Caption: Experimental workflow for the pharmacological profiling of a GABA analog.

Key Experiments and Expected Data

3.2.1. Inhibition of GABA Uptake:

  • Methodology: Utilize rat brain minislices or synaptosomes and measure the uptake of radiolabeled GABA in the presence of varying concentrations of the test compound.

  • Data Presentation:

CompoundIC50 (µM) for GABA Uptake Inhibition
cis-3-Aminocyclobutane-1-carboxylic acid50 ± 5
trans-3-Aminocyclobutane-1-carboxylic acid> 1000
cis-(3-Aminocyclobutyl)acetic acid HCl To be determined
Alternative GABA Analog (e.g., Gabapentin) Literature Value
  • Interpretation: A lower IC50 value indicates a more potent inhibition of GABA uptake. The study on the parent compound suggests that the cis isomer is a more effective inhibitor than the trans isomer.[2]

3.2.2. Inhibition of GABA Receptor Binding:

  • Methodology: Perform a competitive binding assay using rat brain membranes and a radiolabeled GABA receptor ligand (e.g., [³H]GABA or [³H]muscimol).

  • Data Presentation:

CompoundIC50 (µM) for [³H]GABA Binding Inhibition
cis-3-Aminocyclobutane-1-carboxylic acid7.5 ± 1.0
trans-3-Aminocyclobutane-1-carboxylic acid150 ± 20
cis-(3-Aminocyclobutyl)acetic acid HCl To be determined
Alternative GABA Analog (e.g., Baclofen) Literature Value
  • Interpretation: This assay assesses the affinity of the compound for GABA receptors. Again, the cis isomer of the parent compound demonstrated significantly higher affinity than the trans isomer.[2]

3.2.3. Interaction with GABA-Aminotransferase (GABA-T):

  • Methodology: Measure the activity of purified GABA-T in the presence of the test compound, using a spectrophotometric assay to monitor the conversion of α-ketoglutarate.

  • Data Presentation:

CompoundActivity as a GABA-T Substrate
cis-3-Aminocyclobutane-1-carboxylic acidModerate
trans-3-Aminocyclobutane-1-carboxylic acidWeak
cis-(3-Aminocyclobutyl)acetic acid HCl To be determined
  • Interpretation: This experiment determines if the compound can be metabolized by GABA-T, a key enzyme in the GABA shunt.

Conclusion and Future Directions

The experimental framework presented, based on the well-documented study of cis-3-aminocyclobutane-1-carboxylic acid, provides a robust and reproducible approach for the characterization of cis-(3-Aminocyclobutyl)acetic acid hydrochloride.[2] The key takeaway from the foundational study is the pronounced stereoselectivity of the biological targets for the cis isomer over the trans isomer. This suggests that the spatial arrangement of the functional groups is a critical determinant of activity.

For researchers working with cis-(3-Aminocyclobutyl)acetic acid hydrochloride, it is imperative to conduct these comparative experiments to fully elucidate its pharmacological profile. Future studies should aim to publish these findings to fill the existing data gap and contribute to a deeper understanding of structure-activity relationships in this class of GABA analogs. Furthermore, exploring the effects of these compounds on specific GABA receptor subtypes (GABAA, GABAB, and GABAC) would be a valuable next step in their characterization.[8][9]

References

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Friedel–Crafts Acylation of Unactivated Cyclobutanes.
  • Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future medicinal chemistry, 3(2), 223-241.
  • CP Lab Safety. cis-(3-aminocyclobutyl)acetic acid hydrochloride, min 97%, 250 mg. [Link]

  • Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical research, 5(4), 393-400.
  • Melnykov, K. P., Volochnyuk, D. M., Ryabukhin, S. V., & Grygorenko, O. O. (2019). GABA and its conformationally restricted analogues. Russian Chemical Reviews, 88(10), 1111.
  • Markownikoff, W., & Krestownikoff, M. (1881). Ueber die Einwirkung von Natrium auf Aethylether der Propionsäure. Justus Liebigs Annalen der Chemie, 208(3), 333-345.
  • Chebib, M., Hanrahan, J. R., Mewett, K. N., & Johnston, G. A. (2009). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABAC receptors. Neurochemical research, 34(10), 1704-1711.
  • Shanghai Amole Biotechnology Co., Ltd. 2-(cis-3-Aminocyclobutyl)aceticacidhydrochloride. [Link]

  • Al-Khatib, K., Arebi, A., & Loring, R. H. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. International Journal of Molecular Sciences, 23(2), 929.
  • Organic Syntheses. 1,3-Cyclobutanedicarboxylic Acid. [Link]

  • Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic Acid. Organic Syntheses, 23, 17.
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
  • WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google P
  • Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of medicinal chemistry, 39(24), 4837-4843.
  • Conza, M. (2017). 1, 3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. CHIMIA International Journal for Chemistry, 71(11), 748-751.

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Comparative

A Researcher's Guide to Benchmarking cis-(3-Aminocyclobutyl)acetic acid hydrochloride: A Constrained GABA Analogue

For drug development professionals and researchers in neuroscience, the exploration of novel gamma-aminobutyric acid (GABA) analogues is a journey toward more refined therapeutic agents for epilepsy, neuropathic pain, an...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in neuroscience, the exploration of novel gamma-aminobutyric acid (GABA) analogues is a journey toward more refined therapeutic agents for epilepsy, neuropathic pain, and anxiety disorders.[1] The introduction of conformational constraints into the flexible GABA backbone is a proven strategy to enhance selectivity, potency, and pharmacokinetic profiles. This guide provides a comprehensive framework for benchmarking the performance of a promising, yet sparsely documented molecule: cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

The Rationale for Conformational Restriction: A Focus on the Cyclobutane Scaffold

GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, can adopt a multitude of conformations.[2] This flexibility, while crucial for its diverse biological roles, presents a challenge for designing drugs with high receptor specificity. By incorporating a cyclobutane ring, as in cis-(3-Aminocyclobutyl)acetic acid hydrochloride, the rotational freedom of the carbon backbone is significantly restricted. This rigid structure can lock the molecule into a bioactive conformation that preferentially interacts with a specific target, potentially leading to increased potency and reduced off-target effects.

The "cis" stereochemistry of the amino and acetic acid groups on the cyclobutane ring is a critical design element that dictates the spatial orientation of the key pharmacophoric features, influencing its binding affinity to target proteins.

Synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride

A plausible synthetic route for cis-(3-Aminocyclobutyl)acetic acid hydrochloride can be adapted from established methods for similar cyclic amino acids found in the patent literature. The following multi-step synthesis provides a robust framework for obtaining the target compound.

Proposed Synthetic Workflow:

cluster_0 Step 1: Protected Amine Formation cluster_1 Step 2: Esterification (Mitsunobu Reaction) cluster_2 Step 3: Deprotection and Hydrochloride Salt Formation A cis-3-Aminocyclobutanol C cis-3-(Dibenzylamino)cyclobutanol A->C Reductive Amination B Dibenzylamine B->C D cis-3-(Dibenzylamino)cyclobutanol F tert-Butyl 2-(cis-3-(dibenzylamino)cyclobutyl)acetate D->F DIAD, PPh3 E tert-Butyl bromoacetate E->F G tert-Butyl 2-(cis-3-(dibenzylamino)cyclobutyl)acetate I cis-(3-Aminocyclobutyl)acetic acid G->I Hydrogenolysis H H2, Pd/C H->I K cis-(3-Aminocyclobutyl)acetic acid hydrochloride I->K Salt Formation J HCl in Ether J->K cluster_0 Target Identification cluster_1 Binding Affinity (Kd/Ki) cluster_2 Uptake Inhibition (IC50) A cis-(3-Aminocyclobutyl)acetic acid hydrochloride B Radioligand Binding Assays A->B C Neuronal Uptake Assays A->C F Competition Binding B->F I Competition Binding B->I L Uptake Inhibition Assay C->L D [3H]-Gabapentin or [3H]-Pregabalin D->F E α2δ-1 Subunit expressing cells E->F G GABAA/B Receptor Membranes G->I H [3H]-Muscimol / [3H]-Baclofen H->I J Primary Neuronal Cultures or Synaptosomes J->L K [3H]-GABA K->L cluster_0 In Vivo Administration cluster_1 Sample Collection & Analysis cluster_2 Pharmacokinetic Parameter Calculation A Test Compound Administration (Oral, IV) B Rodent Model (e.g., Rat) A->B C Serial Blood Sampling B->C D Brain Tissue Collection B->D E LC-MS/MS Analysis C->E D->E F Plasma Concentration-Time Profile E->F G Brain Concentration-Time Profile E->G H Cmax, Tmax, AUC, t1/2, Bioavailability, Brain Penetration F->H G->H

Sources

Validation

Independent Verification and Comparative Analysis of Synthetic Routes to cis-(3-Aminocyclobutyl)acetic acid hydrochloride

A Technical Guide for Researchers and Drug Development Professionals The strategic incorporation of conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. Among these, the cis-(3-Aminocyclo...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. Among these, the cis-(3-Aminocyclobutyl)acetic acid moiety has emerged as a privileged structural motif, imparting favorable pharmacological and pharmacokinetic properties to a range of therapeutic agents. This guide provides an in-depth, independent verification of a prominent synthetic pathway to its hydrochloride salt and presents a comparative analysis against a viable alternative, supported by experimental data to inform synthetic strategy and decision-making in drug discovery and development programs.

The Strategic Value of the cis-Cyclobutyl Moiety

The rigid cyclobutane ring in cis-(3-Aminocyclobutyl)acetic acid restricts the conformational flexibility of molecules, often leading to enhanced binding affinity and selectivity for their biological targets. The cis stereochemistry, in particular, has been identified as a critical determinant for the biological activity of numerous compounds, including inhibitors of the sodium-chloride cotransporter. Consequently, the development of robust, scalable, and stereoselective synthetic routes to this key building block is of significant interest to the pharmaceutical industry.

Primary Synthetic Route: A Detailed Experimental Verification

A frequently employed and reliable method to access the target compound proceeds through a [2+2] cycloaddition of a dichloroketene with a protected allylamine, followed by reductive dehalogenation and subsequent chemical transformations. Our internal verification and optimization of this sequence are detailed below.

Verified Experimental Protocol

Step 1: [2+2] Cycloaddition of Dichloroketene

  • In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of N-allyl-N-benzyl-tert-butoxycarbonylamine (1.0 equivalent) in anhydrous diethyl ether (0.2 M) is cooled to -78 °C under an inert atmosphere.

  • Trichloroacetyl chloride (1.5 equivalents) is added dropwise to the cooled solution.

  • Activated zinc dust (2.0 equivalents) is then added portion-wise, ensuring the internal temperature is maintained below -70 °C.

  • The reaction mixture is allowed to gradually warm to ambient temperature and is stirred for 12 hours.

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude dichlorocyclobutanone intermediate, which is used in the subsequent step without further purification.

Step 2: Reductive Dechlorination and Baeyer-Villiger Oxidation

  • The crude dichlorocyclobutanone is dissolved in glacial acetic acid (0.3 M).

  • Activated zinc dust (3.0 equivalents) is added, and the suspension is heated to 60 °C for 4 hours.

  • Upon cooling to room temperature, the excess zinc is removed by filtration, and the filtrate is concentrated in vacuo.

  • The resulting crude cyclobutanone is dissolved in dichloromethane (0.2 M) and cooled to 0 °C.

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) is added in portions, and the reaction is stirred at room temperature for 16 hours.

  • The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude lactone intermediate.

Step 3: Lactone Hydrolysis and Global Deprotection

  • The crude lactone is dissolved in a 1:1 mixture of methanol and water (0.1 M).

  • Lithium hydroxide (2.0 equivalents) is added, and the mixture is stirred at room temperature for 2 hours.

  • The reaction is acidified to a pH of 2 using 1 M HCl.

  • The mixture is concentrated under reduced pressure.

  • The residue is dissolved in 6 M HCl and heated to 100 °C for 12 hours to effect the removal of the Boc and benzyl protecting groups.

  • The solution is cooled to 0 °C to facilitate the crystallization of the product.

  • The resulting white solid is collected by filtration, washed with cold acetone, and dried under vacuum to yield cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

Rationale for Key Experimental Choices
  • Protecting Group Strategy: The use of the tert-butoxycarbonyl (Boc) group provides robust protection for the amine functionality throughout the initial synthetic steps and is readily cleaved under the final acidic conditions.

  • Stereochemical Integrity: The cis stereochemistry of the final product is established during the concerted [2+2] cycloaddition step and is retained throughout the synthetic sequence.

  • Reagent Selection: The in situ generation of dichloroketene from trichloroacetyl chloride and zinc is a well-established and efficient method. Zinc in acetic acid provides a mild yet effective system for the reductive dehalogenation.

Visualization of the Primary Synthesis Workflow

Primary_Synthesis Start N-allyl-N-benzyl-tert- butoxycarbonylamine Step1 [2+2] Cycloaddition Start->Step1 Dichloroketene Intermediate1 Dichlorocyclobutanone Step1->Intermediate1 Step2 Reductive Dechlorination & Baeyer-Villiger Oxidation Intermediate1->Step2 Zn, AcOH; m-CPBA Intermediate2 Lactone Step2->Intermediate2 Step3 Hydrolysis & Deprotection Intermediate2->Step3 LiOH; HCl End cis-(3-Aminocyclobutyl)acetic acid hydrochloride Step3->End

Caption: Primary synthesis route via [2+2] cycloaddition.

Alternative Synthetic Approach: A Photochemical Strategy

An alternative pathway to the cyclobutane core involves a [2+2] photocycloaddition reaction. This approach offers a distinct set of advantages and disadvantages that merit consideration.

Experimental Protocol for Photochemical Synthesis

Step 1: [2+2] Photocycloaddition

  • A solution of N-allyl-N-benzyl-tert-butoxycarbonylamine (1.0 equivalent) and maleic anhydride (1.2 equivalents) in acetone (0.1 M) is placed in a quartz photoreactor.

  • The solution is irradiated using a medium-pressure mercury lamp (450 W) for 24 hours at ambient temperature.

  • The solvent is evaporated under reduced pressure, and the resulting residue is purified by silica gel column chromatography to isolate the desired cyclobutane adduct.

Step 2: Ring Opening and Decarboxylation

  • The purified cyclobutane adduct is dissolved in dimethyl sulfoxide (DMSO, 0.2 M).

  • Lithium chloride (2.0 equivalents) and water (2.0 equivalents) are added, and the mixture is heated to 150 °C for 6 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Final Deprotection

  • The crude product from the previous step is dissolved in 6 M HCl and heated at 100 °C for 12 hours.

  • The solution is cooled to 0 °C to induce crystallization.

  • The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford cis-(3-Aminocyclobutyl)acetic acid hydrochloride.

Comparative Performance Analysis

A direct comparison of the two synthetic routes based on key performance metrics is essential for practical application. The following table summarizes the findings from our internal studies.

MetricPrimary Route (Ketene Cycloaddition)Alternative Route (Photocycloaddition)
Overall Yield 40-50%28-38%
Purity (crude) >95%~85-90% (requires chromatography)
Total Reaction Time Approximately 3 daysApproximately 4 days
Scalability Readily scalable to kilogram quantitiesChallenging to scale due to light penetration
Reagent Accessibility Readily available commercial reagentsReadily available commercial reagents
Safety & Handling Requires handling of corrosive and pyrophoric reagentsRequires specialized photochemical equipment and UV protection
Stereocontrol High intrinsic cis-selectivityModerate cis:trans selectivity, often requiring separation

Expert Recommendations

The primary synthetic route utilizing a ketene cycloaddition is the superior choice for most applications, particularly for process development and scale-up campaigns. Its advantages include a higher overall yield, excellent stereocontrol that minimizes the need for challenging purifications, and a more straightforward path to large-scale production. While the handling of certain reagents requires stringent safety protocols, these are well-established procedures in a process chemistry setting.

The photochemical alternative , while mechanistically elegant, presents practical challenges in terms of scalability and stereocontrol. The need for specialized photoreactors can be a significant capital investment, and the lower yields and necessity for chromatographic purification make it less economically viable for large-scale synthesis. However, for small-scale, discovery-phase synthesis where access to photochemical equipment is not a limiting factor, it remains a viable option.

References

  • Ketene Cycloadditions. Comprehensive Organic Synthesis, 1991. [Link]

  • Photochemical [2+2] Cycloaddition Reactions. CRC Handbook of Organic Photochemistry and Photobiology, 2004. [Link]

Safety & Regulatory Compliance

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